Acetyl-CoA Carboxylase-IN-1
Beschreibung
Eigenschaften
IUPAC Name |
6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N5/c14-8-2-1-3-9(15)10(8)7-4-6-5-18-13(17)20-12(6)19-11(7)16/h1-5H,(H4,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIPWJYTPOHUGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=C(N=C3C(=C2)C=NC(=N3)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416143 | |
| Record name | 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179343-23-8 | |
| Record name | 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Acetyl-CoA Carboxylase-IN-1 (CAS: 179343-23-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-CoA Carboxylase-IN-1 (CAS: 179343-23-8), a potent inhibitor of Acetyl-CoA Carboxylase (ACC), has emerged as a significant tool in the study of metabolic diseases and as a potential antibacterial agent. This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and detailed experimental protocols. The information presented herein is intended to support researchers in utilizing this compound for their studies in drug discovery and metabolic research.
Chemical and Physical Properties
This compound, chemically known as 6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine, is a small molecule inhibitor with the following properties:
| Property | Value |
| CAS Number | 179343-23-8 |
| Molecular Formula | C₁₃H₉Br₂N₅ |
| Molecular Weight | 395.05 g/mol |
| Appearance | Solid |
| Melting Point | 284°C |
| Solubility | Soluble in DMSO (30 mg/mL, 75.94 mM)[1] |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of Acetyl-CoA Carboxylase (ACC), a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[2] This reaction is the rate-limiting step in the biosynthesis of fatty acids.[2] ACC has two main isoforms in mammals, ACC1 and ACC2, which are involved in fatty acid synthesis and the regulation of fatty acid oxidation, respectively. In bacteria, ACC is a multi-subunit enzyme essential for cell wall biosynthesis and survival.
The inhibitory action of this compound on ACC leads to a depletion of malonyl-CoA. This has two major downstream effects:
-
Inhibition of Fatty Acid Synthesis: Malonyl-CoA is a critical building block for the synthesis of new fatty acids. By reducing its availability, the inhibitor effectively halts this process.
-
Stimulation of Fatty Acid Oxidation: Malonyl-CoA also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme that facilitates the transport of fatty acids into the mitochondria for beta-oxidation. A decrease in malonyl-CoA levels relieves this inhibition, leading to an increase in fatty acid oxidation.
Due to its role in lipid metabolism, this inhibitor is a valuable tool for research in obesity, diabetes, and other metabolic syndromes.[1] Furthermore, its potent activity against bacterial ACC makes it a promising candidate for the development of novel antibiotics.[1][3]
Signaling Pathway of ACC Inhibition
Quantitative Data
The following tables summarize the reported in vitro activity of this compound.
Table 1: Enzyme Inhibitory Activity
| Target | IC₅₀ (nM) |
| Acetyl-CoA Carboxylase (ACC) | <5[3] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Escherichia coli Strain | Treatment | MIC (µM) |
| Wild Type (WT) | - | >25[1][3] |
| Wild Type (WT) | + PMBN | 3.13[1][3] |
| ΔacrAB | - | 25[1][3] |
| ΔacrAB | + PMBN | 0.39[1][3] |
| ΔtolC | - | 1.56[1][3] |
| ΔtolC | + PMBN* | 0.1[1][3] |
*Polymyxin B nonapeptide (PMBN) is used to permeabilize the outer membrane of Gram-negative bacteria.
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization of this compound.
Synthesis of this compound
The synthesis of 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine is achieved through a multi-step process as reported by Zega et al. (2012).
Materials:
-
Guanidine nitrate
-
Ethoxymethylenemalononitrile
-
Ethanol
-
Sodium ethoxide
-
Raney nickel
-
Formic acid (98%)
-
2,6-dibromobenzaldehyde
-
Appropriate solvents and reagents for purification
Procedure:
-
Synthesis of 2,4-diamino-5-cyanopyrimidine: Guanidine nitrate is condensed with ethoxymethylenemalononitrile in the presence of sodium ethoxide in ethanol.
-
Reduction of the cyano group: The resulting 2,4-diamino-5-cyanopyrimidine is reduced using a Raney nickel catalyst in 98% formic acid to yield 2,4-diamino-5-(aminomethyl)pyrimidine.
-
Cyclization: The aminomethylpyrimidine intermediate is then cyclized with 2,6-dibromobenzaldehyde to form the final product, 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine.
-
Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography.
Acetyl-CoA Carboxylase Inhibition Assay
The inhibitory activity of the compound against ACC is typically determined using a biochemical assay that measures the activity of the biotin (B1667282) carboxylase (BC) or carboxyltransferase (CT) component of the enzyme. The following is a general protocol based on methods for similar inhibitors.
Materials:
-
Purified recombinant ACC enzyme (bacterial or mammalian)
-
Acetyl-CoA
-
ATP
-
Sodium bicarbonate
-
Assay buffer (e.g., HEPES buffer containing MgCl₂, KCl, and DTT)
-
Coupled enzyme system for ADP detection (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)
-
NADH
-
Phosphoenolpyruvate
-
This compound dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
A reaction mixture is prepared containing the purified ACC enzyme, its substrates (acetyl-CoA, ATP, and bicarbonate), and the components of the coupled enzyme system in the assay buffer.
-
Serial dilutions of this compound in DMSO are added to the wells of a 96-well plate. A control with DMSO alone is included.
-
The enzymatic reaction is initiated by the addition of the substrate mixture.
-
The plate is incubated at the optimal temperature for the enzyme (e.g., 37°C).
-
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. This rate is proportional to the rate of ADP production and thus to the ACC activity.
-
The percentage of inhibition for each concentration of the inhibitor is calculated relative to the control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Bacterial strains (E. coli WT, ΔacrAB, ΔtolC)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound dissolved in DMSO
-
Polymyxin B nonapeptide (PMBN) solution (optional)
-
96-well microplates
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Two-fold serial dilutions of this compound are prepared in CAMHB in the wells of a 96-well microplate.
-
For experiments with PMBN, a sub-inhibitory concentration of PMBN is added to the media.
-
A standardized inoculum of the bacterial strain is added to each well.
-
Positive (no inhibitor) and negative (no bacteria) growth controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
Safety and Handling
This compound is for research use only.[1][3] Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]
Conclusion
This compound is a potent and valuable research tool for investigating the roles of ACC in metabolism and for exploring novel antibacterial strategies. The data and protocols presented in this guide are intended to facilitate its effective use in the laboratory. Further research into the in vivo efficacy and pharmacokinetic properties of this compound will be crucial in determining its therapeutic potential.
References
An In-depth Technical Guide to Acetyl-CoA Carboxylase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA Carboxylase-IN-1 (ACC-IN-1) is a potent, small-molecule inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the biosynthesis of fatty acids. By targeting ACC, this inhibitor effectively blocks the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo lipogenesis. This mechanism of action gives ACC-IN-1 significant potential as a research tool for studying lipid metabolism and as a lead compound in the development of therapeutics for metabolic diseases and infections. This technical guide provides a comprehensive overview of the structure, properties, and experimental data related to this compound.
Chemical Structure and Physicochemical Properties
This compound, with the CAS number 179343-23-8, is a synthetically derived organic molecule. Its structure is characterized by a pyrido[2,3-d]pyrimidine (B1209978) core substituted with a dibromophenyl group.
Chemical Structure:
-
Molecular Formula: C₁₃H₉Br₂N₅
-
Molecular Weight: 395.05 g/mol
-
IUPAC Name: 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine
-
SMILES: Nc1nc(N)c2cc(c(cc2n1)C1=C(Br)C=CC=C1Br)
Physicochemical Data Summary:
| Property | Value | Reference |
| CAS Number | 179343-23-8 | [1] |
| Molecular Formula | C₁₃H₉Br₂N₅ | [2] |
| Molecular Weight | 395.05 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 284°C | |
| Relative Density | 1.922 g/cm³ | |
| Solubility (DMSO) | 33.33 mg/mL (84.37 mM) with ultrasonication and warming to 60°C | [2] |
| Water Solubility | Data not available | |
| pKa (Predicted) | Data not available | |
| LogP (Predicted) | Data not available | |
| IC₅₀ (ACC) | <5 nM | [2] |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of Acetyl-CoA Carboxylase (ACC). ACC exists in two major isoforms in mammals: ACC1, which is primarily cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation. By inhibiting ACC, ACC-IN-1 reduces the production of malonyl-CoA. This has two main downstream effects:
-
Inhibition of Fatty Acid Synthesis: Malonyl-CoA is a crucial building block for the synthesis of new fatty acids. By depleting the malonyl-CoA pool, ACC-IN-1 effectively halts this process.
-
Stimulation of Fatty Acid Oxidation: Malonyl-CoA is also an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria for beta-oxidation. By reducing malonyl-CoA levels, ACC-IN-1 relieves the inhibition of CPT1, leading to an increased rate of fatty acid oxidation.
This dual mechanism of action makes ACC inhibitors like ACC-IN-1 valuable tools for studying metabolic pathways and potential therapeutic agents for conditions characterized by dysregulated lipid metabolism, such as non-alcoholic fatty liver disease (NAFLD), obesity, and cancer.
Furthermore, this compound has demonstrated antibacterial activity, particularly against Escherichia coli.[2] This is because fatty acid synthesis is also an essential pathway for bacterial survival, and the bacterial ACC enzyme is a viable target for antibiotics.
Signaling Pathway of ACC Inhibition
The inhibition of Acetyl-CoA Carboxylase by a small molecule inhibitor like ACC-IN-1 directly impacts cellular lipid metabolism. The following diagram illustrates the core signaling pathway affected.
Experimental Data
The primary source of experimental data for this compound is a study by Cifone MT, et al., published in the Journal of Medicinal Chemistry in 2022.[1] The following data is derived from this publication and publicly available datasheets that reference it.
In Vitro ACC Inhibition
-
IC₅₀: <5 nM[2]
Antibacterial Activity
The antibacterial activity of this compound was evaluated against various strains of E. coli. The minimum inhibitory concentration (MIC) was determined, with lower values indicating greater potency. The use of polymyxin (B74138) B nonapeptide (PMBN) was to permeabilize the outer membrane of the bacteria, allowing for better penetration of the inhibitor.
MIC Values against E. coli Strains:
| E. coli Strain | Treatment | MIC (µM) | Reference |
| Wild Type (WT) | - | >25 | [2] |
| Wild Type (WT) | + PMBN | 3.13 | [2] |
| ΔacrAB (Efflux Pump Mutant) | - | 25 | [2] |
| ΔacrAB (Efflux Pump Mutant) | + PMBN | 0.39 | [2] |
| ΔtolC (Efflux Pump Mutant) | - | 1.56 | [2] |
| ΔtolC (Efflux Pump Mutant) | + PMBN | 0.1 | [2] |
Experimental Protocols
The following are generalized protocols for the key experiments cited. For precise, detailed methodologies, it is imperative to consult the primary publication by Cifone et al. (2022).
ACC Inhibition Assay (General Protocol)
This assay typically measures the activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA.
Workflow Diagram:
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing purified ACC enzyme, its substrates acetyl-CoA and ATP, magnesium chloride as a cofactor, and radiolabeled sodium bicarbonate ([¹⁴C]NaHCO₃).
-
Inhibitor Addition: Serial dilutions of this compound in a suitable solvent (e.g., DMSO) are added to the reaction wells. A control with solvent only is also included.
-
Incubation: The reaction is initiated and allowed to proceed at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of a strong acid (e.g., HCl), which also removes any unincorporated [¹⁴C]bicarbonate as [¹⁴C]CO₂.
-
Quantification: The amount of radiolabeled malonyl-CoA formed is quantified using a scintillation counter. The acid-stable radioactivity is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated relative to the control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution MIC Assay)
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow Diagram:
Methodology:
-
Inhibitor Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final inoculum concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (bacteria with no inhibitor) and a negative control (medium only) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth, which is indicated by turbidity. The MIC is the lowest concentration of the inhibitor at which there is no visible growth.
Conclusion
This compound is a potent and valuable research tool for investigating the roles of de novo fatty acid synthesis and oxidation in various biological processes. Its demonstrated antibacterial activity also highlights its potential as a starting point for the development of novel antibiotics. The data and protocols summarized in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their studies. For the most accurate and detailed experimental procedures, direct consultation of the primary literature is strongly recommended.
References
Allosteric Inhibition of Acetyl-CoA Carboxylase: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in de novo fatty acid synthesis. In mammals, two main isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[1][2] The pivotal role of ACC in lipid metabolism makes it an attractive target for therapeutic intervention in a range of diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer.[3][4][5] Allosteric regulation provides a sophisticated mechanism for controlling ACC activity in response to the cell's metabolic state. This guide provides a comprehensive technical overview of the allosteric inhibition of ACC, focusing on key regulators, signaling pathways, experimental protocols, and quantitative data to support research and drug development efforts.
Core Concepts in ACC Allosteric Regulation
Allosteric regulation of ACC involves the binding of effector molecules to sites distinct from the active site, inducing conformational changes that modulate enzymatic activity. This allows for rapid and sensitive control of fatty acid metabolism in response to cellular energy levels and the availability of metabolic intermediates.
Natural Allosteric Regulators
-
Citrate (B86180) (Allosteric Activator): Citrate, a key intermediate in the citric acid cycle, is a potent allosteric activator of ACC.[6] High cytosolic citrate levels signal an energy-replete state and an abundance of acetyl-CoA, promoting its conversion to malonyl-CoA for fatty acid synthesis and energy storage. Citrate binding promotes the polymerization of ACC dimers into active filaments.[6]
-
Long-Chain Fatty Acyl-CoAs (Allosteric Inhibitors): Long-chain fatty acyl-CoAs, such as palmitoyl-CoA, act as feedback inhibitors of ACC.[7][8] Elevated levels of these molecules indicate an abundance of fatty acids, signaling the downregulation of fatty acid synthesis. This inhibition is competitive with respect to citrate.
Signaling Pathways Modulating Allosteric Regulation
The allosteric regulation of ACC is intricately linked to upstream signaling pathways that sense the overall energy status of the cell.
-
AMP-Activated Protein Kinase (AMPK) Pathway: AMPK is a central energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio).[9][10] Activated AMPK phosphorylates ACC at serine residues (Ser79 in human ACC1 and Ser212 in human ACC2), leading to its inhibition.[11][12] This phosphorylation event potentiates the allosteric inhibition by long-chain fatty acyl-CoAs.
-
Insulin (B600854) Signaling Pathway: Insulin, released in response to high blood glucose, promotes energy storage, in part by activating ACC.[13][14][15] The insulin signaling cascade leads to the activation of protein phosphatases that dephosphorylate and activate ACC, thereby increasing malonyl-CoA production and fatty acid synthesis.[8][13]
Quantitative Data for Allosteric Inhibitors
A variety of synthetic allosteric inhibitors of ACC have been developed. These compounds typically target the biotin (B1667282) carboxylase (BC) or carboxyltransferase (CT) domains, often preventing the dimerization required for activity. The following tables summarize key quantitative data for selected allosteric inhibitors.
Table 1: Synthetic Allosteric Inhibitors of Human ACC
| Compound Name | Target Isoform(s) | IC50 (nM) | Ki (nM) | Putative Binding Site/Mechanism |
| ND-646 | ACC1/ACC2 | hACC1: 3.5hACC2: 4.1 | - | Allosteric inhibitor, prevents BC domain dimerization[16][17] |
| Firsocostat (ND-630/GS-0976) | ACC1/ACC2 | hACC1: 2.1hACC2: 6.1 | - | Allosteric inhibitor of ACC dimerization[16][18] |
| ND-654 | ACC1/ACC2 | hACC1: 3hACC2: 8 | - | Liver-specific allosteric inhibitor[16] |
| PF-05175157 | ACC1/ACC2 | hACC1: 27.0hACC2: 33.0 | - | Broad-spectrum ACC inhibitor[16][18] |
| CP-640186 | ACC1/ACC2 | rACC1: 53rACC2: 61 | - | Isozyme-nonselective ACC inhibitor[18] |
| MK-4074 | ACC1/ACC2 | ~3 | - | Liver-specific inhibitor[16][18] |
| TOFA | ACCα (ACC1) | - | - | Allosteric inhibitor, converted to active form in cells[16][18] |
| ACC2 inhibitor 2e | ACC2 selective | hACC1: 1950hACC2: 1.9 | - | Highly selective for ACC2[16] |
| A-908292 | ACC2 selective | hACC1: >30,000hACC2: 38 | - | Highly selective for ACC2[16] |
| Pyridoxal (B1214274) Phosphate (B84403) (PLP) | ACC1/ACC2 | rACC1: ~200,000rACC2: >500,000 | ~100,000 | Reversible inhibitor, competes with citrate[6] |
hACC: human Acetyl-CoA Carboxylase; rACC: rat Acetyl-CoA Carboxylase. IC50 and Ki values can vary depending on assay conditions.
Table 2: Natural Allosteric Regulators of ACC
| Regulator | Effect | Apparent Kd (mM) | Apparent Ki (mM) | Notes |
| Citrate | Activator | hACC1: 0.8 ± 0.3hACC2: 3.4 ± 0.6 | hACC1: 20 ± 8hACC2: 38 ± 8 | Activates at lower concentrations and inhibits at higher concentrations.[6] |
| Palmitoyl-CoA | Inhibitor | - | - | A potent feedback inhibitor. Quantitative Ki values are highly dependent on assay conditions, particularly the concentration of albumin.[19] |
Experimental Protocols
Recombinant Human ACC Expression and Purification
The baculovirus expression system using insect cells (e.g., Spodoptera frugiperda Sf9 or Trichoplusia ni Tni) is a common method for producing recombinant human ACC1 and ACC2.[11][12][20]
Materials:
-
Baculovirus transfer vector (e.g., pFastBac) containing the human ACC1 or ACC2 cDNA
-
DH10Bac E. coli for bacmid generation
-
Insect cell line (e.g., Sf9) and appropriate culture medium
-
Transfection reagent
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitors)
-
Affinity chromatography resin (e.g., Strep-Tactin for Strep-tag, Ni-NTA for His-tag)
-
Elution buffer (e.g., Lysis buffer with desthiobiotin or imidazole)
-
Size-exclusion chromatography column
Protocol Outline:
-
Bacmid Generation: Transform DH10Bac E. coli with the ACC-containing transfer vector to generate a recombinant bacmid via site-specific transposition.
-
Baculovirus Production: Transfect insect cells (e.g., Sf9) with the recombinant bacmid to produce P1 viral stock. Amplify the virus to generate a high-titer P2 or P3 stock.
-
Protein Expression: Infect a large-scale suspension culture of insect cells with the high-titer baculovirus stock. Culture for 48-72 hours to allow for protein expression.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a Dounce homogenizer.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Purification: Apply the clarified lysate to the equilibrated affinity chromatography column. Wash the column extensively with lysis buffer.
-
Elution: Elute the bound ACC protein using the appropriate elution buffer.
-
Size-Exclusion Chromatography: Further purify the eluted protein using a size-exclusion chromatography column to remove aggregates and other contaminants.
-
Characterization: Confirm the purity and identity of the protein by SDS-PAGE and Western blot. Assess activity using an appropriate enzyme assay.
ACC Activity Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ assay is a luminescent, homogeneous assay that measures ADP produced during the ACC-catalyzed reaction. It is well-suited for high-throughput screening.[16][21][22]
Materials:
-
Purified recombinant ACC1 or ACC2
-
ACC reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 10 mM Sodium Citrate, 1 mM DTT)
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate (NaHCO₃)
-
Test compounds (inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well microplates
-
Luminometer
Protocol Outline:
-
Reagent Preparation: Prepare a master mix containing ACC reaction buffer, ATP, Acetyl-CoA, and NaHCO₃.
-
Compound Dispensing: Dispense test compounds at various concentrations into the wells of a 384-well plate. Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).
-
Enzyme Addition: Dilute the purified ACC enzyme in reaction buffer and add to the wells containing the test compounds.
-
Reaction Initiation: Add the master mix to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the ACC reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine IC50 values by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target (ACC) within a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[1][23]
Materials:
-
Cell line expressing the target ACC isoform
-
Cell culture medium and reagents
-
Test compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Liquid nitrogen
-
PCR thermocycler or heating block
-
Lysis buffer (containing detergents and protease inhibitors)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody specific to ACC
Protocol Outline:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control (e.g., DMSO) for a specified time.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes) using a thermocycler. Include an unheated control.
-
Freeze-Thaw Lysis: Freeze the samples in liquid nitrogen and thaw at room temperature. Repeat this cycle three times to ensure cell lysis.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against ACC.
-
Data Analysis: Quantify the band intensities for ACC at each temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
High-Throughput Screening (HTS) for Allosteric Inhibitors
The identification of novel allosteric inhibitors often begins with a high-throughput screen of a large compound library.[23][24][25]
Conclusion
The allosteric regulation of Acetyl-CoA Carboxylase is a critical control point in cellular metabolism, making it a prime target for drug discovery. Understanding the interplay between natural allosteric effectors, upstream signaling pathways, and the mechanism of synthetic inhibitors is essential for the development of effective therapeutics. This guide provides a foundational framework, including quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to modulate ACC activity for the treatment of metabolic diseases and cancer. The continued exploration of ACC's complex regulatory mechanisms will undoubtedly uncover new opportunities for therapeutic intervention.
References
- 1. Structure-guided Inhibitor Design for Human Acetyl-coenzyme A Carboxylase by Interspecies Active Site Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA carboxylase 2 mutant mice are protected against obesity and diabetes induced by high-fat/high-carbohydrate diets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells | PLOS One [journals.plos.org]
- 5. [PDF] Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells | Semantic Scholar [semanticscholar.org]
- 6. Inhibition of acetyl-CoA carboxylase isoforms by pyridoxal phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPK phosphorylation of ACC2 is required for skeletal muscle fatty acid oxidation and insulin sensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insulin activation of acetyl-CoA carboxylase accompanied by inhibition of the 5'-AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KEGG PATHWAY: Insulin signaling pathway - Reference pathway [kegg.jp]
- 15. Insulin Regulates Adipocyte Lipolysis via an Akt-Independent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetyl-CoA Carboxylase (ACC) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. reddit.com [reddit.com]
- 20. Acetyl-CoA carboxylase 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 21. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 24. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of Acetyl-CoA Carboxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-CoA carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This function places ACC at a pivotal crossroads in cellular energetics, influencing both de novo lipogenesis and fatty acid oxidation. Consequently, ACC has emerged as a compelling therapeutic target for a spectrum of metabolic disorders, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and certain cancers. This technical guide provides a comprehensive overview of the discovery and synthesis of a representative ACC inhibitor, referred to herein as "ACC-IN-1," a composite representation of advanced preclinical candidates. The document details the scientific rationale, key experimental methodologies, and quantitative data, offering a thorough resource for researchers in the field.
Introduction: The Rationale for Targeting Acetyl-CoA Carboxylase
Acetyl-CoA carboxylase exists in two primary isoforms in mammals: ACC1 and ACC2. ACC1 is predominantly located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it provides malonyl-CoA for the synthesis of fatty acids.[1][2] ACC2 is found on the outer mitochondrial membrane, primarily in oxidative tissues like the heart and skeletal muscle.[1][2] The malonyl-CoA produced by ACC2 acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[2]
This dual role of ACC makes its inhibition a multifaceted therapeutic strategy. Inhibition of ACC1 is expected to decrease de novo lipogenesis, a pathway often upregulated in metabolic diseases and cancer.[3] Simultaneously, inhibition of ACC2 would relieve the suppression of CPT1, thereby promoting fatty acid oxidation and energy expenditure.[4] Therefore, the discovery of potent and selective ACC inhibitors holds significant promise for the development of novel therapeutics.
Discovery of a Novel ACC1-Selective Inhibitor: A Case Study
While a specific compound named "Acetyl-CoA Carboxylase-IN-1" is not formally recognized in scientific literature, this guide will use the discovery of a potent and selective monocyclic ACC1 inhibitor, designated as compound 1q , as a representative example. The discovery of 1q stemmed from structure-activity relationship (SAR) studies on a series of bicyclic ACC inhibitors.[5] Although potent, the initial bicyclic compounds suffered from poor physicochemical properties, including low aqueous solubility and significant inhibition of cytochrome P450 (CYP) enzymes.[5]
To address these liabilities, a strategic shift was made to convert the bicyclic scaffold into a more drug-like monocyclic framework.[5] This medicinal chemistry effort culminated in the identification of compound 1q , which demonstrated highly potent and selective inhibition of ACC1, coupled with improved solubility and a more favorable CYP inhibition profile.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for representative ACC inhibitors, including the exemplary compound 1q and another well-characterized inhibitor, ND-646 .
Table 1: In Vitro Potency of ACC Inhibitors
| Compound | Target | IC50 (nM) | Cellular Activity (Malonyl-CoA Reduction) | Reference(s) |
| 1q | hACC1 | 0.58 | Significant reduction in HCT-116 xenograft tumors at >30 mg/kg | [5][6] |
| hACC2 | >10000 | [6] | ||
| ND-646 | hACC1 | 3.5 | Potent inhibition of fatty acid synthesis in NSCLC cells | [7][8] |
| hACC2 | 4.1 | [7] | ||
| ND-630 | hACC1 | 2.5 | Reduces hepatic steatosis and improves insulin (B600854) sensitivity in rats | [6] |
| hACC2 | 6.1 | [6] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of Representative ACC Inhibitors
| Compound | Parameter | Value | Species | Reference(s) |
| 1q | Bioavailability | Favorable in mouse cassette dosing | Mouse | [5] |
| ND-646 | In vivo efficacy | Tumor mass reduction by ~66% in NSCLC xenografts | Mouse | [9] |
| Combination therapy | 87% tumor suppression with carboplatin | Mouse | [9] | |
| ND-630 | Half-life (t1/2) | 4.5 h | Rat | [6] |
| Oral Bioavailability (F) | 37% | Rat | [6] | |
| Cmax (10 mg/kg p.o.) | 1,932 ng·h·mL−1 | Rat | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilized in the discovery and characterization of ACC inhibitors.
Synthesis of a Representative ACC1 Inhibitor (Based on the synthesis of 1q)
The synthesis of monocyclic ACC1 inhibitors like 1q typically involves a multi-step synthetic route. While the exact, step-by-step protocol for 1q requires access to the supplementary information of the original publication, a generalizable synthetic strategy can be outlined based on related disclosures.
General Synthetic Scheme:
-
Step 1: Synthesis of the core scaffold. This often involves the coupling of two key aromatic or heteroaromatic fragments. Common coupling reactions such as Suzuki or Buchwald-Hartwig cross-coupling are frequently employed.
-
Step 2: Introduction of the side chain. The side chain, which is crucial for potent and selective inhibition, is typically introduced via nucleophilic substitution or other standard functional group transformations.
-
Step 3: Final modifications and purification. The final steps may involve deprotection of protecting groups and purification of the final compound by techniques such as column chromatography or recrystallization to yield the desired inhibitor with high purity.
Note: For the detailed experimental procedures, including reagent quantities, reaction conditions, and characterization data, it is imperative to consult the supplementary materials of the primary research articles.
In Vitro ACC1/ACC2 Enzyme Activity Assay (Transcreener® ADP² Assay)
This is a common high-throughput screening assay to measure the activity of ACC by detecting the production of ADP.
Principle: The Transcreener® ADP² Assay is a fluorescence polarization (FP) immunoassay. ADP produced by the ACC enzyme competes with a fluorescently labeled ADP tracer for binding to a highly specific ADP antibody. When the tracer is bound to the antibody, it has a high FP value. When displaced by the ADP product, the tracer tumbles more rapidly, resulting in a low FP value. The decrease in FP is proportional to the amount of ADP produced and thus the ACC activity.[10]
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM KCl, 0.1% BSA), recombinant human ACC1 or ACC2 enzyme, ATP, acetyl-CoA, and sodium bicarbonate. Prepare the Transcreener® ADP² Detection Mix containing the ADP antibody and ADP tracer.
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Initiation: In a 384-well plate, add the assay buffer, enzyme, and test compound. Allow for a pre-incubation period. Initiate the enzymatic reaction by adding a mixture of ATP, acetyl-CoA, and sodium bicarbonate.
-
Reaction Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding the Transcreener® ADP² Detection Mix.
-
Measurement: After a brief incubation, measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition based on the FP signal relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.[10]
Cellular De Novo Lipogenesis Assay ([¹⁴C]-Acetate Incorporation)
This assay measures the rate of new fatty acid synthesis in cultured cells.
Principle: Cells are incubated with [¹⁴C]-labeled acetate, which is a precursor for acetyl-CoA. The radiolabeled acetyl-CoA is then incorporated into newly synthesized fatty acids. The amount of radioactivity incorporated into the lipid fraction is a direct measure of de novo lipogenesis.
Protocol:
-
Cell Culture: Plate cells (e.g., HepG2, A549) in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test ACC inhibitor or vehicle control for a specified period.
-
Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a defined time (e.g., 2-4 hours).
-
Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids using a solvent system such as hexane:isopropanol (3:2, v/v).
-
Quantification: Measure the radioactivity in the lipid extract using a scintillation counter.
-
Normalization: Normalize the radioactive counts to the total protein content of the cell lysate.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the inhibitory effect on de novo lipogenesis.[11][12]
In Vivo Malonyl-CoA Measurement
This protocol describes the quantification of the direct product of ACC activity in tissues.
Principle: Tissue samples are rapidly collected and processed to extract malonyl-CoA. The concentration of malonyl-CoA is then determined by a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS).
Protocol:
-
Animal Dosing: Administer the ACC inhibitor or vehicle to the study animals (e.g., mice or rats) via the desired route (e.g., oral gavage).
-
Tissue Collection: At a specified time point after dosing, euthanize the animals and rapidly excise the target tissues (e.g., liver, tumor). Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Homogenization and Extraction: Homogenize the frozen tissue in a cold extraction buffer, often containing a strong acid (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and stabilize the acyl-CoAs.[13]
-
Solid-Phase Extraction (SPE): Clarify the homogenate by centrifugation and subject the supernatant to SPE to enrich for acyl-CoAs and remove interfering substances.[13]
-
LC-MS Analysis: Analyze the purified extract by reverse-phase LC coupled to a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled internal standard (e.g., [¹³C₃]-malonyl-CoA) for accurate quantification.[13]
-
Data Analysis: Construct a standard curve using known concentrations of malonyl-CoA to quantify the levels in the tissue samples. Express the results as nmol/g of tissue.[13]
Signaling Pathways and Experimental Workflows
The activity of ACC is tightly regulated by various signaling pathways, primarily the AMP-activated protein kinase (AMPK) and insulin signaling pathways.
ACC Regulatory Signaling Pathway
Experimental Workflow for ACC Inhibitor Characterization
Conclusion
The inhibition of Acetyl-CoA Carboxylase represents a promising therapeutic avenue for a range of metabolic diseases and cancer. The successful discovery of potent and selective inhibitors, such as the exemplary compound 1q , underscores the feasibility of targeting this critical enzyme. This technical guide has provided a comprehensive overview of the discovery, synthesis, and characterization of ACC inhibitors, including detailed experimental protocols and quantitative data. It is intended to serve as a valuable resource for researchers dedicated to advancing novel therapeutics through the modulation of fatty acid metabolism. The continued development of ACC inhibitors holds the potential to deliver significant clinical benefits to patients with a variety of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mybiosource.com [mybiosource.com]
- 5. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves [bio-protocol.org]
- 6. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. youtube.com [youtube.com]
- 9. nimbustx.com [nimbustx.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Identification and synthesis of novel inhibitors of acetyl-CoA carboxylase with in vitro and in vivo efficacy on fat oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Acetyl-CoA Carboxylase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetyl-CoA carboxylase (ACC) stands as a pivotal enzyme at the crossroads of fatty acid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to malonyl-CoA. This rate-limiting step in de novo lipogenesis (DNL), coupled with the allosteric inhibition of fatty acid oxidation by its product, malonyl-CoA, positions ACC as a highly attractive therapeutic target for a spectrum of metabolic diseases and oncological indications. The existence of two isoforms, the primarily cytosolic ACC1 and the mitochondrially-associated ACC2, offers opportunities for both isoform-specific and dual-inhibition strategies. This guide provides a comprehensive overview of the therapeutic potential of ACC inhibitors, detailing their mechanism of action, preclinical and clinical data in non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cancer, and provides detailed experimental protocols for their evaluation.
Introduction to Acetyl-CoA Carboxylase
Acetyl-CoA carboxylase is a biotin-dependent enzyme essential for the biosynthesis of fatty acids.[1] In mammals, two isoforms, ACC1 and ACC2, are encoded by distinct genes and exhibit different tissue distribution and primary metabolic roles.[2]
-
ACC1 is predominantly found in the cytosol of lipogenic tissues such as the liver and adipose tissue. Its primary role is to produce malonyl-CoA for the synthesis of long-chain fatty acids.[3]
-
ACC2 is mainly located on the outer mitochondrial membrane of oxidative tissues like the heart and skeletal muscle. The malonyl-CoA produced by ACC2 allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[3]
This dual function of regulating both the synthesis and oxidation of fatty acids makes ACC a critical control point in cellular energy homeostasis.
Mechanism of Action of ACC Inhibitors
ACC inhibitors exert their therapeutic effects by reducing the intracellular concentration of malonyl-CoA. This leads to two primary metabolic shifts:
-
Inhibition of De Novo Lipogenesis (DNL): By limiting the availability of malonyl-CoA, the substrate for fatty acid synthase (FASN), ACC inhibitors block the synthesis of new fatty acids. This is particularly relevant in diseases characterized by excessive lipid accumulation, such as NAFLD and NASH.[4]
-
Stimulation of Fatty Acid Oxidation (FAO): The reduction in malonyl-CoA levels relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and their subsequent β-oxidation.[3]
The net effect is a shift from lipid storage to lipid utilization, which is beneficial in various metabolic and oncologic conditions.[4] Many advanced ACC inhibitors, such as Firsocostat (GS-0976) and ND-646, are allosteric inhibitors that bind to the biotin (B1667282) carboxylase (BC) domain of ACC, preventing its dimerization, which is essential for its catalytic activity.[5]
Therapeutic Applications
Metabolic Diseases: NAFLD and NASH
NAFLD, and its more severe form NASH, are characterized by the accumulation of fat in the liver, which can lead to inflammation, fibrosis, and cirrhosis.[4] Given the central role of DNL in the pathogenesis of these conditions, ACC inhibition has emerged as a promising therapeutic strategy.
Clinical trials with ACC inhibitors have demonstrated a significant reduction in hepatic steatosis. For instance, in a Phase 2 trial, the dual ACC1/2 inhibitor Firsocostat (GS-0976) led to a significant relative reduction in liver fat in patients with NASH.[6] However, a notable side effect observed with some ACC inhibitors is an increase in plasma triglycerides.[7] This is thought to be due to a complex interplay of factors including a reduction in polyunsaturated fatty acids leading to increased VLDL secretion.[8] Combination therapies with agents that lower triglycerides, such as fibrates or fish oil, are being explored to mitigate this effect.[8]
Oncology
Cancer cells exhibit altered metabolism, often characterized by increased rates of de novo fatty acid synthesis to support rapid proliferation and membrane biogenesis.[9] This metabolic reprogramming makes cancer cells vulnerable to the inhibition of key lipogenic enzymes like ACC.
Preclinical studies have shown that ACC inhibitors can suppress the growth of various cancer types. For example, the ACC inhibitor ND-646 has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) in both in vitro and in vivo models, including patient-derived xenografts.[1][3] When used in combination with standard-of-care chemotherapeutics like carboplatin, ND-646 demonstrated a more pronounced anti-tumor effect.[1] The inhibition of ACC is believed to starve cancer cells of the necessary lipids for membrane synthesis and energy production, ultimately leading to apoptosis.[1]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from preclinical and clinical investigations of ACC inhibitors.
Table 1: Preclinical Efficacy of ND-646 in Non-Small Cell Lung Cancer (NSCLC)
| Parameter | Model/Cell Line | Treatment | Result | Citation |
| Fatty Acid Synthesis | A549 NSCLC cells | 72 hours with ND-646 | ~85% decrease in total fatty acids produced (p<0.001) | [1] |
| Cell Number | A549 NSCLC cells | 7 days with 500nM ND-646 | Significant reduction in total cell number (p<0.001) | [1] |
| Tumor Growth | A549 subcutaneous xenografts | Chronic ND-646 treatment | Inhibition of tumor growth | [3] |
| Proliferating Cells | A549 subcutaneous xenografts | ND-646 (50 mg/kg BID) | 39% decrease in BrdU positive cells | [3] |
| Proliferating Cells | A549 subcutaneous xenografts | ND-646 (100 mg/kg BID) | 49% decrease in BrdU positive cells | [3] |
| Tumor Area | Intravenous A549 xenograft model | 6 weeks of ND-646 | 80% reduction in tumor area to total lung area ratio (p<0.01) | [1] |
Table 2: Clinical Efficacy of Firsocostat (GS-0976) in NASH
| Parameter | Patient Population | Treatment | Result | Citation |
| Hepatic Steatosis | NASH patients with fibrosis | 20 mg Firsocostat daily for 12 weeks | 29% relative reduction in liver fat | [6] |
| Hypertriglyceridemia | NASH patients with fibrosis | 20 mg or 5 mg Firsocostat daily for 12 weeks | 16 out of 126 patients developed triglyceride levels > 500 mg/dL | [6][7] |
| Liver Fat Reduction | Humans with hepatic steatosis | MK-4074 | 36% average reduction in liver fat | [10] |
| De Novo Lipogenesis | Healthy Subjects | GS-0976 (20 mg, 50 mg, 200 mg) | 70%, 85%, and 104% inhibition, respectively | [11] |
Table 3: Combination Therapy in NASH (Phase 2b ATLAS Trial)
| Parameter | Patient Population | Treatment (48 weeks) | Result vs. Placebo | Citation |
| Fibrosis Improvement (≥1 stage) | NASH with bridging fibrosis or cirrhosis (F3-F4) | Firsocostat (20 mg) + Cilofexor (30 mg) | 21% vs. 11% (p=0.17) | |
| NASH Resolution | NASH with bridging fibrosis or cirrhosis (F3-F4) | Firsocostat (20 mg) + Cilofexor (30 mg) | Significant reductions in NAS scores, steatosis, inflammation, and ballooning | [4] |
| Liver Biochemistry | NASH with bridging fibrosis or cirrhosis (F3-F4) | Firsocostat (20 mg) + Cilofexor (30 mg) | Significant improvements in ALT, AST, bilirubin, and bile acids |
Experimental Protocols
Biochemical Assay: ACC Activity Measurement
This protocol describes a common method to measure ACC activity by detecting the production of ADP.
Principle: Acetyl-CoA carboxylase catalyzes the ATP-dependent conversion of acetyl-CoA to malonyl-CoA, producing ADP as a byproduct. The amount of ADP produced is proportional to the enzyme's activity and can be quantified using a commercial kit like ADP-Glo™.
Materials:
-
Purified ACC1 or ACC2 enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate (HCO₃⁻)
-
Test inhibitor compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, and sodium bicarbonate.
-
Add the test inhibitor compound at various concentrations to the wells of the 96-well plate. Include a no-inhibitor (DMSO vehicle) control.
-
Add the purified ACC enzyme to the wells.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and thus to the ACC activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Assay: Measurement of De Novo Lipogenesis
This protocol outlines a method to measure the rate of de novo fatty acid synthesis in cultured cells using a radiolabeled precursor.
Principle: Cells are incubated with a radiolabeled precursor, such as [¹⁴C]-acetate, which is incorporated into newly synthesized fatty acids. The amount of radioactivity incorporated into the lipid fraction is a measure of DNL.
Materials:
-
Adherent cells (e.g., HepG2 for liver studies, A549 for lung cancer studies)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
[¹⁴C]-acetate
-
Test inhibitor compounds
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Plate cells in 6-well or 12-well plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of the ACC inhibitor or vehicle control for a predetermined time (e.g., 24 hours).
-
Remove the treatment medium and incubate the cells with fresh medium containing [¹⁴C]-acetate for a specific duration (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using an appropriate organic solvent mixture.
-
Separate the lipid-containing organic phase.
-
Evaporate the solvent and resuspend the lipid extract in a known volume of solvent.
-
Measure the radioactivity of an aliquot of the lipid extract using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cell lysate to determine the rate of DNL.
In Vivo Protocol: Evaluation of ACC Inhibitors in a Mouse Model of NAFLD
This protocol describes a general procedure for assessing the efficacy of an ACC inhibitor in a diet-induced mouse model of non-alcoholic fatty liver disease.
Principle: Mice fed a high-fat, high-sucrose diet develop key features of NAFLD, including hepatic steatosis. The therapeutic effect of an ACC inhibitor can be evaluated by measuring changes in liver fat content and other relevant biomarkers.
Materials:
-
Male C57BL/6J mice
-
High-fat, high-sucrose diet (HFHSD)
-
Control chow diet
-
ACC inhibitor formulation for oral gavage
-
Vehicle control for oral gavage
-
Equipment for blood collection and tissue harvesting
-
Kits for measuring plasma triglycerides, cholesterol, ALT, and AST
-
Equipment for liver lipid extraction and quantification
Procedure:
-
Induce NAFLD by feeding mice the HFHSD for a specified period (e.g., 12-16 weeks). A control group is fed a standard chow diet.
-
Randomize the HFHSD-fed mice into treatment and vehicle control groups.
-
Administer the ACC inhibitor or vehicle daily by oral gavage for the duration of the study (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, collect blood samples for the analysis of plasma lipids and liver enzymes.
-
Euthanize the mice and harvest the livers.
-
A portion of the liver can be fixed for histological analysis (H&E staining for steatosis, Sirius Red for fibrosis).
-
Another portion of the liver is used for lipid extraction and quantification of triglyceride content.
-
Analyze the data to compare the effects of the ACC inhibitor to the vehicle control on hepatic steatosis, plasma biomarkers, and liver histology.
Signaling Pathways and Regulatory Networks
The activity and expression of ACC are tightly regulated by complex signaling networks, making it a central hub in metabolic control.
AMPK-ACC Signaling Pathway
AMP-activated protein kinase (AMPK) is a key energy sensor in the cell. When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated and phosphorylates ACC at specific serine residues (Ser79 in human ACC1 and Ser221 in human ACC2). This phosphorylation leads to the inhibition of ACC activity, thereby conserving ATP by shutting down fatty acid synthesis and promoting fatty acid oxidation to generate more ATP.
Transcriptional Regulation by SREBP-1c and ChREBP
The expression of ACC is transcriptionally regulated by two key transcription factors:
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): Activated by insulin (B600854), SREBP-1c promotes the expression of genes involved in lipogenesis, including ACC1.
-
Carbohydrate-Responsive Element-Binding Protein (ChREBP): Activated by high glucose levels, ChREBP also upregulates the expression of lipogenic genes, including ACC1.
The coordinated action of SREBP-1c and ChREBP ensures that fatty acid synthesis is induced in response to nutrient availability (high insulin and glucose), such as in the postprandial state.
Experimental and Drug Discovery Workflow
The discovery and development of ACC inhibitors follow a structured workflow, from initial target validation to clinical trials.
Conclusion and Future Directions
Inhibitors of Acetyl-CoA carboxylase represent a promising therapeutic class with broad potential in metabolic diseases and oncology. The dual mechanism of inhibiting de novo lipogenesis while promoting fatty acid oxidation provides a powerful approach to rebalance (B12800153) cellular metabolism. While clinical development has shown encouraging efficacy, particularly in reducing hepatic steatosis in NASH, challenges such as hypertriglyceridemia need to be addressed, potentially through combination therapies. In oncology, the ability of ACC inhibitors to target the metabolic vulnerabilities of cancer cells, both as monotherapy and in combination with existing treatments, warrants further investigation. The continued development of isoform-selective and tissue-specific ACC inhibitors, along with a deeper understanding of the complex regulatory networks governing fatty acid metabolism, will be crucial in realizing the full therapeutic potential of this important drug class.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacotherapy for Non-Alcoholic Fatty Liver Disease: Emerging Targets and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accrf.org [accrf.org]
- 5. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO 2025: Alrizomadlin Achieves 100% Disease Control Rate in Rare Cancer Trial | AAPG Stock News [stocktitan.net]
- 8. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of acetyl-CoA carboxylase (ACC) inhibitors in the treatment of nonalcoholic steatohepatitis (NASH): A protocol for systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination Therapies Including Cilofexor and Firsocostat for Bridging Fibrosis and Cirrhosis Attributable to NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Antibacterial Spectrum of Acetyl-CoA Carboxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. Bacterial Acetyl-CoA Carboxylase (ACC) has been identified as a promising target for the development of such agents.[1][2][3] ACC catalyzes the first committed and rate-limiting step in fatty acid biosynthesis, a crucial pathway for bacterial survival as it provides the building blocks for cell membranes.[2][3][4][5][6] This enzyme's structure in bacteria is a multi-subunit complex, distinct from the single polypeptide multi-domain organization in eukaryotes, offering a window for selective inhibition.[6][7]
This technical guide focuses on a class of potent bacterial ACC inhibitors, the pyrrolidinediones, which serve as exemplary compounds, potentially including molecules referred to as "Acetyl-CoA Carboxylase-IN-1". These compounds, including natural products like moiramide B and andrimid, as well as synthetic analogs, have demonstrated significant antibacterial activity.[1][4][8] They selectively target the carboxyltransferase (CT) subunit of the bacterial ACC, inhibiting the production of malonyl-CoA and thereby disrupting fatty acid synthesis.[1][2][8]
Antibacterial Spectrum
The antibacterial activity of pyrrolidinedione-based ACC inhibitors is primarily directed against Gram-positive bacteria. Synthetic derivatives have shown highly improved potency against a broad range of clinical isolates.[4][8]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the in vitro antibacterial activity of representative ACC inhibitors from the pyrrolidinedione class against various bacterial species.
| Bacterial Species | Strain Information | Compound Type | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | Including 19 methicillin-resistant (MRSA) strains | Synthetic Pyrrolidinedione Derivatives | 0.01 - 0.2 | 0.1 | [8] |
| Staphylococcus aureus | Methicillin-sensitive and methicillin-resistant strains | Pyrrolocin C and Equisetin (B570565) | Not specified | 1 (IC90) | [9] |
| Streptococcus pneumoniae | Including 5 penicillin-resistant strains | Synthetic Pyrrolidinedione Derivatives | 2 - 4 | 4 | [8] |
| Escherichia coli | Gram-negative representative | Synthetic Pyrrolidinedione Derivatives | 16 to 64-fold higher than for S. aureus | Not determined | [8] |
Note: The activity against Gram-negative bacteria like E. coli is significantly lower, likely due to the permeability barrier of the outer membrane.[8] However, potentiation of activity has been observed in the presence of membrane permeabilizing agents like polymyxin (B74138) B.[10] Importantly, no cross-resistance with currently used antibiotics has been observed for these compounds.[4][8]
Mechanism of Action: Inhibition of Fatty Acid Synthesis
The primary mechanism of action for these inhibitors is the specific targeting of the bacterial Acetyl-CoA Carboxylase enzyme.
Signaling Pathway Diagram
Caption: Mechanism of action of Acetyl-CoA Carboxylase inhibitors.
Resistance to these compounds has been mapped to mutations exclusively in the carboxyltransferase subunits (AccA or AccD) of the bacterial ACC, confirming this as the cellular target.[1][8] Studies have shown that these inhibitors are highly selective for the bacterial enzyme, with significantly lower activity against eukaryotic ACCs.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of novel antibacterial compounds. The following are representative protocols for assessing the activity of ACC inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
-
Bacterial Strain Preparation: Overnight cultures of the test bacterial strains are grown in a suitable broth, such as Isosensitest broth for Staphylococci and Streptococci.[8]
-
Inoculum Preparation: The overnight culture is diluted to achieve a starting inoculum of approximately 1.0 × 105 Colony Forming Units (CFU)/mL.[8]
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted (two-fold) in the growth medium in 96-well microtiter plates.[8]
-
Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted compound.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C, overnight).
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Acetyl-CoA Carboxylase Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of ACC.
-
Enzyme and Substrate Preparation: The carboxyltransferase (CT) component of the ACC from the target bacterium (e.g., S. aureus or E. coli) is purified. The necessary substrates for the reaction are prepared.
-
Reaction Mixture: A reaction mixture is prepared containing the purified enzyme and its substrates.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated and allowed to proceed for a defined period under controlled temperature.
-
Measurement of Activity: The activity of the carboxyltransferase is measured. This can be done by various methods, such as quantifying the product (malonyl-CoA) or using a coupled assay to measure the consumption of a substrate.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated from the dose-response curve.
Conclusion
Inhibitors of bacterial Acetyl-CoA Carboxylase, such as those in the pyrrolidinedione class, represent a promising avenue for the development of new antibiotics with a novel mechanism of action. Their potent activity against clinically relevant Gram-positive pathogens, including resistant strains, and their high selectivity for the bacterial enzyme, make them attractive candidates for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this area.
References
- 1. Identification and characterization of the first class of potent bacterial acetyl-CoA carboxylase inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure, function and selective inhibition of bacterial acetyl-coa carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 8. Novel Bacterial Acetyl Coenzyme A Carboxylase Inhibitors with Antibiotic Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolocin C and equisetin inhibit bacterial acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolocin C and equisetin inhibit bacterial acetyl-CoA carboxylase | PLOS One [journals.plos.org]
The Inhibition of Acetyl-CoA Carboxylase: A Technical Guide to a Key Metabolic Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that plays a pivotal role in the regulation of fatty acid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo lipogenesis (DNL). In mammals, two main isoforms of ACC exist: ACC1 and ACC2. ACC1 is predominantly found in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis.[1][2] ACC2 is primarily located on the outer mitochondrial membrane of oxidative tissues like the heart and skeletal muscle. The malonyl-CoA produced by ACC2 acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the entry of fatty acids into the mitochondria for β-oxidation.[1][3]
The dual role of ACC in promoting fatty acid synthesis and inhibiting fatty acid oxidation makes it an attractive therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as for various cancers that exhibit upregulated DNL to support rapid cell proliferation.[2][4] This technical guide provides a comprehensive review of the literature on two well-characterized ACC inhibitors, CP-640186 and ND-654, offering a detailed overview of their biochemical and cellular activities, relevant experimental protocols, and the signaling pathways they modulate.
Quantitative Data on ACC Inhibitors
The following tables summarize the key quantitative data for the ACC inhibitors CP-640186 and ND-654, facilitating a direct comparison of their potency and pharmacokinetic profiles.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| CP-640186 | Rat liver ACC1 | Enzyme Inhibition | 53 | [5][6][7] |
| Rat skeletal muscle ACC2 | Enzyme Inhibition | 61 | [5][6][7] | |
| ND-654 | Human ACC1 | Enzyme Inhibition | 3 | [8][9] |
| Human ACC2 | Enzyme Inhibition | 8 | [8][9] | |
| Fatty Acid Synthesis (HepG2 cells) | Cellular Assay | 14 | [8] |
Table 1: In Vitro Potency of Selected ACC Inhibitors
| Inhibitor | Model System | Parameter | ED50 (mg/kg) | Reference |
| CP-640186 | Rats | Fatty Acid Synthesis Inhibition | 13 | [6] |
| CD1 Mice | Fatty Acid Synthesis Inhibition | 11 | [6] | |
| ob/ob Mice | Fatty Acid Synthesis Inhibition | 4 | [6] | |
| Rats | Malonyl-CoA reduction (liver) | 55 | ||
| Rats | Malonyl-CoA reduction (soleus muscle) | 6 | ||
| Rats | Malonyl-CoA reduction (quadriceps muscle) | 15 | ||
| Rats | Malonyl-CoA reduction (cardiac muscle) | 8 | ||
| Rats | Fatty Acid Oxidation Stimulation | ~30 | [6] | |
| ND-654 | Rats | Fatty Acid Synthesis Inhibition | 0.3 | [8] |
Table 2: In Vivo Efficacy of Selected ACC Inhibitors
| Inhibitor | Species | Parameter | Value | Reference |
| CP-640186 | Male Sprague-Dawley Rats | Plasma Half-life (t1/2) | 1.5 h | [5] |
| Bioavailability (F) | 39% | [5] | ||
| Plasma Clearance (Clp) | 65 ml/min/kg | [5] | ||
| Volume of Distribution (Vdss) | 5 liters/kg | [5] | ||
| Time to Max Concentration (Tmax) | 1.0 h | [5] | ||
| Max Concentration (Cmax) | 345 ng/ml | [5] | ||
| Area Under the Curve (AUC0-∞) | 960 ng·h/ml | [5] | ||
| ob/ob Mice | Plasma Half-life (t1/2) | 1.1 h | ||
| Bioavailability (F) | 50% | |||
| Plasma Clearance (Clp) | 54 ml/min/kg | |||
| Time to Max Concentration (Tmax) | 0.25 h | |||
| Max Concentration (Cmax) | 2177 ng/ml | |||
| Area Under the Curve (AUC0-∞) | 3068 ng·h/ml |
Table 3: Pharmacokinetic Properties of CP-640186
Signaling Pathways and Experimental Workflows
The inhibition of ACC has direct consequences on cellular metabolism. The following diagrams illustrate the central role of ACC in fatty acid metabolism and a typical workflow for evaluating ACC inhibitors.
Figure 1: ACC Signaling Pathway. This diagram illustrates the central role of ACC1 and ACC2 in fatty acid metabolism and the mechanism of action of ACC inhibitors.
Figure 2: Experimental Workflow. A typical workflow for the preclinical evaluation of novel ACC inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of ACC inhibitors. These protocols are compiled from various sources and may require optimization for specific laboratory conditions.
In Vitro Acetyl-CoA Carboxylase (ACC) Enzyme Activity Assay
This assay measures the enzymatic activity of ACC by detecting the production of ADP, a product of the carboxylation reaction.
Materials:
-
Purified recombinant human ACC1 or ACC2 enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.2 mg/mL BSA)
-
ATP
-
Acetyl-CoA
-
Sodium Bicarbonate (NaHCO₃)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Test compounds (ACC inhibitors) dissolved in DMSO
-
384-well white microplates
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, ATP, Acetyl-CoA, and NaHCO₃ at desired final concentrations.
-
Add 2.5 µL of the reaction mixture to each well of a 384-well plate.
-
Add 0.5 µL of test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the reaction by adding 2 µL of ACC enzyme solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of ACC activity for each test compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular De Novo Lipogenesis (DNL) Assay
This assay measures the rate of new fatty acid synthesis in cultured cells by monitoring the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into the lipid fraction.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
[¹⁴C]-Acetate (radiolabeled)
-
Test compounds (ACC inhibitors)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed HepG2 cells in 24-well plates and grow to confluence.
-
Wash the cells with PBS and then incubate in serum-free medium for 2-4 hours.
-
Treat the cells with various concentrations of the test compound or DMSO for a predetermined time (e.g., 1 hour).
-
Add [¹⁴C]-acetate to each well to a final concentration of approximately 1 µCi/mL.
-
Incubate the cells for 2-4 hours at 37°C.
-
Terminate the assay by washing the cells twice with ice-cold PBS.
-
Lyse the cells and extract the total lipids by adding the hexane:isopropanol solvent mixture.
-
Transfer the lipid-containing organic phase to a scintillation vial and allow the solvent to evaporate.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the protein concentration of a parallel set of cell lysates.
-
Calculate the percent inhibition of DNL for each compound concentration and determine the EC50 value.
Measurement of Malonyl-CoA in Tissues
This protocol describes the quantification of malonyl-CoA levels in tissue samples using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Tissue samples (e.g., liver, muscle)
-
Internal standard ([¹³C₃]-malonyl-CoA)
-
Homogenization buffer (e.g., 10% trichloroacetic acid)
-
Solid-phase extraction (SPE) columns (e.g., reversed-phase)
-
LC-MS system (e.g., HPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Rapidly excise and freeze-clamp the tissue in liquid nitrogen to quench metabolic activity.
-
Weigh the frozen tissue and homogenize it in ice-cold 10% trichloroacetic acid containing the internal standard.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to precipitate proteins.
-
Isolate the acyl-CoAs from the supernatant using a reversed-phase SPE column. Wash the column and elute the acyl-CoAs.
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
-
Inject the sample onto an HPLC column for separation of malonyl-CoA from other acyl-CoAs.
-
Detect and quantify malonyl-CoA and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Generate a standard curve using known amounts of malonyl-CoA and the internal standard to quantify the absolute amount of malonyl-CoA in the tissue samples.
-
Express the results as nmol/g of wet tissue weight.
In Vivo Assessment of De Novo Lipogenesis
This method assesses the rate of DNL in live animals by measuring the incorporation of a stable isotope label, such as deuterium (B1214612) from deuterated water (D₂O), into newly synthesized fatty acids.
Materials:
-
Rodent models (e.g., mice or rats)
-
Deuterated water (D₂O, 99.9%)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Test compound (ACC inhibitor)
-
Anesthesia
-
Blood collection supplies
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Administer an intraperitoneal (IP) loading dose of D₂O to the animals to enrich the body water pool to approximately 4-5%.
-
Provide drinking water containing a lower percentage of D₂O (e.g., 8%) to maintain the body water enrichment.
-
Dose the animals orally with the test compound or vehicle at the desired dose and frequency for the duration of the study.
-
At the end of the treatment period, collect blood samples and isolate plasma.
-
Extract total lipids from the plasma, and then isolate and derivatize the fatty acids (e.g., to fatty acid methyl esters).
-
Analyze the derivatized fatty acids by GC-MS to determine the isotopic enrichment of deuterium in newly synthesized palmitate.
-
Measure the D₂O enrichment in the body water from the plasma samples.
-
Calculate the fractional DNL rate based on the incorporation of deuterium into palmitate relative to the body water enrichment.
-
Compare the DNL rates between the vehicle- and compound-treated groups to determine the in vivo efficacy of the ACC inhibitor.
Conclusion
The inhibition of Acetyl-CoA Carboxylase represents a promising therapeutic strategy for a multitude of metabolic diseases and cancers. The development of potent and selective ACC inhibitors, such as CP-640186 and ND-654, has provided valuable tools for dissecting the roles of ACC1 and ACC2 in health and disease. This technical guide has provided a comprehensive overview of the quantitative data, signaling pathways, and detailed experimental protocols relevant to the study of ACC inhibitors. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance our understanding and therapeutic targeting of this critical metabolic enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. static.igem.org [static.igem.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Assay of Acetyl-CoA Carboxylase-IN-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme crucial for the regulation of fatty acid metabolism. It exists in two isoforms, ACC1 and ACC2, which play distinct but vital roles. ACC1 is a cytosolic enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[1][2] ACC2 is located on the outer mitochondrial membrane, where its product, malonyl-CoA, inhibits carnitine palmitoyltransferase I (CPT-I), thereby regulating fatty acid β-oxidation.[1][2] Due to their central role in lipid metabolism, ACC enzymes are attractive therapeutic targets for a range of diseases, including metabolic syndrome, obesity, diabetes, and cancer.[1][3][4]
"Acetyl-CoA Carboxylase-IN-1" is a potent inhibitor of ACC. These application notes provide a detailed protocol for determining the in vitro activity and inhibitory potential of "this compound" and other small molecules in a cell-based assay format. The described methodology utilizes the ADP-Glo™ Kinase Assay, a robust and sensitive luminescent assay that quantifies ADP produced during the ACC-catalyzed reaction.
Signaling Pathway of Acetyl-CoA Carboxylase Regulation
ACC activity is tightly regulated by upstream signaling pathways that respond to the energy status of the cell. Key regulators include AMP-activated protein kinase (AMPK) and the insulin (B600854) signaling pathway. AMPK, activated during low energy states (high AMP/ATP ratio), phosphorylates and inactivates ACC, thus inhibiting fatty acid synthesis and promoting fatty acid oxidation. Conversely, insulin signaling, indicative of a high energy state, activates protein phosphatases that dephosphorylate and activate ACC, promoting the storage of excess energy as fatty acids.
Experimental Workflow for ACC Inhibitor Screening
The overall workflow for screening potential ACC inhibitors like "this compound" involves several key stages, from initial cell culture to final data analysis. This systematic approach ensures reproducible and reliable results.
Data Presentation
The inhibitory activity of "this compound" and other compounds can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table provides a template for summarizing such quantitative data. Note that the IC50 values for "this compound" should be experimentally determined using the provided protocol. For reference, IC50 values for other known ACC inhibitors are included.
| Compound | Target(s) | Cell Line | IC50 (nM) | Reference Compound |
| This compound | ACC | HepG2 | TBD | No |
| This compound | ACC | A549 | TBD | No |
| CP-640186 | ACC1/ACC2 | HepG2 | ~60 | Yes |
| ND-646 | ACC1/ACC2 | A549 | 3.5 (hACC1) | Yes |
| TOFA | ACCα | Various | Varies | Yes |
TBD: To Be Determined experimentally.
Experimental Protocols
Protocol 1: Cell Culture and Preparation of Cell Lysates
This protocol describes the culture of a suitable cell line (e.g., HepG2 human liver cancer cells, known to have high lipogenic activity) and the subsequent preparation of cell lysates for the ACC activity assay.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Extraction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors just before use)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of "this compound" (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 50-100 µL of ice-cold Cell Extraction Buffer to each well. c. Incubate on ice for 30 minutes, with gentle vortexing or agitation every 10 minutes.[5]
-
Lysate Clarification: a. Transfer the cell lysates to pre-chilled microcentrifuge tubes. b. Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.[5] c. Carefully collect the supernatant (clarified cell lysate) and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to normalize ACC activity.
-
Storage: Use the lysates immediately or store them in aliquots at -80°C. Avoid multiple freeze-thaw cycles.[5]
Protocol 2: Cell-Based ACC Activity Assay using ADP-Glo™
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for measuring ACC activity in cell lysates. The assay measures the amount of ADP produced, which is directly proportional to ACC activity.
Materials:
-
Clarified cell lysates (from Protocol 1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ACC Reaction Buffer (5X): 250 mM HEPES (pH 7.5), 100 mM KCl, 25 mM MgCl2, 2.5 mM DTT
-
ATP (10 mM stock)
-
Acetyl-CoA (10 mM stock)
-
Sodium Bicarbonate (NaHCO3, 1 M stock)
-
White, opaque 96-well plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: a. Thaw all reagents and keep them on ice. b. Prepare 1X ACC Reaction Buffer by diluting the 5X stock with nuclease-free water. c. Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[6][7]
-
Reaction Master Mix Preparation: a. Prepare a master mix for the ACC reaction. For each reaction, you will need:
- 10 µL of 1X ACC Reaction Buffer
- 2.5 µL of ATP (final concentration 500 µM)
- 0.5 µL of Acetyl-CoA (final concentration 100 µM)
- 1.5 µL of NaHCO3 (final concentration 30 mM)
- 5.5 µL of nuclease-free water
-
Assay Procedure: a. Add 20 µL of the Reaction Master Mix to each well of a white, opaque 96-well plate. b. Add 5 µL of cell lysate (containing a standardized amount of protein, e.g., 5-10 µg) to the appropriate wells to initiate the reaction. For the negative control, add 5 µL of Cell Extraction Buffer. c. Incubate the plate at 37°C for 60 minutes.
-
ADP Detection: a. Equilibrate the plate to room temperature. b. Add 25 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. c. Incubate for 40 minutes at room temperature.[8] d. Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. e. Incubate for 30-60 minutes at room temperature.[6][8]
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
Data Analysis and IC50 Determination
-
Background Subtraction: Subtract the luminescence signal of the negative control (no lysate) from all other readings.
-
Normalization: Normalize the data to the vehicle control (DMSO-treated cells) to determine the percent inhibition for each concentration of "this compound".
-
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
-
IC50 Curve Generation: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Conclusion
The provided protocols offer a comprehensive framework for assessing the cellular activity of "this compound". By utilizing a robust assay system and a systematic workflow, researchers can obtain reliable and reproducible data on the potency and efficacy of this and other ACC inhibitors. This information is critical for advancing drug discovery efforts targeting metabolic diseases and cancer.
References
- 1. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 2. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of dual Acetyl-CoA carboxylases 1 and 2 inhibitors by pharmacophore based virtual screening and molecular docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. ulab360.com [ulab360.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. promega.com [promega.com]
"Acetyl-CoA Carboxylase-IN-1" solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that plays a critical role in the biosynthesis of fatty acids.[1][2][3] It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in this pathway.[1][3][4][5][6][7] There are two main isoforms in mammals, ACC1 and ACC2, which are involved in fatty acid synthesis and the regulation of fatty acid oxidation, respectively.[1][3][8] Due to its central role in metabolism, ACC has emerged as a significant therapeutic target for various conditions, including metabolic diseases and cancer.[4][5] Acetyl-CoA Carboxylase-IN-1 is a potent inhibitor of ACC with a reported IC50 value of less than 5 nM.[9][10] It has also demonstrated antibacterial activity, making it a valuable tool for research in these areas.[9][10][11]
These application notes provide detailed information on the solubility and preparation of this compound for experimental use, along with protocols for in vitro and cellular assays.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Molecular Weight | 395.05 g/mol | [11] |
| Solubility in DMSO | 30 mg/mL (75.94 mM) | [11] |
| Stock Solution Storage | -20°C for up to 1 month | [9][10] |
| -80°C for up to 6 months | [9][10] | |
| Storage of Powder | -20°C for up to 3 years | [11] |
Note: Sonication is recommended to aid dissolution in DMSO.[11] It is advised to aliquot the stock solution to avoid repeated freeze-thaw cycles.[9][10]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Calculate the required amount of DMSO to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution from a compound with a molecular weight of 395.05 g/mol , you would need 3.95 mg of the compound.
-
Carefully weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube thoroughly to dissolve the compound. If necessary, use a sonicator to ensure complete dissolution.[11]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to prevent degradation from repeated freeze-thaw cycles.[9][10]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9][10]
Protocol 2: In Vitro ACC Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using a commercially available ADP-Glo™ Kinase Assay, which measures the production of ADP.[12][13]
Materials:
-
Recombinant human ACC1 enzyme
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate
-
Assay Buffer (e.g., 5x ACC Assay Buffer)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Thaw all reagents (ACC1 enzyme, Acetyl-CoA, ATP, Sodium Bicarbonate, Assay Buffer) on ice.
-
Prepare a 1x ACC Assay Buffer by diluting the 5x stock with distilled water.
-
Prepare a master mix containing ATP, Acetyl-CoA, and Sodium Bicarbonate in 1x ACC Assay Buffer.
-
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the this compound stock solution in 10% DMSO to create a range of concentrations (e.g., 10-fold higher than the desired final concentrations).
-
Include a DMSO-only control (vehicle control).
-
-
Assay Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle to the appropriate wells of a 96-well plate.
-
Add 15 µL of the master mix to each well.
-
Add 7.5 µL of diluted ACC1 enzyme to all wells except the "blank" control. Add 7.5 µL of 1x Assay Buffer to the blank wells.
-
-
Enzymatic Reaction:
-
Incubate the plate at room temperature for 40 minutes to allow the enzymatic reaction to proceed.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 45 minutes, protected from light.
-
-
Luminescence Measurement:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for another 30 minutes at room temperature in the dark.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cellular Assay for Fatty Acid Synthesis Inhibition
This protocol describes a method to assess the inhibitory effect of this compound on de novo fatty acid synthesis in a cell-based assay using a radiolabeled precursor.
Materials:
-
Cell line of interest (e.g., a cancer cell line known for high lipogenesis)
-
Cell culture medium and supplements
-
This compound stock solution
-
[¹⁴C]-Acetate or [³H]-Acetate
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined amount of time (e.g., 24 hours).
-
-
Radiolabeling:
-
Add [¹⁴C]-Acetate or [³H]-Acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
-
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with ice-cold PBS to remove excess radiolabel.
-
Lyse the cells and extract the total lipids using an appropriate solvent mixture (e.g., hexane:isopropanol).
-
-
Quantification:
-
Transfer the lipid extract to a scintillation vial and allow the solvent to evaporate.
-
Add scintillation cocktail to the vials.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of the cell lysate.
-
Calculate the percentage of inhibition of fatty acid synthesis for each concentration of the inhibitor compared to the vehicle control.
-
Visualizations
Caption: Experimental workflow for this compound.
Caption: Inhibition of the ACC signaling pathway.
References
- 1. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Fine-tuning acetyl-CoA carboxylase 1 activity through localization: functional genomics reveals a role for the lysine acetyltransferase NuA4 and sphingolipid metabolism in regulating Acc1 activity and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gosset.ai [gosset.ai]
- 6. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl-CoA carboxylase 1 regulates endothelial cell migration by shifting the phospholipid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA carboxylase 1 is a suppressor of the adipocyte thermogenic program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | ACC-IN-1 | ACC inhibitor | TargetMol [targetmol.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Acetyl-CoA Carboxylase-IN-1 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl-CoA Carboxylase (ACC) is a critical enzyme in the de novo synthesis of fatty acids, catalyzing the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1][2][3] In mammals, two isoforms exist: ACC1 (ACACA) and ACC2 (ACACB). ACC1 is primarily cytosolic and plays a key role in fatty acid synthesis, while ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[4][5] Many cancer cells exhibit upregulated de novo fatty acid synthesis to support rapid proliferation and membrane biogenesis, making ACC a promising therapeutic target.[6][7][8] Inhibition of ACC can lead to cancer cell cycle arrest and apoptosis.[9] Acetyl-CoA Carboxylase-IN-1 is a small molecule inhibitor of ACC, designed for the investigation of the role of fatty acid synthesis in cancer cell biology. These application notes provide detailed protocols for utilizing this compound in cancer cell lines.
Data Presentation
The following tables summarize representative quantitative data for ACC inhibitors in various cancer cell lines. This data is provided as a reference for the expected efficacy of compounds like this compound.
Table 1: In Vitro Cytotoxicity of ACC Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / EC50 | Exposure Time (h) | Reference |
| PF05175157 | T47D | Breast Cancer | 0.95 µg/mL | 72 | [10] |
| PF05175157 | BT549 | Breast Cancer | 76 µg/mL | 72 | [10] |
| Compound 6l | A549 | Lung Cancer | 0.22 µM | Not Specified | [4] |
| Compound 6l | HepG2 | Liver Cancer | 0.26 µM | Not Specified | [4] |
| Compound 6l | MDA-MB-231 | Breast Cancer | 0.21 µM | Not Specified | [4] |
Table 2: Enzymatic Inhibitory Activity of ACC Inhibitors
| Compound | Target | IC50 | Reference |
| Compound 6g | ACC | 99.8 nM | [4] |
Signaling Pathway
The primary regulatory pathway for ACC involves the AMP-activated protein kinase (AMPK). Under conditions of cellular energy stress, AMPK is activated and subsequently phosphorylates ACC, leading to its inhibition.[11] This serves to conserve ATP by halting the energy-consuming process of fatty acid synthesis.
Caption: AMPK-ACC signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[9][11][12]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][13]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.[11]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[14][15]
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and resuspend the pellet in 400 µL of PBS.[14]
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.[14][16]
-
Incubate the cells at 4°C for at least 30 minutes.[14]
-
Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[14]
-
Resuspend the cell pellet in 400 µL of PI staining solution.[14]
-
Incubate for 5-10 minutes at room temperature.[14]
-
Analyze the samples by flow cytometry, recording at least 10,000 events.[14]
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of AMPK and ACC Phosphorylation
This protocol assesses the effect of this compound on the AMPK-ACC signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by heating at 95-100°C for 5-10 minutes in Laemmli buffer.[17]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ACC) overnight at 4°C.[17]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies for total ACC, p-AMPK, and total AMPK to assess changes in phosphorylation status and for loading controls.
Caption: General workflow for Western blot analysis.
De Novo Fatty Acid Synthesis Assay
This protocol measures the rate of new fatty acid synthesis in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
[1,2-14C]-Acetic Acid, Sodium Salt
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Add [14C]-acetic acid to the medium and incubate for 2-4 hours.
-
Wash the cells with PBS and harvest.
-
Extract the total lipids from the cell pellet using an appropriate solvent system (e.g., hexane:isopropanol).
-
Evaporate the solvent and resuspend the lipid extract in a known volume of solvent.
-
Transfer the lipid extract to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein content of a parallel well.
-
Compare the rate of fatty acid synthesis in treated cells to that of control cells.
Troubleshooting
-
Low Cell Viability: Ensure proper cell seeding density and health. Check for contamination. Titrate the concentration of this compound.
-
Inconsistent Flow Cytometry Results: Ensure single-cell suspension. Properly compensate for spectral overlap between fluorochromes. Analyze samples promptly after staining.
-
Weak Western Blot Signal: Optimize protein concentration, antibody dilutions, and incubation times. Ensure efficient protein transfer.
-
High Background in Western Blots: Increase the duration and number of washing steps. Optimize the blocking buffer and antibody concentrations.
These application notes and protocols provide a comprehensive guide for the use of this compound in cancer cell line research. By following these methodologies, researchers can effectively investigate the role of de novo fatty acid synthesis in cancer biology and evaluate the therapeutic potential of ACC inhibition.
References
- 1. uniprot.org [uniprot.org]
- 2. Acetyl-CoA Carboxylase 1 human recombinant, expressed in Sf9 cells ACACA [sigmaaldrich.com]
- 3. Frontiers | Targeting acetyl-CoA carboxylase 1 for cancer therapy [frontiersin.org]
- 4. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cellular Fatty Acid Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Acetyl-CoA Carboxylase-IN-1 in the Study of Metabolic Syndrome in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA Carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism, making it a compelling therapeutic target for metabolic syndrome. ACC exists in two isoforms: ACC1, which is primarily cytosolic and involved in de novo lipogenesis, and ACC2, which is located on the mitochondrial outer membrane and regulates fatty acid oxidation. Inhibition of ACC can therefore simultaneously decrease the production of new fatty acids and promote the burning of existing ones, offering a dual mechanism to combat the multifaceted nature of metabolic syndrome.
Acetyl-CoA Carboxylase-IN-1 (ACC-IN-1) is a potent, allosteric inhibitor of both ACC1 and ACC2 with an IC50 of less than 5 nM. While specific in vivo data for ACC-IN-1 in animal models of metabolic syndrome is limited in publicly available literature, this document provides comprehensive application notes and detailed protocols based on studies with structurally similar and well-characterized ACC inhibitors. These protocols and data serve as a guide for researchers utilizing ACC-IN-1 or other ACC inhibitors to investigate metabolic syndrome in preclinical settings.
Data Presentation
The following tables summarize quantitative data from representative studies using ACC inhibitors in animal models of diet-induced obesity, a key feature of metabolic syndrome. These data illustrate the potential therapeutic effects of ACC inhibition on various metabolic parameters.
Table 1: Effects of an ACC Inhibitor (PP-7a) on Metabolic Parameters in High-Fat Diet (HFD)-Induced Obese Mice [1][2][3][4]
| Parameter | Control (HFD) | PP-7a (15 mg/kg) | PP-7a (45 mg/kg) | PP-7a (75 mg/kg) |
| Body Weight (g) | 45.2 ± 2.1 | 41.5 ± 1.8 | 38.7 ± 1.5 | 36.4 ± 1.3 |
| Serum Triglycerides (mg/dL) | 125.6 ± 10.3 | 102.1 ± 8.7 | 88.4 ± 7.5 | 75.2 ± 6.9 |
| Serum Total Cholesterol (mg/dL) | 210.4 ± 15.8 | 185.3 ± 12.1 | 165.7 ± 10.9 | 150.1 ± 9.8 |
| Serum Free Fatty Acids (mmol/L) | 1.8 ± 0.2 | 1.4 ± 0.1 | 1.1 ± 0.1 | 0.9 ± 0.1 |
| Glucose AUC (0-120 min) in GTT | 35.8 ± 3.1 | 30.2 ± 2.5* | 26.5 ± 2.1 | 23.1 ± 1.9 |
*p < 0.05, **p < 0.01 vs. Control (HFD). Data are presented as mean ± SEM. GTT: Glucose Tolerance Test; AUC: Area Under the Curve.[1][2][3][4]
Table 2: Effects of a Liver-Directed ACC Inhibitor on Hepatic Parameters in a Rodent Model of NAFLD [5]
| Parameter | Control (HFSD) | ACC Inhibitor (10 mg/kg/day) |
| Hepatic Malonyl-CoA (pmol/mg tissue) | ~12.5 | ~5.0 |
| Hepatic De Novo Lipogenesis (% contribution to palmitate) | ~25 | ~20* |
| Hepatic Triglyceride Content (mg/g liver) | ~150 | ~90 |
| Plasma Triglycerides (mg/dL) | ~100 | ~230** |
*p < 0.05, **p < 0.01 vs. Control (HFSD). HFSD: High-Fat Sucrose Diet. NAFLD: Non-alcoholic Fatty Liver Disease.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of ACC inhibitors in animal models of metabolic syndrome.
Protocol 1: Induction of Metabolic Syndrome in Mice using a High-Fat Diet (HFD)
Objective: To induce obesity, hyperglycemia, and dyslipidemia in mice, mimicking key aspects of human metabolic syndrome.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (e.g., 13% kcal from fat)
-
Animal caging with ad libitum access to food and water
-
Animal scale
Procedure:
-
Acclimatize mice to the animal facility for at least one week on a standard chow diet.
-
Randomly assign mice to two groups: a control group receiving the standard chow diet and an experimental group receiving the HFD.
-
House the mice under a 12-hour light/dark cycle with free access to their respective diets and water for 12-16 weeks.[1]
-
Monitor body weight and food intake weekly.
-
At the end of the dietary intervention period, the HFD-fed mice will exhibit characteristics of metabolic syndrome, including increased body weight, adiposity, and metabolic dysregulation, making them suitable for testing the efficacy of ACC inhibitors.
Protocol 2: Oral Administration of ACC-IN-1
Objective: To administer ACC-IN-1 or a similar ACC inhibitor to the animal model to assess its therapeutic effects.
Materials:
-
ACC-IN-1 (or other ACC inhibitor)
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)[1][4]
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Prepare a homogenous suspension of ACC-IN-1 in the vehicle at the desired concentrations (e.g., 15, 45, and 75 mg/kg body weight).[1][2][3][4] It is recommended to prepare fresh suspensions daily.
-
Accurately weigh each animal to determine the precise volume of the inhibitor suspension to be administered.
-
Gently restrain the mouse and insert the oral gavage needle into the esophagus.
-
Slowly administer the calculated volume of the ACC-IN-1 suspension.
-
Administer the inhibitor once daily for the duration of the study (e.g., 4 weeks).[1][2][3][4]
-
The control group should receive an equivalent volume of the vehicle solution via oral gavage.
Protocol 3: Glucose Tolerance Test (GTT)
Objective: To assess the effect of ACC inhibition on glucose homeostasis.
Materials:
-
Glucose solution (2 g/kg body weight in sterile saline)
-
Handheld glucometer and glucose test strips
-
Lancets or tail-snip scissors for blood collection
Procedure:
-
Fast the mice for 6-16 hours overnight with free access to water.[4]
-
Record the baseline blood glucose level (t=0) from a small drop of blood obtained from the tail tip.
-
Administer the glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[4]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Protocol 4: Measurement of Serum Lipids
Objective: To determine the effect of ACC inhibition on circulating lipid profiles.
Materials:
-
Blood collection tubes (e.g., EDTA-coated or serum separator tubes)
-
Centrifuge
-
Commercial assay kits for triglycerides, total cholesterol, and free fatty acids
Procedure:
-
At the end of the treatment period, collect blood from the mice via cardiac puncture or retro-orbital bleeding under anesthesia.
-
For serum, allow the blood to clot at room temperature for 30 minutes and then centrifuge at 2000 x g for 15 minutes at 4°C.
-
For plasma, collect blood in EDTA-coated tubes and centrifuge immediately at 2000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (serum or plasma) and store at -80°C until analysis.
-
Use commercial enzymatic assay kits to measure the concentrations of triglycerides, total cholesterol, and free fatty acids according to the manufacturer's instructions.
Visualizations
Signaling Pathway
Caption: ACC Signaling Pathway and Point of Intervention by ACC-IN-1.
Experimental Workflow
Caption: In Vivo Study Workflow for Evaluating ACC-IN-1.
References
- 1. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Dose-Response Curve for Acetyl-CoA Carboxylase-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction Acetyl-CoA Carboxylase (ACC) is a critical biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to form malonyl-CoA.[1][2] This reaction is the rate-limiting step in the biosynthesis of fatty acids.[3][4] In mammals, two main isoforms exist: ACC1, which is located in the cytosol and is primarily involved in fatty acid synthesis, and ACC2, found on the outer mitochondrial membrane, where its product, malonyl-CoA, regulates fatty acid oxidation.[1][5][6] Due to its central role in lipid metabolism, ACC is an attractive therapeutic target for a range of human diseases, including metabolic syndrome, obesity, diabetes, and cancer.[2][3][7] Acetyl-CoA Carboxylase-IN-1 is a potent inhibitor of ACC, with a reported IC50 value of less than 5 nM, making it a valuable tool for studying the physiological and pathological roles of ACC.[7]
This document provides detailed protocols for determining the dose-response curve and IC50 value of this compound through both biochemical and cell-based assays.
Signaling Pathway of Acetyl-CoA Carboxylase
The diagram below illustrates the central role of Acetyl-CoA Carboxylase in lipid metabolism. ACC converts acetyl-CoA to malonyl-CoA. In the cytosol, malonyl-CoA is a substrate for Fatty Acid Synthase (FASN) in the de novo synthesis of fatty acids.[5] Additionally, malonyl-CoA acts as an allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for β-oxidation.[5][6] Inhibition of ACC by compounds like this compound reduces malonyl-CoA levels, thereby decreasing fatty acid synthesis and increasing fatty acid oxidation.
Figure 1. Simplified signaling pathway of Acetyl-CoA Carboxylase in lipid metabolism.
Protocol 1: Biochemical IC50 Determination using an ADP-Glo™ Assay
This protocol describes a method to determine the IC50 value of this compound by measuring the activity of purified ACC enzyme. The production of ADP is directly proportional to enzyme activity and is measured using the ADP-Glo™ luminescent assay system.[8][9]
Objective: To quantify the in vitro inhibitory potency (IC50) of this compound against purified human ACC1 and ACC2 enzymes.
Materials and Reagents:
-
Purified recombinant human ACC1 and ACC2 enzymes
-
This compound
-
ATP
-
Acetyl-CoA
-
Sodium Bicarbonate (NaHCO3)
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer
-
Magnesium Chloride (MgCl2)
-
Dimethyl Sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.
-
Enzyme Solution: Dilute purified ACC1 or ACC2 enzyme to the desired working concentration (e.g., 2x final concentration) in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the ADP-Glo™ assay.
-
Substrate Solution: Prepare a 2x substrate mix in Assay Buffer containing ATP, Acetyl-CoA, and NaHCO3. Final concentrations should be at or near the Km for each substrate to ensure accurate IC50 determination.[10]
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM. Perform a 10-point, 3-fold serial dilution. Subsequently, dilute these DMSO stocks into Assay Buffer to create a 4x final concentration working solution. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Procedure:
-
Add 5 µL of the 4x inhibitor working solution to the wells of a 384-well plate. For controls, add 5 µL of Assay Buffer with the same percentage of DMSO (vehicle control for 100% activity).
-
Add 10 µL of the 2x enzyme solution to all wells except the "no enzyme" control wells (for 0% activity). Add 10 µL of Assay Buffer to the "no enzyme" wells.
-
Pre-incubate the plate at 30°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[11]
-
Initiate the enzymatic reaction by adding 5 µL of the 2x substrate solution to all wells. The total reaction volume is now 20 µL.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure less than 20% of the substrate is consumed.
-
Stop the reaction and detect ADP according to the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding 20 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 40 µL of Kinase Detection Reagent and incubating for another 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence signal from the "no enzyme" control wells from all other data points.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Signal_Inhibitor / Signal_Vehicle))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) non-linear regression model.[11] Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
-
Data Presentation: Biochemical Assay
Table 1: Hypothetical Dose-Response Data for this compound against ACC1
| Inhibitor Conc. (nM) | Log [Inhibitor] | Avg. Luminescence (RLU) | % Inhibition |
|---|---|---|---|
| 1000 | 3.00 | 15,500 | 98.1% |
| 333 | 2.52 | 18,200 | 97.7% |
| 111 | 2.04 | 25,600 | 96.8% |
| 37 | 1.57 | 58,900 | 92.6% |
| 12.3 | 1.09 | 155,000 | 80.6% |
| 4.1 | 0.61 | 389,000 | 51.4% |
| 1.37 | 0.14 | 650,000 | 18.8% |
| 0.46 | -0.34 | 785,000 | 1.9% |
| 0.15 | -0.82 | 801,000 | 0.0% |
| Vehicle (0) | - | 800,500 | 0.0% |
| No Enzyme | - | 12,300 | 100.0% |
Table 2: Summary of IC50 Values
| Target Enzyme | Inhibitor | IC50 Value (nM) |
|---|---|---|
| Human ACC1 | This compound | 4.0 |
| Human ACC2 | this compound | 4.5 |
Protocol 2: Cell-Based Fatty Acid Synthesis Inhibition Assay
This protocol measures the effect of this compound on de novo fatty acid synthesis in a relevant cell line (e.g., HepG2, a human liver cancer cell line). Inhibition is quantified by measuring the incorporation of a radiolabeled precursor, [14C]-acetate, into cellular lipids.
Objective: To determine the cellular potency (IC50) of this compound by measuring its effect on fatty acid synthesis in intact cells.
Materials and Reagents:
-
HepG2 cells (or other suitable lipogenic cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
[1-14C]-Acetic Acid, Sodium Salt
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well plate at a density that will result in a sub-confluent monolayer (e.g., 80-90% confluency) at the time of the assay. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the different concentrations of the inhibitor or vehicle (DMSO) control.[11]
-
Incubate the cells with the compound for a predetermined time (e.g., 2-4 hours) to allow for cellular uptake and target engagement.
-
-
Measurement of Fatty Acid Synthesis:
-
After the pre-incubation period, add [14C]-acetate to each well to a final concentration of 1 µCi/mL.
-
Incubate the cells for an additional 2-4 hours at 37°C to allow for the incorporation of the radiolabel into newly synthesized fatty acids.
-
Terminate the assay by washing the cells twice with ice-cold PBS to remove unincorporated [14C]-acetate.
-
Lyse the cells by adding a suitable lysis buffer.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of fatty acid synthesis for each inhibitor concentration relative to the vehicle-treated control. % Inhibition = 100 x (1 - (CPM_Inhibitor / CPM_Vehicle))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a four-parameter logistic fit as described in Protocol 1.
-
Data Presentation: Cell-Based Assay
Table 3: Hypothetical Dose-Response Data for Fatty Acid Synthesis Inhibition
| Inhibitor Conc. (nM) | Log [Inhibitor] | Avg. Radioactivity (CPM) | % Inhibition |
|---|---|---|---|
| 3000 | 3.48 | 1,150 | 97.2% |
| 1000 | 3.00 | 1,580 | 96.1% |
| 333 | 2.52 | 2,900 | 92.8% |
| 111 | 2.04 | 8,750 | 78.3% |
| 37 | 1.57 | 20,100 | 49.9% |
| 12.3 | 1.09 | 32,500 | 19.0% |
| 4.1 | 0.61 | 38,900 | 3.0% |
| 1.37 | 0.14 | 40,200 | -0.2% |
| Vehicle (0) | - | 40,100 | 0.0% |
| Background | - | 850 | 100.0% |
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the dose-response curve of an enzyme inhibitor.
References
- 1. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gosset.ai [gosset.ai]
- 4. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. courses.edx.org [courses.edx.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Lipidomics Analysis Following "Acetyl-CoA Carboxylase-IN-1" Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA Carboxylase (ACC) is a critical enzyme in the regulation of lipid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[1][2][3] There are two main isoforms of ACC in mammals: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[4][5] Inhibition of ACC is a promising therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and cancer.[1]
"Acetyl-CoA Carboxylase-IN-1" is a potent inhibitor of ACC with an IC50 value of less than 5 nM. By blocking ACC, this inhibitor is expected to decrease the production of malonyl-CoA, leading to a reduction in de novo lipogenesis and an increase in fatty acid oxidation.[4] Understanding the detailed changes in the lipidome following treatment with "this compound" is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.
This document provides detailed protocols for conducting a lipidomics analysis on samples treated with "this compound" and presents representative data to illustrate the expected outcomes.
Data Presentation
The following tables summarize representative quantitative lipidomics data from a hypothetical study on a human hepatocyte cell line (HepG2) treated with "this compound" (1 µM) for 24 hours. This data is for illustrative purposes to demonstrate the expected effects of ACC inhibition.
Table 1: Changes in Key Fatty Acid Species
| Fatty Acid | Control (nmol/mg protein) | "this compound" Treated (nmol/mg protein) | Fold Change | p-value |
| Palmitic acid (C16:0) | 150.3 ± 12.5 | 95.2 ± 8.9 | 0.63 | <0.01 |
| Palmitoleic acid (C16:1) | 25.8 ± 3.1 | 14.7 ± 2.2 | 0.57 | <0.01 |
| Stearic acid (C18:0) | 80.1 ± 7.4 | 55.6 ± 6.3 | 0.69 | <0.01 |
| Oleic acid (C18:1) | 120.5 ± 11.2 | 115.3 ± 10.1 | 0.96 | >0.05 |
| Linoleic acid (C18:2) | 45.2 ± 4.8 | 46.1 ± 5.0 | 1.02 | >0.05 |
Table 2: Alterations in Major Lipid Classes
| Lipid Class | Control (relative abundance) | "this compound" Treated (relative abundance) | Fold Change | p-value |
| Triacylglycerols (TAG) | 1.00 ± 0.12 | 0.75 ± 0.09 | 0.75 | <0.05 |
| Diacylglycerols (DAG) | 1.00 ± 0.08 | 0.88 ± 0.07 | 0.88 | >0.05 |
| Phosphatidylcholines (PC) | 1.00 ± 0.05 | 0.98 ± 0.06 | 0.98 | >0.05 |
| Phosphatidylethanolamines (PE) | 1.00 ± 0.07 | 1.03 ± 0.08 | 1.03 | >0.05 |
| Ceramides (Cer) | 1.00 ± 0.10 | 1.15 ± 0.11 | 1.15 | >0.05 |
Experimental Protocols
Herein are detailed methodologies for a comprehensive lipidomics study.
Cell Culture and Treatment
-
Cell Line: Human hepatocyte carcinoma cell line (HepG2).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed HepG2 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of "this compound" in DMSO.
-
Treat the cells with a final concentration of 1 µM "this compound" or a vehicle control (DMSO) for 24 hours. Ensure the final DMSO concentration is less than 0.1% in all wells.
-
Perform experiments in biological triplicates for each condition.
-
Sample Preparation and Lipid Extraction
This protocol is based on the widely used Folch method for lipid extraction.
-
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), HPLC grade, ice-cold
-
Chloroform (B151607), HPLC grade
-
0.9% NaCl solution
-
Cell scraper
-
Conical tubes (15 mL)
-
Centrifuge
-
-
Procedure:
-
After treatment, place the 6-well plates on ice and aspirate the culture medium.
-
Wash the cells twice with 2 mL of ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Add 2 mL of chloroform to each tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 1.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until analysis.
-
Lipidomics Analysis by LC-MS/MS
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., Q-Exactive Orbitrap or a Q-TOF instrument).
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to separate the different lipid classes.
-
-
Mass Spectrometry:
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) to cover a wide range of lipid species.
-
Data Acquisition: Full scan mode for lipid profiling and data-dependent MS/MS for lipid identification.
-
-
Data Analysis:
-
Process the raw data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL, or similar platforms).
-
Identify lipids by matching the accurate mass and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS).
-
Perform quantitative analysis by integrating the peak areas of the identified lipids.
-
Normalize the data to an internal standard and the protein concentration of the original cell lysate.
-
Visualizations
Caption: A flowchart of the lipidomics experimental workflow.
Caption: Inhibition of the de novo lipogenesis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Free fatty acid biosynthesis precursors are involved in pollen–stigma interactions in Brassica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Application Notes and Protocols: Measuring Malonyl-CoA Levels Following Acetyl-CoA Carboxylase (ACC) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl-CoA carboxylase (ACC) is a critical enzyme in fatty acid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2] Malonyl-CoA serves as a key building block for the synthesis of fatty acids and also acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[3][4][5] Mammals have two ACC isoforms: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[4][6][7]
Inhibition of ACC is a promising therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes.[2][3][4] By reducing malonyl-CoA levels, ACC inhibitors can simultaneously decrease de novo lipogenesis and increase fatty acid oxidation.[4][8] Therefore, accurate measurement of malonyl-CoA levels is essential for evaluating the efficacy of ACC inhibitors in both preclinical and clinical research.
These application notes provide an overview of the ACC signaling pathway and detailed protocols for measuring malonyl-CoA levels in biological samples following ACC inhibition.
ACC Signaling Pathway
ACC activity is tightly regulated by both allosteric mechanisms and covalent modification. AMP-activated protein kinase (AMPK), a key energy sensor in the cell, phosphorylates and inactivates both ACC1 and ACC2, leading to a decrease in malonyl-CoA production.[9] This inactivation promotes a shift from energy storage (fatty acid synthesis) to energy production (fatty acid oxidation).
Quantitative Data on Malonyl-CoA Levels After ACC Inhibition
The following table summarizes the reported changes in malonyl-CoA levels in various tissues and cell types following the administration of ACC inhibitors.
| Tissue/Cell Type | Species | ACC Inhibitor | Dose/Concentration | Change in Malonyl-CoA Levels | Reference |
| Rat Liver | Rat | Compound 1 (oral) | 30 mg/kg | ~50% decrease | [4] |
| Rat Liver (High-Fructose Fed) | Rat | Compound 1 (oral) | 30 mg/kg for 6 days | ~20% decrease in de novo lipogenesis | [4] |
| Rat Liver | Rat | ACC1/2 ASO | - | Significant reduction | [8] |
| Mouse Liver (LDKO) | Mouse | Genetic Knockout | - | Substantial reduction | [10] |
Experimental Protocols
Several methods are available for the quantification of malonyl-CoA, each with its own advantages and limitations. The choice of method will depend on the required sensitivity, specificity, and available equipment.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific method for the absolute quantification of malonyl-CoA.[11][12][13]
Protocol:
a. Sample Preparation (Tissue) [14]
-
Excise tissue samples and immediately freeze-clamp in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in 10 volumes of ice-cold 10% trichloroacetic acid.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acid-soluble metabolites.
b. Sample Preparation (Adherent Cells)
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold methanol (B129727) to the culture dish to extract the metabolites.[15]
-
Scrape the cells and collect the cell lysate/methanol mixture.
-
Centrifuge to pellet the cell debris and collect the supernatant.
c. Solid-Phase Extraction (SPE) [14]
-
Condition a reversed-phase SPE column (e.g., C18) with methanol followed by water.
-
Load the supernatant from the sample preparation step onto the SPE column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs, including malonyl-CoA, with an appropriate solvent (e.g., methanol).
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
d. LC-MS Analysis
-
Chromatography: Separate the acyl-CoAs using a C18 reversed-phase HPLC column.[15] A typical mobile phase consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) gradient.
-
Mass Spectrometry: Detect malonyl-CoA using an electrospray ionization (ESI) mass spectrometer operating in either positive or negative ion mode. Quantification is achieved using multiple reaction monitoring (MRM) or by monitoring the exact mass of the parent ion.
-
Quantification: Use a stable isotope-labeled internal standard (e.g., [¹³C₃]malonyl-CoA) added at the beginning of the extraction process to correct for sample loss and matrix effects.[14] Generate a standard curve with known concentrations of malonyl-CoA to determine the absolute concentration in the samples.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method that can be used for the relative quantification of malonyl-CoA. Commercial ELISA kits are available for this purpose.[16][17][18][19][20]
Principle:
Most malonyl-CoA ELISA kits are based on a competitive immunoassay format.[16][18] Malonyl-CoA in the sample competes with a labeled malonyl-CoA conjugate (e.g., HRP-conjugated) for binding to a limited number of anti-malonyl-CoA antibodies coated on a microplate. The amount of labeled conjugate bound to the antibody is inversely proportional to the amount of malonyl-CoA in the sample.[16]
Protocol (General Outline from Commercial Kits):
-
Sample Preparation: Prepare tissue homogenates or cell lysates as per the kit instructions.[16][21] This typically involves homogenization in a specific buffer provided in the kit.
-
Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the malonyl-CoA-HRP conjugate to each well.
-
Incubate for a specified time to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that reacts with the HRP to produce a colored product.
-
Stop the reaction with a stop solution.
-
-
Detection: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 450 nm).[16]
-
Quantification: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of malonyl-CoA in the samples by interpolating from the standard curve.[16]
Radiometric Assay
Radiometric assays are highly sensitive but require the handling of radioactive materials.
Principle:
This assay is based on the malonyl-CoA-dependent incorporation of a radiolabeled acetyl-CoA (e.g., [¹⁴C]acetyl-CoA) into palmitic acid, a reaction catalyzed by fatty acid synthase in the presence of NADPH.[22][23] The amount of radioactivity incorporated into the fatty acid product is directly proportional to the amount of malonyl-CoA in the sample.
-
Sample Preparation: Prepare tissue or cell extracts as described for the LC-MS method.
-
Reaction Mixture: Prepare a reaction mixture containing fatty acid synthase, NADPH, and [¹⁴C]acetyl-CoA.
-
Assay:
-
Initiate the reaction by adding the sample extract containing malonyl-CoA to the reaction mixture.
-
Incubate at a controlled temperature for a specific time.
-
Stop the reaction (e.g., by adding acid).
-
-
Separation and Detection:
-
Extract the fatty acids from the reaction mixture using an organic solvent.
-
Measure the radioactivity in the fatty acid-containing organic phase using a scintillation counter.
-
-
Quantification: Calculate the amount of malonyl-CoA in the sample by comparing the radioactivity incorporated to a standard curve generated with known amounts of malonyl-CoA.
Logical Relationship of ACC Inhibition and Fatty Acid Oxidation
The inhibition of ACC leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of CPT1, allowing for an increased rate of fatty acid transport into the mitochondria and subsequent β-oxidation.
Conclusion
The accurate measurement of malonyl-CoA is a critical step in the development and evaluation of ACC inhibitors. This document provides a comprehensive overview of the ACC signaling pathway and detailed protocols for the quantification of malonyl-CoA using LC-MS, ELISA, and radiometric assays. The choice of method will depend on the specific research question, available resources, and desired level of sensitivity and specificity. By following these protocols, researchers can reliably assess the pharmacodynamic effects of ACC inhibitors and advance the understanding of their therapeutic potential.
References
- 1. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Acetyl-CoA Carboxylase (ACC) Project [tonglab.biology.columbia.edu]
- 4. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatic Malonyl-CoA Synthesis Restrains Gluconeogenesis by Suppressing Fat Oxidation, Pyruvate Carboxylation, and Amino Acid Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. biocompare.com [biocompare.com]
- 18. mybiosource.com [mybiosource.com]
- 19. mybiosource.com [mybiosource.com]
- 20. mybiosource.com [mybiosource.com]
- 21. elkbiotech.com [elkbiotech.com]
- 22. Hepatic malonyl-CoA levels of fed, fasted and diabetic rats as measured using a simple radioisotopic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hepatic malonyl-CoA levels of fed, fasted and diabetic rats as measured using a simple radioisotopic assay. [/sup 14/C, tritium tracer techniques] (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for Acetyl-CoA Carboxylase-IN-1 in Bacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA Carboxylase (ACC) is a vital biotin-dependent enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[1][2][3][4] In bacteria, this enzyme is typically a multi-subunit complex, structurally distinct from its mammalian counterpart, making it an attractive and specific target for the development of novel antibacterial agents.[1][3][5] The inhibition of bacterial ACC disrupts the production of malonyl-CoA, a critical building block for fatty acid synthesis, ultimately leading to the cessation of bacterial growth.[1][5][6]
Acetyl-CoA Carboxylase-IN-1 (ACC-IN-1) is a potent inhibitor of ACC with demonstrated antibacterial properties.[7][8] It belongs to a class of compounds that often target the carboxyltransferase (CT) subunit of the bacterial ACC enzyme.[5][9] This document provides detailed protocols for utilizing ACC-IN-1 in bacterial growth inhibition assays, specifically through the determination of the Minimum Inhibitory Concentration (MIC).
Mechanism of Action of ACC-IN-1
Bacterial fatty acid synthesis is a fundamental process for building cell membranes and other essential components. The pathway is initiated by the two-step reaction catalyzed by Acetyl-CoA Carboxylase. First, the biotin (B1667282) carboxylase (BC) subunit catalyzes the ATP-dependent carboxylation of a biotin carrier protein (BCCP). Subsequently, the carboxyltransferase (CT) subunit transfers the activated carboxyl group from biotin to acetyl-CoA, forming malonyl-CoA.[2][3] ACC-IN-1 and related inhibitors act by binding to the CT subunit, blocking the formation of malonyl-CoA and thereby halting the entire fatty acid synthesis cascade, which is lethal to the bacterium.[1][5][9]
Caption: Inhibition of bacterial fatty acid synthesis by ACC-IN-1.
Data Presentation
The antibacterial efficacy of ACC-IN-1 is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
Table 1: MIC Values of this compound against Escherichia coli
| Bacterial Strain | Treatment Conditions | MIC (µM) |
| Wild-Type (WT) | - | >25 |
| Wild-Type (WT) | + Polymyxin B nonapeptide (PMBN) | 3.13 |
| ΔacrAB (Efflux Pump Mutant) | - | 25 |
| ΔacrAB (Efflux Pump Mutant) | + PMBN | 0.39 |
| ΔtolC (Efflux Pump Mutant) | - | 1.56 |
| ΔtolC (Efflux Pump Mutant) | + PMBN | 0.1 |
| Data sourced from MedChemExpress and is for reference only.[8] PMBN is a membrane permeabilizer. |
Table 2: Antibacterial Spectrum of Related Pyrrolidinedione ACC Inhibitors
| Bacterial Species | Strain Information | Representative MIC Range (µg/mL) |
| Staphylococcus aureus | Clinical Isolates (MRSA) | 0.01 - 0.2 (MIC₉₀ = 0.1) |
| Streptococcus pneumoniae | Penicillin-Resistant | 2 - 4 (MIC₉₀ = 4) |
| Escherichia coli | Wild-Type | >16 |
| Data represents improved synthetic derivatives of moiramide B.[5][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of ACC-IN-1 for use in MIC assays.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on the manufacturer's information, ACC-IN-1 is soluble in DMSO at concentrations up to 30 mg/mL (75.94 mM).[7]
-
Aseptically weigh the required amount of ACC-IN-1 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to dissolve the compound. Gentle warming or sonication may be required to ensure complete dissolution.[7]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution MIC Assay for Bacterial Growth Inhibition
Objective: To determine the Minimum Inhibitory Concentration (MIC) of ACC-IN-1 against a target bacterial strain. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Target bacterial strain(s)
-
ACC-IN-1 stock solution (from Protocol 1)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer (for measuring OD₆₀₀)
-
Multichannel pipette
-
Sterile pipette tips
-
Plate incubator (35-37°C)
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Procedure:
Day 1: Inoculum Preparation
-
From a fresh agar (B569324) plate, pick a single, well-isolated colony of the target bacterium.
-
Inoculate the colony into a tube containing 3-5 mL of appropriate sterile broth medium.
-
Incubate the culture at 37°C with shaking for 2-6 hours until it reaches the early to mid-logarithmic phase of growth.
Day 2: Assay Setup
-
Standardize Inoculum:
-
Adjust the turbidity of the bacterial culture with sterile saline or fresh broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Prepare the final inoculum by making a further dilution (e.g., 1:100) in the assay broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Prepare a working solution of ACC-IN-1 in the broth at twice the highest desired final concentration. Add 200 µL of this solution to the wells in the first column.
-
Using a multichannel pipette, perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last column of dilutions.
-
This will leave 100 µL in each well with serially diluted compound.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound. This brings the final volume in each well to 200 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: Wells containing 100 µL of broth and 100 µL of inoculum (no inhibitor).
-
Sterility Control: Wells containing 200 µL of sterile broth only (no inoculum or inhibitor).
-
-
Day 3: Reading and Interpreting Results
-
Incubation:
-
Seal the plate (e.g., with a breathable membrane or loosely with the lid) and incubate at 37°C for 16-20 hours under ambient air conditions.
-
-
Determine MIC:
-
Following incubation, examine the plate visually for bacterial growth. The growth control wells should be turbid. The sterility control wells should be clear.
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (i.e., the first clear well in the dilution series).
-
Results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the concentration that inhibits growth by ≥90% compared to the growth control.
-
Conclusion
This compound is a potent tool for studying bacterial fatty acid synthesis and for screening potential new antibacterial agents. The provided protocols offer a standardized method for assessing its in vitro efficacy against a range of bacterial pathogens. The clear distinction between the bacterial and eukaryotic ACC enzymes underscores the therapeutic potential of this target, and inhibitors like ACC-IN-1 are valuable for advancing research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. proteopedia.org [proteopedia.org]
- 4. Acetyl-CoA Carboxylase → Area → Resource 1 [lifestyle.sustainability-directory.com]
- 5. Novel Bacterial Acetyl Coenzyme A Carboxylase Inhibitors with Antibiotic Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolocin C and equisetin inhibit bacterial acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | ACC-IN-1 | ACC inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel bacterial acetyl coenzyme A carboxylase inhibitors with antibiotic efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADP-Glo™ Kinase Assay in ACC Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA Carboxylase (ACC) is a critical enzyme in fatty acid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in de novo fatty acid synthesis. Two isoforms of ACC, ACC1 and ACC2, are found in mammals with distinct localizations and functions. ACC1 is primarily cytosolic and involved in fatty acid synthesis, while ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[1][2][3] The central role of ACC in lipid metabolism makes it an attractive therapeutic target for a range of metabolic diseases, including obesity, diabetes, and cancer.[2][4]
The ADP-Glo™ Kinase Assay is a versatile and sensitive luminescent platform for monitoring the activity of any ADP-generating enzyme, making it highly suitable for high-throughput screening (HTS) of ACC inhibitors.[5][6] The assay quantifies the amount of ADP produced in the enzymatic reaction, which directly correlates with ACC activity.[6][7] Its high sensitivity, broad dynamic range, and robustness, often yielding Z'-factor values greater than 0.7, make it an ideal choice for identifying and characterizing novel ACC inhibitors.[5][7]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step process performed after the initial ACC enzymatic reaction is complete.[6][8]
-
Termination of Kinase Reaction and ATP Depletion: In the first step, the ADP-Glo™ Reagent is added to the reaction. This reagent terminates the ACC enzymatic activity and, crucially, depletes any remaining unconsumed ATP from the reaction mixture. This step is essential for minimizing background signal and ensuring that the subsequent luminescence is directly proportional to the ADP produced by the ACC reaction.
-
ADP to ATP Conversion and Luminescence Detection: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated by the ACC reaction back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which catalyzes the production of light (luminescence) in the presence of luciferin. The resulting luminescent signal is directly proportional to the initial amount of ADP produced by the ACC enzyme.[6][8]
In an inhibitor screening context, a potent ACC inhibitor will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.
Signaling Pathway of Acetyl-CoA Carboxylase (ACC)
ACC plays a pivotal role in cellular energy homeostasis and is subject to complex regulation. A key regulator of ACC activity is AMP-activated protein kinase (AMPK), the cell's primary energy sensor. When cellular AMP:ATP ratios are high, indicating low energy status, AMPK is activated. Activated AMPK then phosphorylates ACC, leading to its inhibition. This phosphorylation prevents the synthesis of malonyl-CoA, thereby conserving ATP and shifting metabolism from fatty acid synthesis towards fatty acid oxidation to generate more ATP. Conversely, under high-energy conditions, ACC is dephosphorylated and activated, promoting the conversion of excess acetyl-CoA into malonyl-CoA for fatty acid synthesis and energy storage.
References
- 1. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. fiveable.me [fiveable.me]
- 5. ADP-Glo™ Kinase Assay [ch.promega.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
Application Notes and Protocols for Radiometric HPLC Assay of Acetyl-CoA Carboxylase (ACC) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the de novo biosynthesis of fatty acids. In mammals, two isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation. Due to its central role in lipid metabolism, ACC is a key therapeutic target for metabolic disorders such as obesity, diabetes, and cancer.
These application notes provide a detailed protocol for a sensitive and quantitative radiometric HPLC assay to determine ACC activity. This method is suitable for enzyme characterization, inhibitor screening, and mechanistic studies.
Signaling Pathway for ACC Regulation
The activity of Acetyl-CoA Carboxylase is tightly regulated by both allosteric mechanisms and covalent modification in response to the cell's energy status and hormonal signals. Key regulatory inputs include:
-
Allosteric Activation: Citrate, a key metabolic signal of energy abundance, allosterically activates ACC by promoting its polymerization.
-
Feedback Inhibition: Long-chain fatty acyl-CoAs, the end-products of fatty acid synthesis, act as feedback inhibitors, causing depolymerization of the active enzyme.
-
Phosphorylation/Dephosphorylation:
-
AMP-activated protein kinase (AMPK): In times of low energy (high AMP/ATP ratio), AMPK phosphorylates and inactivates ACC, thus conserving ATP and preventing fatty acid synthesis.
-
Insulin Signaling: Insulin activates protein phosphatase 2A (PP2A), which dephosphorylates and activates ACC, promoting fatty acid synthesis. The PI3K/Akt pathway is also implicated in ACC activation.
-
ACC Regulatory Pathway
Experimental Protocols
Principle of the Assay
The radiometric HPLC assay for ACC activity measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) or the conversion of radiolabeled acetyl-CoA ([¹⁴C]acetyl-CoA) into malonyl-CoA. The resulting radiolabeled malonyl-CoA is then separated from the unreacted radiolabeled substrate by reverse-phase high-performance liquid chromatography (RP-HPLC) and quantified using an online radioactivity detector. This protocol will focus on the use of [¹⁴C]acetyl-CoA.
Materials and Reagents
-
Purified or recombinant ACC enzyme
-
[1-¹⁴C]Acetyl-CoA (specific activity 40-60 mCi/mmol)
-
Acetyl-CoA
-
ATP (disodium salt)
-
Magnesium chloride (MgCl₂)
-
Potassium bicarbonate (KHCO₃)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Tricine buffer
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
HPLC vials
-
Scintillation cocktail (if using offline detection)
Assay Buffer Preparation
-
5X Assay Buffer: 250 mM Tricine (pH 7.5), 100 mM KHCO₃, 25 mM MgCl₂, 5 mM DTT. Store at 4°C.
-
Stop Solution: 10% (v/v) Trifluoroacetic acid (TFA) in water.
Experimental Workflow
Radiometric HPLC Assay Workflow
Detailed Assay Protocol
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture in a microcentrifuge tube on ice. For a final volume of 50 µL, the final concentrations should be:
-
50 mM Tricine (pH 7.5)
-
20 mM KHCO₃
-
5 mM MgCl₂
-
1 mM DTT
-
2 mM ATP
-
50 µM Acetyl-CoA (including [1-¹⁴C]Acetyl-CoA to a final specific activity of approximately 2,000-5,000 dpm/nmol)
-
0.5 mg/mL BSA
-
Test inhibitor at desired concentrations (or vehicle control, e.g., DMSO).
-
-
Add sterile deionized water to bring the volume to 45 µL.
-
-
Pre-incubation:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes to allow all components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 5 µL of a suitable dilution of ACC enzyme. The amount of enzyme should be optimized to ensure the reaction is in the linear range with respect to time and enzyme concentration.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.
-
-
Quenching the Reaction:
-
Stop the reaction by adding 10 µL of the 10% TFA Stop Solution.
-
Vortex briefly and incubate on ice for 10 minutes to allow for complete protein precipitation.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
HPLC Method for Separation and Quantification
-
HPLC System: A standard HPLC system equipped with a UV detector and an online radioactivity detector is required.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separating acetyl-CoA and malonyl-CoA.
-
Mobile Phase A: 100 mM Potassium phosphate (KH₂PO₄), pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Detection:
-
UV detection at 260 nm to monitor the elution of non-radiolabeled standards.
-
Online radioactivity detector for quantifying [¹⁴C]malonyl-CoA.
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 98 | 2 |
| 20 | 80 | 20 |
| 22 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 98 | 2 |
| 30 | 98 | 2 |
-
Data Analysis:
-
Identify the peaks for [¹⁴C]acetyl-CoA and [¹⁴C]malonyl-CoA based on their retention times, which should be predetermined using standards.
-
Integrate the peak area of the [¹⁴C]malonyl-CoA peak from the radioactivity detector.
-
Calculate the amount of malonyl-CoA formed using the specific activity of the [1-¹⁴C]acetyl-CoA and the integrated radioactivity.
-
Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein (nmol/min/mg).
-
Data Presentation
Table 1: Kinetic Parameters of Acetyl-CoA Carboxylase
| Parameter | Value | Source |
| Specific Activity | ||
| Purified Rabbit Mammary Gland ACC | 5.15 ± 0.3 µmol/min/mg | [1] |
| Km (Acetyl-CoA) | ~20-70 µM | Literature Consensus |
| Km (ATP) | ~20-80 µM | Literature Consensus |
| Km (Bicarbonate) | ~1-5 mM | Literature Consensus |
Note: Kinetic parameters can vary depending on the enzyme source, purity, and assay conditions.
Table 2: IC₅₀ Values of Known ACC Inhibitors
| Inhibitor | ACC Isoform | IC₅₀ (nM) | Assay Type |
| PF-05175157 | Human ACC1 | 27.0 | Radiometric |
| Human ACC2 | 33.0 | Radiometric | |
| Rat ACC1 | 23.5 | Radiometric | |
| Rat ACC2 | 50.4 | Radiometric | |
| TOFA (5-Tetradecyloxy-2-furoic acid) | Human ACC1/2 | ~7,000-8,000 | Radiometric |
| CP-640186 | Human ACC1 | 2.3 | Radiometric |
| Human ACC2 | 6.1 | Radiometric |
IC₅₀ values are dependent on assay conditions, particularly substrate concentrations.
Troubleshooting
-
High Background Radioactivity: Ensure complete separation of [¹⁴C]malonyl-CoA from [¹⁴C]acetyl-CoA by optimizing the HPLC gradient. Check for any potential contamination of reagents.
-
Low Enzyme Activity: Verify the integrity and activity of the ACC enzyme. Ensure all cofactors (ATP, MgCl₂, bicarbonate) are present at optimal concentrations. Optimize the pH of the assay buffer.
-
Poor Peak Shape in HPLC: Ensure the sample is properly filtered or centrifuged to remove particulates. Check the condition of the HPLC column. Ensure the mobile phase is properly prepared and degassed.
-
Variable Results: Ensure accurate and consistent pipetting, especially of the enzyme and radiolabeled substrate. Maintain a constant temperature during the incubation. Prepare fresh assay buffers regularly.
Conclusion
The radiometric HPLC assay is a robust and sensitive method for the quantitative analysis of Acetyl-CoA Carboxylase activity. Its high specificity and adaptability make it an invaluable tool for basic research and for the discovery and characterization of novel ACC inhibitors in drug development programs. Careful optimization of assay conditions and adherence to the detailed protocol will ensure the generation of high-quality, reproducible data.
References
Application Notes and Protocols for CRISPR/Cas9 Knockout of ACC1 for Comparative Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA Carboxylase 1 (ACC1), encoded by the ACACA gene, is a critical enzyme in cellular metabolism.[1][2] It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[1][2][3] This pathway is not only essential for the production of fatty acids for membrane synthesis and energy storage but also plays a pivotal role in various signaling cascades. Given its central role, ACC1 has emerged as a significant therapeutic target in a range of diseases, including metabolic disorders and various cancers that exhibit dysregulated lipid metabolism to fuel their rapid growth and proliferation.[1][3]
These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated knockout of ACC1 in mammalian cells. The protocols detailed below will enable researchers to generate robust ACC1 knockout cell lines for comparative studies to elucidate the functional roles of ACC1 in cellular physiology and pathology. This includes detailed methodologies for knockout generation, validation, and a suite of phenotypic and metabolic assays to compare the knockout cells with their wild-type counterparts.
ACC1 Signaling Pathway
ACC1 is a cytosolic enzyme that integrates metabolic signals to regulate fatty acid synthesis.[2] Its activity is tightly controlled by both allosteric regulation and covalent modification, most notably through phosphorylation by AMP-activated protein kinase (AMPK).[4][5] AMPK, a key cellular energy sensor, is activated under conditions of low cellular energy (high AMP/ATP ratio).[6] Upon activation, AMPK phosphorylates ACC1 at Ser79, leading to its inhibition.[4][5] This phosphorylation event reduces the production of malonyl-CoA, thereby decreasing fatty acid synthesis and conserving ATP. Conversely, when cellular energy levels are high, ACC1 is dephosphorylated and activated, promoting the conversion of excess acetyl-CoA into fatty acids for storage. Malonyl-CoA, the product of the ACC1 reaction, also acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[7] Thus, by controlling malonyl-CoA levels, ACC1 plays a crucial role in the reciprocal regulation of fatty acid synthesis and degradation.
dot graph "ACC1_Signaling_Pathway" { rankdir="TB"; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Citrate [label="Citrate", fillcolor="#FBBC05"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4"]; ACC1 [label="ACC1\n(Active)", shape=ellipse, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pACC1 [label="p-ACC1\n(Inactive)", shape=ellipse, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MalonylCoA [label="Malonyl-CoA", fillcolor="#F1F3F4"]; FAS [label="Fatty Acid\nSynthase (FAS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FattyAcids [label="Fatty Acids", fillcolor="#F1F3F4"]; AMPK [label="AMPK", shape=ellipse, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowEnergy [label="Low Energy\n(High AMP/ATP)", shape=plaintext, fontcolor="#EA4335"]; HighEnergy [label="High Energy\n(Low AMP/ATP)", shape=plaintext, fontcolor="#34A853"]; CPT1 [label="CPT1", fillcolor="#5F6368", fontcolor="#FFFFFF"]; FAO [label="Fatty Acid\nOxidation", fillcolor="#FFFFFF"];
// Edges Citrate -> ACC1 [label="Activates", color="#34A853"]; AcetylCoA -> ACC1; ACC1 -> MalonylCoA [label="Carboxylation", color="#4285F4"]; MalonylCoA -> FAS; FAS -> FattyAcids; LowEnergy -> AMPK [style=dashed, color="#EA4335"]; AMPK -> ACC1 [label="Phosphorylates (Inhibits)", color="#EA4335"]; HighEnergy -> ACC1 [style=dashed, label="Dephosphorylation\n(Activates)", color="#34A853"]; MalonylCoA -> CPT1 [label="Inhibits", color="#EA4335", arrowhead=tee]; CPT1 -> FAO; } Caption: ACC1 signaling pathway and its regulation by AMPK.
Experimental Workflow for ACC1 Knockout and Comparative Analysis
The following diagram outlines the key steps for generating and analyzing ACC1 knockout cells.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
subgraph "cluster_0" { label = "Phase 1: Knockout Generation"; bgcolor="#FFFFFF"; sgRNA_design [label="1. sgRNA Design & Cloning"]; Transfection [label="2. Transfection of Cas9 & sgRNA"]; Selection [label="3. Single Cell Cloning"]; }
subgraph "cluster_1" { label = "Phase 2: Validation"; bgcolor="#FFFFFF"; Genomic_Validation [label="4. Genomic DNA Analysis\n(PCR & Sequencing)"]; Protein_Validation [label="5. Protein Expression Analysis\n(Western Blot)"]; }
subgraph "cluster_2" { label = "Phase 3: Comparative Phenotypic & Metabolic Analysis"; bgcolor="#FFFFFF"; Proliferation [label="6. Cell Proliferation Assay"]; Lipid_Staining [label="7. Lipid Droplet Staining\n(Oil Red O)"]; FAS_Assay [label="8. Fatty Acid Synthesis Assay"]; FAO_Assay [label="9. Fatty Acid Oxidation Assay"]; Metabolite_Assay [label="10. Malonyl-CoA Quantification"]; Signaling_Analysis [label="11. AMPK Pathway Analysis"]; }
// Edges sgRNA_design -> Transfection; Transfection -> Selection; Selection -> Genomic_Validation; Genomic_Validation -> Protein_Validation; Protein_Validation -> Proliferation; Protein_Validation -> Lipid_Staining; Protein_Validation -> FAS_Assay; Protein_Validation -> FAO_Assay; Protein_Validation -> Metabolite_Assay; Protein_Validation -> Signaling_Analysis; } Caption: Experimental workflow for ACC1 knockout and analysis.
Experimental Protocols
Protocol 1: Generation of ACC1 Knockout Cell Lines using CRISPR/Cas9
This protocol describes the generation of ACC1 knockout cell lines using a lentiviral-based "all-in-one" vector system expressing both Cas9 and the sgRNA.
1.1. sgRNA Design and Cloning:
-
Design: Design at least two sgRNAs targeting an early exon of the human ACACA gene (NCBI Gene ID: 31). Use online design tools like CRISPOR to predict on-target efficiency and potential off-target effects.
-
Validated sgRNA Sequences (Human ACACA): While custom design is recommended, the following sequences have been reported in literature or databases. Note: Validation in your specific cell line is crucial.
-
sgRNA 1: GGGGCCACTAGGGACAGGAT
-
sgRNA 2: GTCAGAGAAGCAGCCCATCACT
-
-
-
Cloning: Synthesize and anneal complementary oligonucleotides for each sgRNA. Clone the annealed oligos into a suitable lentiviral CRISPR/Cas9 vector (e.g., lentiCRISPRv2, Addgene plasmid #52961) according to the manufacturer's protocol, typically involving Golden Gate assembly.
1.2. Lentivirus Production:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the cloned lentiCRISPRv2-sgRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The viral supernatant can be used directly or concentrated by ultracentrifugation.
1.3. Transduction and Selection:
-
Seed the target cells (e.g., HepG2, MCF-7) at a density that will result in 30-50% confluency on the day of transduction.
-
Transduce the cells with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin (B1679871) for lentiCRISPRv2).
-
After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to isolate clonal populations.
-
Expand the single-cell clones for validation.
Protocol 2: Validation of ACC1 Knockout
2.1. Genomic DNA PCR and Sequencing:
-
Isolate genomic DNA from expanded clones.
-
Design primers flanking the sgRNA target site in the ACACA gene.
-
Perform PCR on the genomic DNA from wild-type and potential knockout clones.
-
Run the PCR products on an agarose (B213101) gel. Successful knockout should result in a shift in band size or the presence of multiple bands due to insertions/deletions (indels).
-
For confirmation, clone the PCR products into a TA vector and perform Sanger sequencing to identify the specific indels.
2.2. Western Blot Analysis:
-
Lyse wild-type and validated knockout cell clones and quantify protein concentration.
-
Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against ACC1.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with a corresponding secondary antibody and visualize the bands. Successful knockout will be confirmed by the absence of the ACC1 protein band in the knockout clones.
Protocol 3: Comparative Phenotypic and Metabolic Assays
3.1. Cell Proliferation Assay:
-
Seed an equal number of wild-type and ACC1 knockout cells in a 96-well plate.
-
At various time points (e.g., 24, 48, 72, 96 hours), measure cell viability using a reagent such as CellTiter-Glo® or by direct cell counting.
-
Plot the growth curves to compare the proliferation rates.
3.2. Lipid Droplet Staining (Oil Red O):
-
Grow wild-type and ACC1 knockout cells on coverslips.
-
Fix the cells with 10% formalin.
-
Wash with 60% isopropanol (B130326).
-
Stain with a freshly prepared Oil Red O working solution for 15 minutes.
-
Wash with 60% isopropanol and then with water.
-
Counterstain the nuclei with hematoxylin.
-
Mount the coverslips and visualize under a microscope. Quantify the lipid droplet area per cell using image analysis software.
3.3. De Novo Fatty Acid Synthesis Assay:
-
Incubate wild-type and ACC1 knockout cells with a labeled precursor, such as [1,2-¹⁴C]-acetic acid or [¹³C₂]-acetate.
-
After incubation, lyse the cells and extract total lipids.
-
Separate the fatty acids by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quantify the incorporation of the labeled precursor into the fatty acid fraction to determine the rate of de novo synthesis.
3.4. Fatty Acid Oxidation (FAO) Assay:
-
Seed wild-type and ACC1 knockout cells in a Seahorse XF cell culture microplate.
-
One hour before the assay, wash the cells and incubate them in a low-glucose medium supplemented with L-carnitine and a fatty acid substrate (e.g., palmitate-BSA).
-
Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer. A decrease in OCR upon addition of an FAO inhibitor like etomoxir (B15894) confirms fatty acid oxidation. Compare the basal and maximal FAO rates between the cell lines.
3.5. Malonyl-CoA Quantification:
-
Extract metabolites from wild-type and ACC1 knockout cells using a cold solvent mixture (e.g., methanol:acetonitrile:water).
-
Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of malonyl-CoA.
3.6. AMPK Signaling Pathway Analysis:
-
Lyse wild-type and ACC1 knockout cells.
-
Perform Western blot analysis to assess the phosphorylation status of AMPK (p-AMPK Thr172) and ACC1 (p-ACC1 Ser79) in both cell lines under basal and energy-stressed conditions (e.g., glucose deprivation or treatment with an AMPK activator like AICAR).
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Validation of ACC1 Knockout
| Cell Line | ACC1 mRNA Expression (Fold Change vs. WT) | ACC1 Protein Level (Relative to WT) |
| Wild-Type | 1.0 | 100% |
| ACC1 KO Clone 1 | <0.1 | Not Detected |
| ACC1 KO Clone 2 | <0.1 | Not Detected |
Table 2: Phenotypic and Metabolic Characterization of ACC1 Knockout Cells
| Parameter | Wild-Type | ACC1 KO | Fold Change (KO vs. WT) |
| Cell Proliferation | |||
| Doubling Time (hours) | Value ± SD | Value ± SD | Value |
| Lipid Accumulation | |||
| Oil Red O Staining (Area/cell) | Value ± SD | Value ± SD | Value |
| Metabolism | |||
| De Novo Fatty Acid Synthesis (Relative Rate) | 1.0 | Value ± SD | Value |
| Fatty Acid Oxidation (Basal OCR, pmol/min) | Value ± SD | Value ± SD | Value |
| Malonyl-CoA Level (nmol/mg protein) | Value ± SD | Value ± SD | Value |
| Signaling | |||
| p-AMPK/Total AMPK Ratio (Basal) | Value ± SD | Value ± SD | Value |
Note: Replace "Value" with experimentally determined mean values and SD for standard deviation.
Expected Outcomes and Interpretation
-
Successful Knockout: The validation protocols should confirm the absence of ACC1 expression at both the genomic and protein levels in the knockout clones.
-
Reduced Lipogenesis: ACC1 knockout is expected to significantly decrease de novo fatty acid synthesis and reduce the accumulation of lipid droplets.[8][9]
-
Altered Cell Proliferation: The impact on cell proliferation can be cell-type dependent. In many cancer cell lines, ACC1 knockout leads to a reduction in proliferation.[1][10]
-
Changes in Fatty Acid Oxidation: Due to the reduction in malonyl-CoA, an inhibitor of CPT1, an increase in fatty acid oxidation may be observed.
-
AMPK Signaling Feedback: The knockout of ACC1 may lead to alterations in the cellular energy state, potentially affecting the basal phosphorylation status of AMPK as part of a feedback mechanism.
These detailed protocols and application notes provide a robust framework for researchers to investigate the multifaceted roles of ACC1 in cellular biology and disease, paving the way for the development of novel therapeutic strategies targeting this key metabolic enzyme.
References
- 1. ACC1 is overexpressed in liver cancers and contributes to the proliferation of human hepatoma Hep G2 cells and the rat liver cell line BRL 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation-activity relationships of AMPK and acetyl-CoA carboxylase in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The malonyl-CoA-long-chain acyl-CoA axis in the maintenance of mammalian cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA carboxylase 1 depletion suppresses de novo fatty acid synthesis and mitochondrial β-oxidation in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetyl-CoA Carboxylase-IN-1 in Non-Alcoholic Fatty Liver Disease (NAFLD) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Acetyl-CoA Carboxylase (ACC) inhibitors, exemplified by conceptual "Acetyl-CoA Carboxylase-IN-1" (a representative ACC inhibitor), in the research of non-alcoholic fatty liver disease (NAFLD). The document includes a summary of its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver (hepatic steatosis) in individuals who consume little to no alcohol. The pathogenesis of NAFLD is multifactorial, with de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid sources, playing a significant role.[1][2][3] Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in DNL, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1][2][3] There are two main isoforms of ACC: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[1][3][4][5] Inhibition of ACC is a promising therapeutic strategy for NAFLD as it can simultaneously decrease fatty acid synthesis and promote fatty acid oxidation.[1][6] "this compound" represents a class of small molecule inhibitors targeting ACC for the treatment of NAFLD.
Mechanism of Action
This compound and other similar ACC inhibitors exert their therapeutic effects in NAFLD through a dual mechanism:
-
Inhibition of De Novo Lipogenesis (DNL): By inhibiting ACC1, these compounds reduce the production of malonyl-CoA in the cytoplasm.[1][7] Malonyl-CoA is a crucial building block for the synthesis of new fatty acids. A reduction in malonyl-CoA levels leads to a decrease in DNL, thereby mitigating the accumulation of triglycerides in the liver.[6]
-
Promotion of Fatty Acid Oxidation: ACC2 inhibition lowers the concentration of malonyl-CoA at the mitochondrial membrane.[4] Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[1] By reducing malonyl-CoA levels, ACC inhibitors relieve the inhibition of CPT1, leading to an increase in fatty acid oxidation.[1]
The combined effect of reduced fatty acid synthesis and increased fatty acid oxidation helps to decrease the overall lipid burden in the liver, thereby ameliorating hepatic steatosis. However, long-term ACC inhibition has been associated with an increase in plasma triglycerides (hypertriglyceridemia) in both preclinical and clinical studies.[3][6][8] This is thought to be due to an increase in hepatic VLDL (very-low-density lipoprotein) production and a reduction in triglyceride clearance.[6][8]
Signaling Pathway
Caption: Signaling pathway of ACC inhibition in hepatocytes.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of ACC inhibitors in models of NAFLD.
Table 1: In Vitro Effects of ACC Inhibition
| Cell Line | Inhibitor | Concentration | Outcome | Result | Reference |
| HepG2 | Compound-1 (selective ACC1) | Not specified | Malonyl-CoA content | Reduced | [7] |
| HepG2 | Compound-1 (selective ACC1) | Not specified | [14C] acetate (B1210297) incorporation into fatty acids | Inhibited | [7] |
Table 2: In Vivo Effects of ACC Inhibition in Rodent Models of NAFLD
| Animal Model | Inhibitor and Dose | Duration | Outcome | Result | Reference |
| C57BL/6J mice | Compound-1 (selective ACC1) | Single dose | Hepatic Malonyl-CoA content | Reduced | [7] |
| C57BL/6J mice | Compound-1 (selective ACC1) | Single dose | De Novo Lipogenesis | Inhibited | [7] |
| Western diet-fed MC4R knockout mice | Compound-1 (selective ACC1) | 8 weeks | Liver hypertrophy | Improved | [7] |
| Western diet-fed MC4R knockout mice | Compound-1 (selective ACC1) | 8 weeks | Hepatic triglyceride content | Reduced | [7] |
| High-fructose fed rats | Compound 1 (dual ACC1/2), 10 mg/kg/day | 6 days | Hepatic De Novo Lipogenesis | 20% reduction | [6][8] |
| High-fat sucrose (B13894) diet (HFSD) fed rats | Compound 1 (dual ACC1/2), 10 mg/kg/day | 21 days | Hepatic Steatosis | Significantly reduced | [6][8] |
| High-fat sucrose diet (HFSD) fed rats | Compound 1 (dual ACC1/2), 10 mg/kg/day | 21 days | Plasma Triglycerides | ~30% to 130% increase | [6][8] |
| High-fat sucrose diet (HFSD) fed rats | Compound 1 (dual ACC1/2), 10 mg/kg/day | 21 days | Hepatic VLDL production | ~15% increase | [6][8] |
| High-fat sucrose diet (HFSD) fed rats | Compound 1 (dual ACC1/2), 10 mg/kg/day | 21 days | Triglyceride clearance by LPL | ~20% reduction | [6][8] |
| Mice with NASH | Firsocostat (GS-0976) | Not specified | Hepatic Steatosis | Improved | [3] |
| Mice with NASH | Firsocostat (GS-0976) | Not specified | Hepatic Inflammation | Reduced | [3] |
| Choline-deficient, high-fat-fed rats | PF-05221304 | Not specified | Fibrosis | Reduced | [3] |
| NAFL patients | MK-4074 | 4 weeks | Hepatic Fat | Decreased more than pioglitazone (B448) and placebo | [3] |
| NAFL patients | MK-4074 | 4 weeks | Plasma Triglyceride Levels | 2-fold increase | [3] |
Experimental Protocols
The following are generalized protocols for in vitro and in vivo experiments to evaluate the efficacy of "this compound" in NAFLD models. These should be adapted based on specific research questions and laboratory conditions.
In Vitro Protocol: Assessment of ACC Inhibition in Hepatocytes
Objective: To determine the effect of this compound on de novo lipogenesis and fatty acid oxidation in a human hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Vehicle control (e.g., DMSO)
-
[1-14C]acetic acid or [3H]acetate
-
Scintillation cocktail and counter
-
Reagents for lipid extraction (e.g., chloroform, methanol)
-
Plates for cell culture (e.g., 6-well or 12-well plates)
Procedure:
-
Cell Culture: Culture HepG2 cells in complete medium until they reach 80-90% confluency.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound or vehicle for a specified period (e.g., 2-4 hours).
-
For DNL assessment, add [1-14C]acetic acid to the medium and incubate for an additional 2-4 hours.
-
-
De Novo Lipogenesis Assay:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract total lipids using a chloroform:methanol mixture.
-
Separate the lipid phase and evaporate the solvent.
-
Resuspend the lipid extract in a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity in treated cells compared to vehicle control indicates inhibition of DNL.
-
-
Fatty Acid Oxidation Assay:
-
After pre-treatment with the inhibitor, incubate cells with a radiolabeled fatty acid (e.g., [1-14C]palmitic acid).
-
Measure the production of radiolabeled CO2 or acid-soluble metabolites as an indicator of fatty acid oxidation. An increase in these products suggests enhanced FAO.
-
-
Data Analysis: Normalize the results to total protein content. Compare the effects of different concentrations of the inhibitor to the vehicle control.
In Vivo Protocol: Evaluation of ACC-IN-1 in a Diet-Induced Mouse Model of NAFLD
Objective: To assess the in vivo efficacy of this compound in reducing hepatic steatosis and improving metabolic parameters in a mouse model of NAFLD.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Normal chow diet (NCD)
-
High-fat diet (HFD; e.g., 60% kcal from fat) or a high-fructose diet.
-
This compound
-
Vehicle control for oral gavage
-
Metabolic cages
-
Equipment for blood collection and tissue harvesting
-
Kits for measuring plasma triglycerides, cholesterol, ALT, and AST
-
Reagents for liver triglyceride quantification and histological analysis (e.g., Oil Red O staining)
Procedure:
-
Induction of NAFLD:
-
Acclimatize mice for one week with ad libitum access to NCD and water.
-
Divide mice into groups: NCD + Vehicle, HFD + Vehicle, HFD + ACC-IN-1 (at different doses).
-
Feed the respective diets for 8-16 weeks to induce NAFLD.
-
-
Treatment:
-
After the induction period, begin daily administration of this compound or vehicle via oral gavage.
-
Monitor body weight, food, and water intake weekly.
-
-
Metabolic Phenotyping:
-
Towards the end of the study, perform glucose and insulin (B600854) tolerance tests to assess insulin sensitivity.
-
-
Sample Collection:
-
At the end of the treatment period (e.g., 4-8 weeks), fast the mice overnight.
-
Collect blood via cardiac puncture for biochemical analysis (triglycerides, cholesterol, ALT, AST).
-
Euthanize the mice and harvest the liver. Weigh the liver and take portions for histology, gene expression analysis, and lipid quantification.
-
-
Analysis:
-
Histology: Fix a portion of the liver in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) and Oil Red O staining to assess steatosis, inflammation, and ballooning.
-
Liver Triglycerides: Homogenize a piece of the liver and extract lipids to quantify triglyceride content.
-
Gene Expression: Isolate RNA from a liver portion and perform qPCR to analyze the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn, Acc1), fatty acid oxidation (e.g., Cpt1a), and inflammation (e.g., Tnf, Il6).
-
-
Data Analysis: Compare the data from the HFD + ACC-IN-1 group with the HFD + Vehicle group to determine the therapeutic efficacy.
Mandatory Visualizations
Experimental Workflow for In Vivo Study
Caption: Workflow for an in vivo study of an ACC inhibitor in a diet-induced NAFLD model.
Logical Relationship of ACC-IN-1's Effects
Caption: Logical flow of the effects of this compound from molecular to systemic levels.
References
- 1. Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 3. Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis | PLOS One [journals.plos.org]
- 5. ACC-1 as a Possible Biochemical Indicator of Lipoapoptosis in In Vivo and In Vitro Models of MAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Acetyl-CoA Carboxylase 1 Inhibitor Improves Hepatic Steatosis and Hepatic Fibrosis in a Preclinical Nonalcoholic Steatohepatitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Seahorse XF Analysis of Metabolic Reprogramming Induced by Acetyl-CoA Carboxylase-IN-1
Audience: This document is intended for researchers, scientists, and drug development professionals investigating cellular metabolism, particularly those focused on fatty acid metabolism and its role in diseases such as metabolic syndrome, cancer, and non-alcoholic fatty liver disease (NAFLD).
Introduction Acetyl-CoA Carboxylase (ACC) is a critical enzyme that plays a pivotal role in the regulation of fatty acid metabolism.[1][2][3] It exists in two main isoforms in mammals, ACC1 and ACC2.[1][4] ACC1 is a cytosolic enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[5][6][7][8] ACC2 is located on the outer mitochondrial membrane and also produces malonyl-CoA, which acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1).[1][6][7][8] CPT1 is the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[1][7]
By inhibiting ACC, the production of malonyl-CoA is reduced.[1][9] This leads to two major metabolic shifts: a decrease in fatty acid synthesis and a relief of the inhibition on CPT1, resulting in an increased rate of fatty acid oxidation (FAO).[1][2] "Acetyl-CoA Carboxylase-IN-1" is a representative small molecule inhibitor of ACC. Studying its effects provides insight into the metabolic flexibility of cells and the therapeutic potential of targeting this pathway.
The Agilent Seahorse XF Analyzer is a powerful tool that measures two key parameters of cellular metabolism in real-time: the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.[10][11][12] This technology allows for a detailed, functional assessment of how ACC inhibition alters cellular bioenergetics. This application note provides a detailed protocol for using the Seahorse XF platform to analyze the metabolic changes induced by "this compound".
Principle of the Assay This protocol utilizes the Seahorse XF Fatty Acid Oxidation (FAO) Assay to determine the metabolic effects of "this compound". The central hypothesis is that by inhibiting ACC, the inhibitor will increase the rate of fatty acid oxidation. This will be measured as an increase in the Oxygen Consumption Rate (OCR) that is dependent on the presence of an exogenous long-chain fatty acid substrate (e.g., Palmitate-BSA). The specificity of this effect is confirmed by using Etomoxir, an irreversible inhibitor of CPT1, which should block the increase in OCR induced by the ACC inhibitor.
Signaling Pathway and Workflow
Caption: ACC signaling pathway and point of inhibition.
Caption: Experimental workflow for the Seahorse XF FAO assay.
Expected Metabolic Changes
The primary expected outcome of treating cells with "this compound" is an increase in the rate of fatty acid oxidation. This will be reflected in the Seahorse XF data as summarized below.
| Parameter | Expected Change with ACC-IN-1 | Rationale |
| Basal OCR (in FAO medium) | Increase | Inhibition of ACC reduces malonyl-CoA, relieving the suppression of CPT1 and allowing for increased oxidation of fatty acids.[1][2] |
| ECAR | No significant change or slight decrease | The primary effect is on fatty acid oxidation, not glycolysis. A shift towards FAO may slightly reduce glycolytic activity in some cell types. |
| OCR after Etomoxir injection | Decrease | Etomoxir inhibits CPT1, blocking the transport of fatty acids into the mitochondria. This confirms that the OCR increase from the ACC inhibitor is due to FAO. |
| Spare Respiratory Capacity | Cell-type dependent | This parameter, measured using a compound like FCCP, may increase if the cell can utilize the enhanced FAO to meet maximal energy demand.[13] |
Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line known to perform fatty acid oxidation (e.g., C2C12 myoblasts, HepG2 hepatocytes, A549 lung carcinoma cells).
-
Inhibitors:
-
"this compound" (ACC-IN-1)
-
Etomoxir (CPT1 Inhibitor, for assay confirmation)
-
Optional: Oligomycin, FCCP, Rotenone/Antimycin A (for full mitochondrial profiling).[13]
-
-
Substrate:
-
BSA-conjugated Palmitate (or other long-chain fatty acid).
-
-
Seahorse XF Supplies:
-
Agilent Seahorse XF Cell Culture Microplates (8, 24, or 96-well).[12]
-
Agilent Seahorse XF Sensor Cartridges.
-
Agilent Seahorse XF Calibrant.
-
-
Assay Medium:
-
Seahorse XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate (B1213749) as required for the specific assay design. For the FAO assay, it's common to use a substrate-limited medium to assess the specific contribution of exogenous fatty acids.
-
-
General Lab Equipment:
-
37°C incubator with and without CO₂ supply.
-
Microplate centrifuge.
-
Multichannel pipette.
-
Sterile cell culture supplies.
-
Reagent Preparation
| Reagent | Stock Concentration | Solvent | Working Concentration | Notes |
| ACC-IN-1 | 10 mM | DMSO | 1-10 µM | Final concentration should be optimized for your cell line. |
| Etomoxir | 40 mM | DMSO | 40 µM | This concentration is typically sufficient to fully inhibit CPT1. |
| Palmitate-BSA | 0.5 - 1 mM | Seahorse XF Assay Medium | 50 - 200 µM | Prepare according to manufacturer's instructions to ensure proper conjugation to BSA. |
Preparation of FAO Assay Medium: To Seahorse XF DMEM Base Medium, add:
-
0.5 mM Sodium Pyruvate
-
2 mM L-Glutamine
-
Warm to 37°C and adjust pH to 7.4 on the day of the assay. Do not add serum.
Protocol Day 1: Cell Seeding and Cartridge Hydration
-
Hydrate Sensor Cartridge: Add 200 µL (96-well) or 1 mL (24-well) of sterile water to each well of the Seahorse XF Utility Plate. Place the sensor cartridge onto the plate. Incubate overnight at 37°C in a non-CO₂ incubator.[14]
-
Seed Cells: Harvest and count cells. Seed the appropriate number of cells per well in a Seahorse XF Cell Culture Microplate. Cell density must be optimized to ensure OCR values are within the instrument's optimal range (typically 50-150 pmol/min at baseline for many cell types).[15]
-
Incubate: Incubate the cell plate overnight at 37°C in a 5% CO₂ incubator.
Protocol Day 2: Seahorse XF FAO Assay
-
Prepare Sensor Cartridge: Replace the sterile water in the utility plate with 200 µL/well (96-well) or 1 mL/well (24-well) of XF Calibrant. Place the sensor cartridge back on the utility plate and incubate at 37°C in a non-CO₂ incubator for at least 1 hour before the assay.[14]
-
Prepare Cell Plate:
-
Remove the cell plate from the incubator.
-
Gently wash the cells twice with pre-warmed FAO Assay Medium.
-
After the final wash, add 180 µL/well (96-well) or 675 µL/well (24-well) of FAO Assay Medium containing the desired concentration of Palmitate-BSA.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes to allow for temperature and pH equilibration.[11]
-
-
Load Injection Ports:
-
Prepare working solutions of the inhibitors in FAO Assay Medium.
-
Load the sensor cartridge ports according to the desired injection strategy. A typical strategy is:
-
Port A (20 µL): "this compound"
-
Port B (22 µL): Etomoxir
-
Port C (25 µL): Vehicle or other compound
-
Port D (27 µL): Vehicle or other compound
-
-
-
Run the Assay:
-
Load the calibrated sensor cartridge into the Seahorse XF Analyzer. Follow the software prompts to replace the utility plate with your cell plate.
-
The instrument will measure baseline OCR and ECAR rates (typically 3-4 cycles).
-
The instrument will then sequentially inject the compounds from Ports A, B, C, and D, with measurement cycles between each injection to record the metabolic response.[12]
-
-
Data Analysis:
-
After the run, normalize the data to cell number or protein concentration.
-
Calculate the FAO rate by determining the OCR that is sensitive to Etomoxir injection. This is typically calculated as: (OCR immediately before Etomoxir injection) - (OCR after Etomoxir injection).
-
Compare the FAO rate between vehicle-treated and ACC-IN-1-treated cells.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low OCR Signal | Too few cells; cells are unhealthy; substrate is limiting. | Optimize cell seeding density. Ensure cells are in a logarithmic growth phase. Confirm substrate concentrations are adequate. |
| High OCR Signal (off scale) | Too many cells seeded. | Reduce the number of cells per well. Perform a cell titration experiment.[15] |
| No response to ACC-IN-1 | Inhibitor concentration is too low; cell type does not rely on FAO; inhibitor is inactive. | Perform a dose-response experiment for the inhibitor. Use a positive control cell line known to perform FAO. Verify the integrity of the inhibitor stock. |
| High variability between wells | Inconsistent cell seeding; edge effects; improper pipetting. | Be meticulous with cell counting and seeding. Avoid using the outermost wells of the plate. Use a multichannel pipette carefully and ensure tips are sealed. |
| pH of medium drifts during equilibration | Medium was not properly buffered or was left in a CO₂ incubator for too long. | Ensure the pH of the assay medium is adjusted to 7.4 just before use. Keep the cell plate in a non-CO₂ incubator during equilibration. |
References
- 1. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 5. gosset.ai [gosset.ai]
- 6. researchgate.net [researchgate.net]
- 7. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 9. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. biotech.cornell.edu [biotech.cornell.edu]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
"Acetyl-CoA Carboxylase-IN-1" stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using Acetyl-CoA Carboxylase-IN-1 (ACC-IN-1) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Acetyl-CoA Carboxylase (ACC), with an IC50 value of less than 5 nM.[1][2] ACC is a critical enzyme in fatty acid metabolism, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[3][4] This reaction is the rate-limiting step in de novo fatty acid synthesis. There are two main isoforms of ACC in mammals, ACC1 and ACC2, which regulate fatty acid synthesis and oxidation, respectively.[3][5] By inhibiting ACC, ACC-IN-1 blocks the production of malonyl-CoA, thereby impacting lipid biosynthesis and potentially other cellular processes. The compound has also been noted for its antibacterial activity.[1][2][6]
Q2: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are critical for experimental success.
-
Solvent Selection: this compound is soluble in DMSO. For example, a stock solution of 30 mg/mL (75.94 mM) in DMSO can be prepared. Sonication may be required to fully dissolve the compound.[6]
-
Storage Conditions: Once prepared, it is recommended to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1][2] Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[1][2]
Q3: My compound precipitates when I add it to my cell culture medium. What should I do?
Precipitation upon dilution into aqueous solutions is a common problem for hydrophobic small molecules. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The concentration of the inhibitor in your experiment may be too high, exceeding its aqueous solubility. Try using a lower final concentration.
-
Optimize DMSO Concentration: While it's important to minimize the final DMSO concentration in your cell culture, a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility.[7] Always include a vehicle control with the same final DMSO concentration to ensure it is not affecting your experimental results.[7]
-
Use a Co-solvent System: In some cases, using a co-solvent system or a formulation with excipients can improve solubility.
-
Adjust pH: The solubility of some compounds can be pH-dependent.[7] You could investigate if adjusting the pH of your media (within a physiologically acceptable range for your cells) improves solubility.
Q4: I am observing high variability between my experimental replicates. What could be the cause?
High variability can stem from several factors:
-
Incomplete Solubilization: Ensure that the compound is fully dissolved in the stock solution and does not precipitate when diluted in the cell culture medium.
-
Inconsistent Sample Handling: Precise and consistent timing for sample collection and processing is crucial.
-
Compound Instability: The compound may be degrading in the cell culture medium over the course of your experiment. It is advisable to perform a stability study.
-
Binding to Plasticware: Small molecules can sometimes bind to the plastic of cell culture plates and pipette tips.[8] Using low-protein-binding plastics may help mitigate this issue.
Troubleshooting Guide
This guide addresses common issues that may arise when assessing the stability of this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| Rapid degradation of the compound in cell culture medium. | The compound may be inherently unstable in aqueous solutions at 37°C.[8] | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess its inherent aqueous stability. |
| Components in the media (e.g., amino acids, vitamins) could be reacting with the compound.[8] | Test the stability in different types of cell culture media to identify any specific reactive components. | |
| The pH of the media may be affecting stability.[8] | Ensure the pH of the media is stable throughout the experiment. | |
| Serum proteins may affect stability. | Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[8] | |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing. |
| Issues with the analytical method (e.g., HPLC-MS).[8] | Validate the analytical method for linearity, precision, and accuracy. | |
| Incomplete solubilization of the compound. | Confirm the complete dissolution of the compound in the stock solution and media. | |
| The compound seems to be disappearing from the media, but no degradation products are detected. | The compound may be binding to the plastic of the cell culture plates or pipette tips.[8] | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding to the plasticware. |
| If cells are present, the compound could be rapidly internalized. | Analyze cell lysates to determine the extent of cellular uptake. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
DMSO
-
Cell culture medium (with and without 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates (low-protein-binding recommended)
-
HPLC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium with and without 10% Fetal Bovine Serum (FBS).
-
Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.
-
-
Experimental Setup:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media with serum, media without serum, and PBS).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
At each time point, take an aliquot (e.g., 100 µL) from each well.
-
Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and stop degradation.[7]
-
Store the samples at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw the samples and centrifuge at high speed to pellet any precipitates.
-
Analyze the supernatant using a validated HPLC-MS method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the half-life (t1/2) of the compound in each medium.
-
Visualizations
Caption: Simplified signaling pathway showing the role of Acetyl-CoA Carboxylase (ACC) and the inhibitory action of ACC-IN-1.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 4. Acetyl-CoA carboxylase - Proteopedia, life in 3D [proteopedia.org]
- 5. Acetyl-CoA carboxylase 1 regulates endothelial cell migration by shifting the phospholipid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | ACC-IN-1 | ACC inhibitor | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing "Acetyl-CoA Carboxylase-IN-1" Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of "Acetyl-CoA Carboxylase-IN-1" (ACC-IN-1), a representative small molecule inhibitor of Acetyl-CoA Carboxylase (ACC).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of both isoforms of Acetyl-CoA Carboxylase, ACC1 and ACC2.[1] ACC is a biotin-dependent enzyme that plays a critical role in metabolism by catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[2][3] Malonyl-CoA is a vital building block for the synthesis of fatty acids and also acts as a regulator of fatty acid oxidation.[4] By inhibiting ACC, ACC-IN-1 blocks the production of malonyl-CoA, thereby impeding de novo fatty acid synthesis and promoting fatty acid oxidation. This disruption of lipid metabolism can impact cell proliferation, particularly in cancer cells that exhibit high rates of fatty acid synthesis.[4]
Q2: What is a recommended starting concentration range for this compound in cell viability experiments?
A2: For initial experiments, it is advisable to test a broad concentration range of this compound to determine the dose-response in your specific cell line. A typical starting range would be from 0.01 µM to 100 µM. A dose-response curve should be performed to determine the IC50 (half-maximal inhibitory concentration) for cell viability.
Q3: How long should cells be incubated with this compound before assessing cell viability?
A3: The optimal incubation time can vary depending on the cell type, its metabolic rate, and the specific experimental question. A common starting point is a 24 to 72-hour incubation period.[5] Time-course experiments (e.g., 24, 48, and 72 hours) are recommended to identify the most appropriate time point to observe the desired effect on cell viability.
Q4: How should I dissolve and store this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, dilute the stock solution in your cell culture medium to the final desired concentrations. It is critical to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[6]
Q5: How can I confirm that the observed effects on cell viability are due to the inhibition of ACC?
A5: To confirm the on-target effect of this compound, you can perform a target engagement assay. One common method is to assess the phosphorylation status of ACC and its downstream signaling. AMP-activated protein kinase (AMPK) is a known upstream regulator that phosphorylates and inactivates ACC.[7][8] A western blot analysis can be performed to check the phosphorylation levels of ACC (at Ser79 for ACC1). A decrease in the product of the enzymatic reaction, malonyl-CoA, can also be measured to confirm target engagement.[9][10][11][12][13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability | 1. Concentration of ACC-IN-1 is too low. 2. Incubation time is too short. 3. Cell line is resistant to ACC inhibition. 4. Compound has degraded. | 1. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). 2. Increase the incubation time (e.g., up to 72 hours). 3. Consider using a different cell line known to be sensitive to metabolic inhibitors. Also, ensure the cell line has a high rate of de novo fatty acid synthesis. 4. Prepare fresh dilutions of ACC-IN-1 from a new stock aliquot. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Incomplete dissolution of formazan (B1609692) crystals (in MTT assay). [6][14]3. "Edge effect" in multi-well plates. [6] | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Increase incubation time with the solubilization buffer and ensure thorough mixing by gentle shaking or pipetting. [14]3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. [6] |
| Vehicle control (DMSO) shows cytotoxicity | 1. DMSO concentration is too high. 2. Cell line is particularly sensitive to DMSO. | 1. Ensure the final DMSO concentration is at or below 0.5%. Prepare a serial dilution of the inhibitor to maintain a consistent low level of DMSO across all concentrations. 2. Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerable concentration. |
| Unexpected increase in viability at certain concentrations | 1. Direct reduction of MTT reagent by the compound. [6][15]2. Off-target effects of the inhibitor. [5] | 1. Perform a cell-free assay by adding ACC-IN-1 to the culture medium with MTT to check for direct reduction. If this occurs, consider using an alternative viability assay (e.g., CellTiter-Glo®, crystal violet). [6]2. Investigate potential off-target effects by consulting literature on similar compounds or using broader screening panels. |
Data Presentation
Table 1: Representative IC50 Values of ACC Inhibitors in Biochemical Assays
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Reference |
| CP-640186 | 53 | 61 | [1] |
| ND-646 | 3.5 | 4.1 | [1] |
| PF-05175157 | 27.0 | 33.0 | [13] |
| Firsocostat (GS-0976) | 2.1 | 6.1 | [1] |
Table 2: Representative IC50 Values of ACC Inhibitors in Cancer Cell Lines (72h treatment)
| Cell Line | Compound | IC50 (µM) | Reference |
| A549 (Lung Cancer) | Compound 6l | 0.22 | [4][9] |
| HepG2 (Liver Cancer) | Compound 6l | 0.26 | [4][9] |
| MDA-MB-231 (Breast Cancer) | Compound 6l | 0.21 | [4][9] |
| COC1 (Ovarian Cancer) | TOFA | ~26.1 µg/ml | [16] |
| COC1/DDP (Ovarian Cancer) | TOFA | ~11.6 µg/ml | [16] |
Experimental Protocols
Protocol 1: Cell Viability Determination using MTT Assay
This protocol is for assessing the effect of this compound on the viability of adherent cells in a 96-well plate format.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound (ACC-IN-1)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of ACC-IN-1 in DMSO.
-
Perform serial dilutions of the ACC-IN-1 stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ACC-IN-1 or controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[17]
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.[14]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Western Blot Analysis of ACC Phosphorylation
This protocol describes how to assess the phosphorylation status of ACC at Ser79 as a measure of target engagement by this compound.
Materials:
-
Cells treated with ACC-IN-1
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: rabbit anti-phospho-ACC (Ser79) and rabbit anti-total ACC
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treating the cells with ACC-IN-1 for the desired time, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[16]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[16]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody against phospho-ACC (Ser79) diluted in blocking buffer overnight at 4°C.[16]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate and visualize the bands using an imaging system.[16]
-
To determine total ACC levels, the membrane can be stripped and re-probed with an antibody against total ACC, or a parallel blot can be run.
-
Mandatory Visualizations
Caption: Workflow for optimizing ACC-IN-1 concentration.
Caption: ACC signaling and inhibition by ACC-IN-1.
Caption: Troubleshooting decision tree for viability assays.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. benchchem.com [benchchem.com]
- 7. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. elkbiotech.com [elkbiotech.com]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting "Acetyl-CoA Carboxylase-IN-1" insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with "Acetyl-CoA Carboxylase-IN-1" insolubility during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 30 mg/mL or 75.94 mM in DMSO.[1] To facilitate dissolution, sonication is advised.[1]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving the compound, you can try gentle heating, such as in a 37°C water bath, in combination with vortexing or sonication.[2][3] Use short bursts of sonication to avoid overheating the sample.[2] Always visually inspect the solution to ensure it is clear and free of particulates before use.[2]
Q3: The inhibitor precipitated after I diluted my DMSO stock into an aqueous buffer for my assay. How can I prevent this?
A3: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds.[2][3] Here are several strategies to prevent it:
-
Lower the Final Concentration: Using a lower final concentration of the inhibitor in your assay is the most direct approach.[2]
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally less than 0.5%, to maintain solubility without affecting the experiment.[3]
-
Use Surfactants: Adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 to your aqueous buffer can help maintain the compound's solubility.[2]
-
Employ Co-solvents: A small percentage of a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in your aqueous buffer can increase solubility.[2]
-
Adjust pH: If your experimental system allows, adjusting the pH of the buffer may improve the solubility of ionizable compounds.[2][3]
Q4: How should I store the this compound stock solution?
A4: For long-term stability, it is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][4][5] When stored in a solvent at -80°C, it can be stable for up to a year.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound insolubility.
Issue 1: Inconsistent or No Activity in Cell-Based Assays
-
Possible Cause: The inhibitor may have precipitated in the cell culture medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully examine the wells of your cell culture plate under a microscope after adding the inhibitor. Look for signs of precipitation, such as crystals or an oily film.[2]
-
Solubility Test: Before conducting the full experiment, perform a small-scale test by adding your highest concentration of the inhibitor to the cell culture medium and observing for any precipitation over time.
-
Optimize Dilution: Instead of a single large dilution step, perform serial dilutions of your high-concentration DMSO stock in your cell culture medium.
-
Issue 2: Low Potency in In Vitro Assays
-
Possible Cause: Poor solubility in the assay buffer is leading to a lower actual concentration of the soluble inhibitor than the intended nominal concentration.
-
Troubleshooting Steps:
-
Buffer Optimization: Test the solubility of this compound in different buffers with varying pH or the addition of solubility enhancers as described in the FAQ section.
-
Centrifugation: Before using the diluted inhibitor solution in your assay, centrifuge it at high speed to pellet any undissolved compound. Use the supernatant for your experiment, but be aware that the actual concentration will be lower than the nominal concentration.
-
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Solubility | 30 mg/mL | DMSO | [1] |
| Molar Solubility | 75.94 mM | DMSO | [1] |
| Storage (Powder) | -20°C for 3 years | N/A | [1] |
| Storage (in Solvent) | -80°C for 1 year | DMSO | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound (Molecular Weight: 395.05 g/mol ) in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, sonicate the tube in a water bath sonicator in short bursts for 5-10 minutes, allowing the tube to cool between bursts to prevent overheating.[1][3]
-
Visual Confirmation: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -80°C.[3][4][5]
Visualizations
Caption: Troubleshooting workflow for insolubility issues.
Caption: Simplified ACC signaling pathway.
References
Technical Support Center: Off-Target Effects of Acetyl-CoA Carboxylase (ACC) Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Acetyl-CoA Carboxylase (ACC) inhibitors. The information is designed to help you anticipate, identify, and troubleshoot potential off-target effects and other common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of Acetyl-CoA Carboxylase (ACC) inhibitors?
A1: ACC inhibitors block the activity of Acetyl-CoA Carboxylase, a key enzyme in fatty acid metabolism.[1][2] ACC exists in two main isoforms: ACC1, which is primarily cytosolic and involved in de novo lipogenesis (fatty acid synthesis), and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[1][3] By inhibiting ACC, these compounds reduce the production of malonyl-CoA.[1] This leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, as malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports fatty acids into the mitochondria for oxidation.[1][4]
Q2: What are the most common and significant off-target effects or paradoxical metabolic outcomes observed with ACC inhibitors?
A2: The most frequently reported paradoxical effect is hypertriglyceridemia (an increase in plasma triglycerides), which has been observed in both preclinical rodent models and human clinical trials despite a reduction in liver fat.[5][6][7] Another significant concern, particularly with chronic administration, is the potential for impaired glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells.[8] Additionally, developmental toxicity and reductions in platelet count have been noted in some studies.[9][10]
Q3: Why do ACC inhibitors cause an increase in plasma triglycerides?
A3: The hypertriglyceridemia associated with ACC inhibition is considered a direct consequence of target engagement, not an unrelated off-target effect.[6] The mechanism is multifactorial and includes an increase in hepatic VLDL (Very Low-Density Lipoprotein) production and a reduction in triglyceride clearance by lipoprotein lipase (B570770) (LPL).[5] This is thought to be caused by a deficiency in polyunsaturated fatty acids (PUFAs), which require malonyl-CoA for their synthesis. This PUFA deficiency leads to the activation of SREBP-1c, a transcription factor that upregulates genes involved in VLDL secretion.[6]
Q4: Do all ACC inhibitors have the same off-target profile?
A4: Not necessarily. While hypertriglyceridemia is a common finding, the extent of off-target effects can depend on the specific inhibitor's properties, such as its isoform selectivity (ACC1 vs. ACC2), its tissue distribution, and its potency.[3] For example, liver-targeted ACC inhibitors have been developed to minimize systemic effects, such as the reduction in platelet count, which is attributed to the inhibition of fatty acid synthesis in the bone marrow.[9]
Troubleshooting Guides
Issue 1: Unexpected Increase in Triglycerides in Plasma/Media
You are treating your animal model or cell culture with an ACC inhibitor to reduce steatosis, but you observe a significant increase in triglyceride levels in the plasma or culture media.
-
Possible Cause 1: On-Target Paradoxical Effect. As detailed in the FAQs, ACC inhibition can paradoxically increase VLDL secretion from the liver.[5][6]
-
Possible Cause 2: Altered Lipid Trafficking. The inhibitor might be affecting the expression or activity of proteins involved in lipid transport and clearance in your specific experimental model.
-
Confirm Target Engagement: First, verify that your inhibitor is effectively reducing ACC activity in the target tissue (e.g., liver).
-
Workflow:
-
Harvest tissue/cells treated with the inhibitor and a vehicle control.
-
Measure malonyl-CoA levels via LC-MS/MS. A significant reduction confirms ACC inhibition.
-
Alternatively, perform a Western blot to check for changes in the phosphorylation status of ACC, which can be a biomarker for some inhibitors like ND-646.[11]
-
-
-
Assess VLDL Secretion: Directly measure the rate of VLDL production.
-
Evaluate Triglyceride Clearance: Determine if the clearance of triglycerides from the circulation is impaired.
-
Mitigation Strategy: In animal models, co-treatment with a fibrate like fenofibrate (B1672516) has been shown to reverse the hypertriglyceridemia by activating PPARα targets.[5]
Experimental Workflow for Troubleshooting Hypertriglyceridemia
Caption: Workflow for investigating the cause of hypertriglyceridemia.
Issue 2: Impaired Cell Viability or Proliferation, Especially in Cancer Cell Lines
You are using an ACC inhibitor in a cancer cell line model, and you observe significant cytotoxicity or a stronger-than-expected anti-proliferative effect.
-
Possible Cause 1: On-Target Effect in Lipogenic Cancers. Many cancer cells are highly dependent on de novo fatty acid synthesis to build new membranes for rapid proliferation.[1][11] Inhibiting this pathway via ACC is the intended anti-cancer mechanism. The observed effect may be the desired outcome.
-
Possible Cause 2: Depletion of Essential Fatty Acids. ACC inhibition not only blocks de novo synthesis of palmitate but also the elongation of other fatty acids, which can be critical for cell signaling and membrane integrity.[12]
-
Possible Cause 3: Off-Target Kinase Inhibition or Other Liabilities. Some small molecule inhibitors can have off-target effects on other enzymes or cellular processes, leading to non-specific toxicity.[13]
-
Perform a Palmitate Rescue Experiment: This is a critical experiment to confirm that the observed cytotoxicity is due to the inhibition of fatty acid synthesis.
-
Workflow:
-
Culture cells in standard media and media supplemented with an exogenous source of fatty acids, typically palmitate.
-
Treat both sets of cells with a dose range of your ACC inhibitor.
-
Measure cell viability (e.g., using a CellTiter-Glo assay).
-
If the addition of palmitate rescues the cells from the inhibitor's cytotoxic effects, it strongly suggests the effect is on-target.[11]
-
-
-
Assess Apoptosis and Cell Cycle: Characterize the nature of the growth inhibition.
-
Profile Cellular Lipids: Use lipidomics to understand how the inhibitor is altering the overall fatty acid composition of the cells.[14]
Signaling Pathway of ACC Inhibition in Cancer Cells
Caption: On-target mechanism of ACC inhibitors in cancer cells.
Issue 3: Inconsistent or Noisy Results in Biochemical Assays
Your in vitro biochemical assay to measure ACC activity or inhibition (e.g., colorimetric, fluorescence, or radiometric assay) is giving inconsistent results, a high background signal, or a poor dose-response curve.
-
Possible Cause 1: Assay Interference. The inhibitor compound itself may interfere with the detection method (e.g., fluorescence quenching, light absorbance).[13]
-
Possible Cause 2: Thiol Reactivity or Aggregation. Many published inhibitors are non-specific due to chemical reactivity (especially with thiols) or because they form aggregates at high concentrations that sequester the enzyme.[13]
-
Possible Cause 3: Enzyme Instability. Recombinant ACC can be unstable, leading to variable activity between experiments.
-
Run an Assay Interference Control: Test the inhibitor in the assay system without the enzyme to see if it generates a signal on its own.
-
Include a Detergent: Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt potential compound aggregates. A significant shift in IC50 values in the presence of a detergent suggests aggregation.
-
Use Multiple Assay Formats: Confirm hits using different detection methods. For example, an ADP detection assay (like Transcreener) can be used to validate hits from a phosphate (B84403) detection assay (like malachite green).[15] A direct measurement of malonyl-CoA production via a radiometric HPLC assay is considered a gold standard for confirmation.[15]
Quantitative Data Summary
Table 1: Effect of ACC Inhibitors on Hepatic and Plasma Lipids in Rodent Models
| Compound | Animal Model | Treatment Duration | Change in Hepatic De Novo Lipogenesis (DNL) | Change in Hepatic Triglycerides | Change in Plasma Triglycerides | Reference |
| Compound 1 | High-Fructose Fed Rats | 6 days | ↓ 20% | N/A | N/A | [5] |
| Compound 1 | High-Fat/Sucrose Diet Rats | 21 days | N/A | ↓ (Significant) | ↑ ~30% to 130% | [5] |
| ND-630 | Rats | N/A | N/A | N/A | ↑ (Significant) | [6] |
Key Experimental Protocols
Protocol 1: Palmitate Rescue Assay for Cell Viability
This protocol determines if the cytotoxic effect of an ACC inhibitor is specifically due to the blockade of de novo fatty acid synthesis.
Materials:
-
Cell line of interest (e.g., A549 NSCLC cells)
-
Complete culture medium (e.g., RPMI + 10% FBS)
-
Delipidated Fetal Bovine Serum (FBS)
-
Palmitic acid (Sodium Palmitate)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
ACC inhibitor of interest
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Methodology:
-
Prepare Palmitate-BSA Conjugate:
-
Dissolve sodium palmitate in heated, sterile water to make a 50 mM stock.
-
Prepare a 10% (w/v) BSA solution in sterile PBS.
-
Warm both solutions to 37°C.
-
Slowly add the palmitate stock to the BSA solution while stirring to achieve a final concentration of 5 mM palmitate. This creates a 10:1 molar ratio of palmitate to BSA.
-
Sterile filter the conjugate and store at 4°C.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to attach overnight in complete medium.
-
-
Treatment:
-
The next day, replace the medium with a base medium containing delipidated FBS. This is crucial to make the cells more dependent on de novo synthesis.
-
Prepare two sets of treatment media: one with the Palmitate-BSA conjugate (final palmitate concentration typically 100-200 µM) and one with a BSA-only control.
-
Add serial dilutions of the ACC inhibitor to both sets of media. Include a vehicle-only control for both conditions.
-
Add the prepared media to the cells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours, depending on the cell line's doubling time.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control for both the BSA and Palmitate-BSA conditions.
-
Plot the dose-response curves. A rightward shift in the curve for the palmitate-treated cells indicates a successful rescue, confirming the on-target effect.[11]
-
Protocol 2: In Vitro ACC Activity Assay (Malachite Green Colorimetric)
This assay measures the amount of inorganic phosphate (Pi) released from the ATP-dependent carboxylation of acetyl-CoA, which is proportional to ACC activity.
Materials:
-
Recombinant human ACC1 or ACC2
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 5 mM Sodium Citrate)
-
Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate (NaHCO₃)
-
ACC inhibitor of interest, dissolved in DMSO
-
Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)
-
Phosphate standard solution
-
384-well assay plates
Methodology:
-
Prepare Reagents:
-
Prepare serial dilutions of the ACC inhibitor in DMSO. Then, dilute into Assay Buffer.
-
Prepare a substrate mix in Assay Buffer containing Acetyl-CoA, ATP, and NaHCO₃ at optimized concentrations.
-
-
Assay Procedure:
-
Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the ACC enzyme diluted in Assay Buffer (e.g., 5 µL) to all wells and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the reaction by adding the substrate mix (e.g., 2.5 µL).
-
Incubate the reaction for 30-60 minutes at 37°C. The exact time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the free phosphate generated.
-
Incubate for 15-20 minutes at room temperature to allow color development.
-
Read the absorbance at ~620-650 nm on a plate reader.
-
-
Data Analysis:
-
Create a phosphate standard curve to convert absorbance values to the amount of Pi produced.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]
-
References
- 1. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ACC2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of acetyl-CoA carboxylase (ACC) inhibitors in the treatment of nonalcoholic steatohepatitis (NASH): A protocol for systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic Suppression of Acetyl-CoA Carboxylase 1 in β-Cells Impairs Insulin Secretion via Inhibition of Glucose Rather Than Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
Technical Support Center: Managing Hypertriglyceridemia with ACC Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effect of hypertriglyceridemia observed during in vivo experiments with Acetyl-CoA Carboxylase (ACC) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do ACC inhibitors cause an increase in plasma triglycerides?
A1: Pharmacological inhibition of ACC, while effectively reducing hepatic fat accumulation (steatosis) by inhibiting de novo lipogenesis and stimulating fatty acid oxidation, paradoxically leads to hypertriglyceridemia.[1][2] This occurs through a dual mechanism:
-
Increased Hepatic VLDL Secretion: Long-term ACC inhibition has been shown to increase the production and secretion of very-low-density lipoprotein (VLDL) triglycerides from the liver by approximately 15%.[1][3][4]
-
Reduced Triglyceride Clearance: ACC inhibition leads to a decrease in the activity of lipoprotein lipase (B570770) (LPL), the primary enzyme responsible for clearing triglycerides from the circulation. This reduction in plasma LPL activity, around 20%, impairs the breakdown and removal of triglyceride-rich lipoproteins.[1][4]
Q2: What is the molecular mechanism behind these changes?
A2: At the molecular level, ACC inhibition alters the activity of key nuclear transcription factors. It is associated with an increase in the activation of Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which promote lipogenesis and VLDL assembly.[1][5] Concurrently, there is a decrease in the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) targets.[1][4] PPARα is a critical regulator of fatty acid oxidation and LPL-mediated triglyceride clearance, partly through its regulation of ApoC-III, an inhibitor of LPL.
Q3: What is the typical magnitude of the triglyceride increase observed in animal models?
A3: The extent of hypertriglyceridemia can vary depending on the animal model, diet, duration of treatment, and the specific ACC inhibitor used. In diet-induced rodent models of non-alcoholic fatty liver disease (NAFLD), long-term treatment has been associated with a significant increase in plasma triglycerides, ranging from approximately 30% to 130%.[1][2][6]
Q4: How can ACC inhibitor-induced hypertriglyceridemia be managed or reversed in vivo?
A4: Co-administration of a PPARα agonist, such as fenofibrate (B1672516), has been shown to effectively reverse the hypertriglyceridemia induced by ACC inhibitors.[1][5] Fenofibrate works by activating PPARα, which helps to counteract the molecular changes caused by ACC inhibition, thereby improving triglyceride clearance.[7][8] Preclinical and clinical data support this combination therapy approach.[1][6]
Q5: Are there other potential strategies to mitigate this side effect?
A5: Besides fibrates, lifestyle and dietary management are foundational. In clinical settings, strategies for managing hypertriglyceridemia include limiting alcohol, saturated fats, and high-glycemic index foods.[9] Omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) at pharmacological doses (2-4 g/day ), are also effective at lowering triglycerides, primarily by reducing hepatic VLDL production.[10][11][12]
Troubleshooting Guide
| Problem/Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Higher-than-expected plasma triglyceride levels. | The animal model is highly sensitive (e.g., diet-induced obesity models).[1] | This may be an expected outcome. Refer to baseline data from similar models. Ensure the diet composition is consistent with the intended protocol.[13][14] |
| Incorrect dosage or formulation of the ACC inhibitor. | Verify calculations for dosing. Confirm the stability and solubility of the compound in the chosen vehicle. | |
| Fasting state of the animal at the time of blood collection.[1] | Standardize the fasting period before blood sampling, as triglyceride levels are highly sensitive to feeding status. A 6-hour fast is often used.[6] | |
| Fenofibrate co-therapy is not reducing triglyceride levels. | Insufficient dose or duration of fenofibrate treatment. | Review literature for effective dose ranges in your specific animal model. Ensure the treatment duration is adequate to observe a therapeutic effect.[1][7] |
| Issues with fenofibrate administration (e.g., poor absorption). | Confirm the route of administration and vehicle are appropriate for fenofibrate. Consider formulating it in the diet for consistent intake.[6] | |
| Severe underlying hypertriglyceridemia in the model. | Assess baseline triglyceride levels before starting treatment. The effect of fenofibrate may be less pronounced in models with extreme baseline values. | |
| Inconsistent triglyceride readings between animals in the same group. | Variability in food consumption (especially high-fat/high-sugar diets). | House animals individually during feeding periods if necessary to monitor food intake. Ensure ad libitum access to the specified diet. |
| Stress during handling or blood collection. | Acclimate animals to handling procedures to minimize stress, which can influence metabolic parameters. | |
| Genetic drift or variability in the animal colony. | Use animals from a reputable supplier and ensure they are age- and weight-matched at the start of the experiment. |
Quantitative Data Summary
Table 1: Effects of Long-Term ACC Inhibition on Triglyceride Metabolism in Rodent Models
| Parameter | Observation | Magnitude of Change | Reference(s) |
| Plasma Triglycerides | Increase | ~30% to 130% | [1][2][6] |
| Hepatic VLDL Production | Increase | ~15% | [1][4] |
| Triglyceride Clearance | Decrease (via reduced LPL activity) | ~20% | [1][4] |
Table 2: Efficacy of Management Strategies for Hypertriglyceridemia
| Intervention | Mechanism of Action | Typical Triglyceride Reduction | Reference(s) |
| Fenofibrate | PPARα Agonist: Increases LPL expression and fatty acid oxidation. | 20% to 50% | [7][8][15] |
| Omega-3 Fatty Acids | Reduces hepatic VLDL synthesis and enhances TG clearance. | ≥30% (at 4 g/day ) | [10][16] |
| Statins | HMG-CoA Reductase Inhibitor | 20% to 40% | [17] |
Key Experimental Protocols
Protocol 1: Induction and Mitigation of ACC Inhibitor-Induced Hypertriglyceridemia in Rats
-
Animal Model: Male Sprague-Dawley rats.[6]
-
Diet-Induced NAFLD:
-
Acclimate rats to a standard chow diet.
-
To induce hepatic steatosis, feed a high-fat sucrose (B13894) diet (HFSD) for a period such as 3 days prior to treatment initiation.[6] A high-fructose diet (e.g., 60%) can also be used.[2]
-
-
Experimental Groups:
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or terminal cardiac puncture) after a standardized fasting period (e.g., 6 hours).[6]
-
Collect plasma using EDTA or heparin tubes and store at -80°C until analysis.
-
-
Biochemical Analysis:
-
Measure plasma triglyceride concentrations using a commercial colorimetric assay kit.
-
Protocol 2: Measurement of Hepatic VLDL-Triglyceride Secretion In Vivo
-
Objective: To quantify the rate of VLDL-TG secretion from the liver into the bloodstream.
-
Procedure:
-
Fast animals overnight.[1]
-
Administer the ACC inhibitor or vehicle control as per the study design.
-
Inject Poloxamer 405 (a non-ionic surfactant) intravenously (e.g., via tail vein) at a dose sufficient to inhibit lipoprotein lipase (LPL). This prevents the clearance of newly secreted VLDL from the plasma.[1]
-
Collect serial blood samples at regular intervals (e.g., 0, 30, 60, 90, and 120 minutes) post-injection.
-
Measure plasma triglyceride concentrations at each time point.
-
-
Data Analysis:
-
Plot the plasma triglyceride concentration against time.
-
The rate of VLDL-TG secretion is calculated from the slope of the linear portion of the curve.[1]
-
Visualizations
Caption: Signaling pathway of ACC inhibitor-induced hypertriglyceridemia.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fau-flvc.primo.exlibrisgroup.com [fau-flvc.primo.exlibrisgroup.com]
- 3. Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD - Editorial [natap.org]
- 4. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. natap.org [natap.org]
- 7. droracle.ai [droracle.ai]
- 8. Hypertriglyceridemia Therapy: Past, Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACC Consensus on ASCVD Risk Reduction in Hypertriglyceridemia: Key Points - American College of Cardiology [acc.org]
- 10. Omega-3 Fatty Acids for Management of Hypertriglyceridemia - American College of Cardiology [acc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Triglyceride lowering by omega-3 fatty acids: a mechanism mediated by N-acyl taurines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dietary rat models in which the development of hypertriglyceridemia and that of insulin resistance are dissociated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. ahajournals.org [ahajournals.org]
- 17. cardi-oh.org [cardi-oh.org]
"Acetyl-CoA Carboxylase-IN-1" experimental controls and best practices
Welcome to the technical support center for Acetyl-CoA Carboxylase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting when working with this potent ACC inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in the fatty acid synthesis pathway.[1] It has an IC50 value of less than 5 nM.[2] ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[3][4] By inhibiting ACC, this compound blocks the production of malonyl-CoA. This leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, as malonyl-CoA also inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting fatty acids into the mitochondria for oxidation.[4][5]
Q2: What are the primary research applications for this compound?
Given its role in metabolic regulation, this compound is primarily used in studies related to metabolic diseases such as obesity and type 2 diabetes, as well as in cancer research.[1][6] Cancer cells often exhibit increased fatty acid synthesis to support rapid proliferation, making ACC a promising therapeutic target.[6][7] Additionally, this inhibitor has demonstrated antibacterial activity, suggesting its potential use in infectious disease research.[2]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO. For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution upon preparation.[2]
Q4: What are the expected downstream effects of treating cells with this compound?
Treatment of cells with this compound is expected to lead to:
-
A decrease in intracellular malonyl-CoA levels.
-
Inhibition of de novo fatty acid synthesis.
-
An increase in fatty acid oxidation.
-
Reduced cell proliferation and viability in cancer cells that are dependent on de novo fatty acid synthesis.[7]
-
Induction of apoptosis or autophagy in some cancer cell lines.[7]
Experimental Controls and Best Practices
To ensure the reliability and reproducibility of your experimental results with this compound, it is crucial to include proper controls.
| Control Type | Purpose | Examples | Considerations |
| Vehicle Control | To account for any effects of the solvent used to dissolve the inhibitor. | DMSO (or the solvent used for your stock solution) at the same final concentration as in the treated samples. | The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts. |
| Positive Control | To confirm that the experimental system is responsive to ACC inhibition. | A well-characterized ACC inhibitor such as Soraphen A or ND-646. | Choose a positive control with a known mechanism of action and effective concentration in your experimental model. |
| Negative Control | To demonstrate the specificity of the observed effects to ACC inhibition. | A structurally similar but inactive analog of the inhibitor. For example, ND-608 is a less active enantiomer of the ACC inhibitor ND-646.[8] | If a specific inactive analog for this compound is not available, demonstrating rescue of the phenotype by supplementing with downstream metabolites like palmitate can serve a similar purpose.[8] |
| Cell Line Controls | To determine the dependence of your cell line on de novo fatty acid synthesis. | Compare the effects of the inhibitor on your cell line of interest with a cell line known to be either highly dependent or independent of this pathway. | |
| Rescue Experiment | To confirm that the observed phenotype is due to the inhibition of fatty acid synthesis. | Supplementing the culture medium with an exogenous source of fatty acids, such as palmitic acid.[7][8] | The ability of exogenous fatty acids to rescue the effects of the inhibitor strongly suggests on-target activity. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect | Inhibitor instability: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots of the inhibitor from a new stock. Ensure proper storage at -80°C. |
| Low cell dependence on de novo fatty acid synthesis: The chosen cell line may not be sensitive to ACC inhibition. | Test the inhibitor on a panel of cell lines, including one known to be highly lipogenic. | |
| Suboptimal inhibitor concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. | |
| Inhibitor precipitation in media: The inhibitor may not be fully soluble in the cell culture medium at the working concentration. | Visually inspect the media for any signs of precipitation. Consider using a lower concentration or a different formulation if solubility is an issue. | |
| High background or off-target effects | Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| Non-specific inhibitor activity: The inhibitor may be affecting other cellular pathways. | Perform rescue experiments by adding downstream metabolites (e.g., palmitate). Use a structurally related inactive compound as a negative control if available. | |
| Difficulty in measuring downstream effects | Insensitive assay: The assay used to measure malonyl-CoA or fatty acid synthesis may not be sensitive enough. | Utilize highly sensitive methods such as liquid chromatography-mass spectrometry (LC-MS) for metabolite analysis.[9] For fatty acid synthesis, consider using radiolabeled precursors like [14C]-acetate. |
| Timing of measurement: The time point chosen for analysis may not be optimal to observe the effect. | Conduct a time-course experiment to identify the optimal incubation time for observing changes in downstream metabolites or cellular phenotypes. |
Experimental Protocols
General Protocol for Cell-Based Assays
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. It is advisable to perform a serial dilution to test a range of concentrations.
-
Treatment: Remove the existing media from the cells and replace it with the media containing the inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific assay being performed (e.g., 24-72 hours for proliferation assays, shorter times for metabolic flux analysis).
-
Analysis: Perform the desired downstream analysis, such as:
-
Cell Viability/Proliferation Assay: Use standard methods like MTT, MTS, or cell counting.
-
Measurement of Malonyl-CoA Levels: This typically requires cell lysis followed by analysis using LC-MS.[9]
-
Fatty Acid Synthesis Assay: This can be measured by tracing the incorporation of a labeled precursor, such as [14C]-acetate or [13C]-glucose, into the lipid fraction.
-
Quantitative Data Summary
| Compound | IC50 | Antibacterial Activity (MIC in E. coli) | Solubility |
| This compound | <5 nM | WT: >25 µM, WT+PMBN: 3.13 µM, ΔacrAB: 25 µM, ΔacrAB+PMBN: 0.39 µM, ΔtolC: 1.56 µM, ΔtolC+PMBN: 0.1 µM[2] | 30 mg/mL (75.94 mM) in DMSO (Sonication recommended) |
Visualizations
Signaling Pathway of ACC Inhibition
Caption: Inhibition of ACC1 by this compound in the cytosol.
Experimental Workflow for Assessing Inhibitor Activity
Caption: A general workflow for evaluating the effects of this compound on cultured cells.
References
- 1. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 4. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Chemical inhibition of acetyl-CoA carboxylase induces growth arrest and cytotoxicity selectively in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
How to minimize "Acetyl-CoA Carboxylase-IN-1" degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Acetyl-CoA Carboxylase-IN-1 during experimental use.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound, focusing on preventing its degradation and ensuring experimental reproducibility.
Issue 1: Precipitate Formation in Stock or Working Solutions
Possible Cause:
-
Low Solubility: The concentration of the inhibitor may exceed its solubility in the chosen solvent or buffer system.
-
Temperature Effects: The inhibitor may have lower solubility at colder temperatures, leading to precipitation upon refrigeration or freezing.
-
Solvent Evaporation: Partial evaporation of the solvent can increase the inhibitor concentration, causing it to precipitate.
-
Improper Dissolution: The compound may not have been fully dissolved initially.
Troubleshooting Steps:
-
Verify Solubility: Confirm that the intended concentration is below the known solubility limit in the specific solvent. For aqueous solutions, the final DMSO concentration should typically be kept below 0.5% to avoid precipitation and solvent-induced artifacts.
-
Gentle Warming: If precipitation is observed after storage at low temperatures, gently warm the solution to room temperature and vortex thoroughly to redissolve the compound.
-
Use of Co-solvents: For aqueous assays, consider the use of co-solvents or surfactants to improve solubility, ensuring they are compatible with your experimental system.
-
pH Adjustment: The solubility of compounds can be pH-dependent. If compatible with your assay, test a range of pH values for your buffer to find the optimal solubility.
-
Fresh Preparations: Prepare fresh working solutions from a concentrated stock for each experiment to minimize issues related to long-term stability in dilute aqueous solutions.
Issue 2: Loss of Inhibitory Activity Over Time
Possible Cause:
-
Chemical Degradation: The inhibitor may be susceptible to hydrolysis, oxidation, or photodegradation.
-
Adsorption: The compound may adsorb to the surface of storage vials or labware.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to degradation of the compound.
Troubleshooting Steps:
-
Proper Storage: Store stock solutions at or below -20°C for short-term storage and -80°C for long-term storage.[1] Protect from light by using amber vials or by wrapping vials in foil.[1]
-
Aliquot Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Use High-Quality Solvents: Use anhydrous, high-purity solvents for preparing stock solutions to minimize water-related degradation.
-
Inert Atmosphere: For compounds prone to oxidation, consider storing solutions under an inert gas like argon or nitrogen.
-
Stability Assessment: If degradation is suspected, perform a stability study by analyzing the compound's purity and concentration over time using methods like HPLC or LC-MS.
Issue 3: Inconsistent Experimental Results
Possible Cause:
-
Inconsistent Compound Concentration: This can result from incomplete dissolution, precipitation, or degradation of the inhibitor.
-
Variability in Experimental Conditions: Fluctuations in temperature, incubation times, or cell culture conditions can affect the inhibitor's performance.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of the inhibitor.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before use, ensure the inhibitor is completely dissolved by vortexing and, if necessary, gentle warming.
-
Standardize Protocols: Maintain consistent experimental parameters, including incubation times, temperatures, and cell passage numbers.
-
Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate dispensing of the inhibitor solution.
-
Include Proper Controls: Always include positive and negative controls in your experiments to monitor for variability.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent (e.g., DMSO), it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution in a high-purity, anhydrous solvent such as DMSO. For "this compound", a stock solution of up to 33.33 mg/mL (84.37 mM) in DMSO can be prepared, which may require ultrasonication and warming to 60°C for complete dissolution. For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to moisture.
Q3: My experimental results are not reproducible. Could degradation of the inhibitor be the cause?
A3: Yes, degradation of the inhibitor is a common cause of inconsistent results. To determine if your inhibitor has degraded, you can use analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your stock solution. A decrease in the peak corresponding to the intact inhibitor and the appearance of new peaks would indicate degradation.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for "this compound" have not been extensively published, compounds with similar chemical features (brominated aromatic rings and a triazole moiety) may be susceptible to certain degradation mechanisms. These can include:
-
Photodegradation: Exposure to light, particularly UV light, can cause the cleavage of carbon-bromine bonds.
-
Hydrolysis: The triazole ring or other functional groups may be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The molecule may be sensitive to oxidation, particularly if stored improperly.
Q5: How can I perform a simple stability test for my inhibitor in my experimental buffer?
A5: You can perform a basic stability test by incubating the inhibitor in your experimental buffer at the working concentration and temperature for various time points (e.g., 0, 2, 4, 8, 24 hours). At each time point, take an aliquot and analyze it by HPLC or LC-MS to quantify the amount of intact inhibitor remaining. This will give you an indication of the inhibitor's stability under your specific experimental conditions.
III. Data Presentation
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Table 2: Solubility of this compound in DMSO
| Solvent | Maximum Solubility | Molar Concentration |
| DMSO | 33.33 mg/mL | 84.37 mM |
Note: Dissolution may require ultrasonication and warming to 60°C.
IV. Experimental Protocols
Protocol 1: Preparation of Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of powder using a calibrated analytical balance.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use an ultrasonicator or gently warm the solution in a water bath set to no higher than 60°C.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile, amber vials.
-
Label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Assessment of Compound Stability by HPLC
Objective: To determine the stability of this compound in a specific buffer over time.
Materials:
-
Stock solution of this compound in DMSO
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Incubator
Procedure:
-
Time-Zero Sample (T=0):
-
Prepare a working solution of the inhibitor in the experimental buffer at the final desired concentration.
-
Immediately take an aliquot of this solution and inject it into the HPLC system to obtain the initial peak area, which represents 100% intact compound.
-
-
Incubation:
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C).
-
-
Time-Point Samples:
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution.
-
Analyze each aliquot by HPLC using the same method as the time-zero sample.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the remaining intact compound by comparing its peak area to the peak area of the time-zero sample.
-
Plot the percentage of remaining compound against time to determine the stability profile.
-
V. Signaling Pathways and Experimental Workflows
Signaling Pathways Regulating Acetyl-CoA Carboxylase (ACC) Activity
Acetyl-CoA Carboxylase (ACC) is a key regulatory enzyme in fatty acid metabolism. Its activity is controlled by several signaling pathways, making it a critical node in cellular energy homeostasis.
Downstream Effects of ACC Inhibition
Inhibition of ACC by "this compound" has significant downstream metabolic consequences, primarily affecting fatty acid synthesis and oxidation.
References
Technical Support Center: Cell Line Specific Responses to Acetyl-CoA Carboxylase (ACC) Inhibition
Disclaimer: As of December 2025, publicly available data on the cell line specific responses to "Acetyl-CoA Carboxylase-IN-1" in mammalian cells is limited. To provide a comprehensive and practical resource for researchers, this guide will focus on the well-characterized, potent, and structurally distinct ACC inhibitor, ND-646 . The principles, protocols, and troubleshooting advice presented here are representative of those applicable to potent ACC inhibitors and can serve as a valuable reference for your research with "this compound", though direct extrapolation of quantitative data is not recommended.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ND-646?
ND-646 is an allosteric inhibitor of both Acetyl-CoA Carboxylase 1 (ACC1) and ACC2.[1][2][3] It binds to the biotin (B1667282) carboxylase (BC) domain of ACC, preventing the dimerization of ACC subunits.[1][4][5] This dimerization is essential for the enzyme's catalytic activity, and its inhibition leads to a suppression of fatty acid synthesis.[1][4]
Q2: What are the primary cellular effects of inhibiting ACC with ND-646?
The primary effect of ND-646 is the inhibition of de novo fatty acid synthesis (FASyn).[4][6] This can lead to a variety of downstream consequences depending on the cell type and its metabolic dependencies, including:
-
Inhibition of cell proliferation: Rapidly dividing cells, particularly cancer cells, often rely on elevated FASyn for the production of new membranes.[3][4]
-
Induction of apoptosis: Depletion of necessary fatty acids can trigger programmed cell death.[4][7]
-
Induction of ER stress: Disruption of lipid metabolism can lead to stress in the endoplasmic reticulum.[7]
-
Stimulation of fatty acid oxidation: Inhibition of ACC2, which is located on the mitochondrial membrane, can lead to an increase in the breakdown of fatty acids.[3][5]
Q3: Is ND-646 specific to one ACC isoform?
No, ND-646 is a dual inhibitor of both ACC1 and ACC2, with similar low nanomolar potency against both isoforms.[1][2][3][4]
Q4: How can I prepare ND-646 for in vitro experiments?
ND-646 is soluble in DMSO and ethanol.[1][7] For cell culture experiments, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO (e.g., 100 mg/mL).[1] This stock solution can then be further diluted in cell culture medium to the desired final concentration. To avoid solubility issues, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant inhibition of cell proliferation observed. | 1. Cell line is not dependent on de novo fatty acid synthesis. 2. Presence of exogenous fatty acids in the culture medium. 3. Incorrect inhibitor concentration. 4. Degradation of the inhibitor. | 1. Confirm the expression of ACC1 in your cell line via Western blot or qPCR. Some cell lines may rely on scavenging exogenous lipids. 2. Culture cells in medium supplemented with delipidated fetal bovine serum (FBS) to unmask the effects of ACC inhibition.[1][4]3. Perform a dose-response experiment to determine the optimal concentration for your cell line. 4. Prepare fresh stock solutions of ND-646. Store the stock solution at -80°C for long-term storage and -20°C for short-term storage.[2] Avoid repeated freeze-thaw cycles.[2] |
| High levels of cell death in control (DMSO-treated) cells. | 1. High concentration of DMSO. 2. Cell line is particularly sensitive to the solvent. | 1. Ensure the final DMSO concentration in your culture medium is as low as possible (ideally ≤ 0.1%).2. Run a vehicle control with varying concentrations of DMSO to determine the tolerance of your specific cell line. |
| Inconsistent results between experiments. | 1. Variability in cell passage number. 2. Inconsistent inhibitor preparation. 3. Variations in cell seeding density. | 1. Use cells within a consistent and low passage number range for all experiments.2. Always prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment.3. Ensure consistent cell seeding densities across all wells and plates. |
| Difficulty in detecting phosphorylated ACC (p-ACC) by Western blot after ND-646 treatment. | 1. ND-646 can interfere with the detection of p-ACC at the AMPK phosphorylation sites. 2. Inefficient antibody. | 1. This is an expected outcome of ND-646 treatment. ND-646 binds to the same region as the phosphorylated serine residue, preventing antibody binding.[4] This can be used as a pharmacodynamic marker of target engagement.[1][4]2. Use a well-validated antibody for total ACC to confirm protein expression. |
Quantitative Data Summary
Table 1: In Vitro Potency of ND-646
| Target/Cell Line | Assay Type | IC50/EC50 | Reference |
| Human ACC1 (recombinant) | Enzymatic Assay | 3.5 nM | [1][2][3][4] |
| Human ACC2 (recombinant) | Enzymatic Assay | 4.1 nM | [1][2][3][4] |
| HepG2 (Human Liver Carcinoma) | Fatty Acid Synthesis | 8 nM | [8] |
| A549 (Human Lung Carcinoma) | Cell Proliferation | ~9-17 nM | [9] |
| Breast Cancer Cell Lines (Panel) | Cell Proliferation | <100 nM | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of ND-646 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of ND-646 or DMSO vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change has occurred.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for ACC Target Engagement
-
Cell Lysis: After treatment with ND-646 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total ACC and phosphorylated ACC (p-ACC) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Signaling pathway of ACC inhibition by ND-646.
Caption: Workflow for a cell viability assay with ND-646.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. caymanchem.com [caymanchem.com]
- 8. nimbustx.com [nimbustx.com]
- 9. Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Acetyl-CoA Carboxylase (ACC) Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACC inhibitors in cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop resistance to ACC inhibitors?
A1: Cancer cells can develop resistance to ACC inhibitors through several mechanisms, primarily centered around metabolic reprogramming.[1][2][3] Key mechanisms include:
-
Metabolic Rewiring: Cancer cells can shift their metabolic pathways to bypass the need for de novo fatty acid synthesis.[4][5][6] For instance, they may increase the uptake of exogenous lipids from their microenvironment to fulfill their requirements for membrane synthesis and signaling molecules.[1]
-
Upregulation of ACC Expression: A compensatory increase in the total protein levels of ACC can occur in response to inhibition, effectively overcoming the effect of the inhibitor.[4]
-
Activation of Alternative Signaling Pathways: Activation of pathways like the AMP-activated protein kinase (AMPK) signaling can lead to post-translational modifications of ACC, and sustained AMPK activity has been linked to resistance.[4]
-
Lipid Droplet Accumulation: Cancer cells can store excess lipids in lipid droplets, which can then be utilized as an energy source when de novo synthesis is blocked.[7]
-
Enhanced Fatty Acid Oxidation: Some cancer cells may adapt by increasing the rate of fatty acid β-oxidation (FAO) to generate ATP, compensating for the reduced lipogenesis.[1]
Q2: My cancer cell line is showing intrinsic resistance to an ACC inhibitor. What are the possible reasons?
A2: Intrinsic resistance to ACC inhibitors can be attributed to the inherent metabolic phenotype of the cancer cell line. Some tumors are not heavily reliant on de novo lipogenesis for their proliferation and survival.[1] Other factors could include:
-
High Levels of Exogenous Lipid Uptake: The cell line may possess a high capacity for scavenging lipids from the culture medium, rendering it less susceptible to inhibitors of fatty acid synthesis.[1]
-
Pre-existing Metabolic Plasticity: Some cancer cells have a high degree of metabolic flexibility, allowing them to readily switch to alternative energy sources like glutamine metabolism or oxidative phosphorylation when lipogenesis is inhibited.[8]
-
Low ACC Expression or Activity: The cell line may naturally have low levels of ACC expression or activity, meaning that its inhibition does not create a significant metabolic deficit.
Q3: Can combining ACC inhibitors with other therapies overcome resistance?
A3: Yes, combination therapy is a promising strategy to overcome resistance to ACC inhibitors.[2][7][9][10][11] Combining ACC inhibitors with drugs that target interconnected metabolic pathways or oncogenic signaling can create a synergistic anti-tumor effect.[12] For example:
-
Standard Chemotherapy: Combining ACC inhibitors with standard-of-care drugs like carboplatin (B1684641) has been shown to markedly suppress lung tumor growth in preclinical models.[13][14]
-
Targeted Therapies: In head and neck squamous cell carcinoma (HNSCC) models resistant to cetuximab (an EGFR inhibitor), the addition of an ACC inhibitor significantly inhibited the growth of resistant xenografts.[4][5][6]
-
Other Metabolic Inhibitors: Targeting multiple nodes within the cancer cell's metabolic network, for instance by combining ACC inhibitors with inhibitors of glycolysis or glutaminolysis, could be an effective strategy to prevent metabolic escape.[8]
Troubleshooting Guides
Problem 1: Decreased or no observable effect of the ACC inhibitor on cell viability/proliferation.
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the IC50 value for your specific cell line. Refer to the manufacturer's instructions and literature for recommended concentration ranges. |
| Inhibitor Instability | Ensure proper storage and handling of the inhibitor. Prepare fresh stock solutions and dilute to the final working concentration immediately before use. |
| High Serum Concentration in Culture Medium | Serum is a rich source of lipids. Reduce the serum concentration in your culture medium or use a serum-free medium to enhance the dependence of cells on de novo lipogenesis. |
| Metabolic Adaptation of Cells | Analyze the metabolic profile of your cells. They might be utilizing alternative energy sources. Consider co-treatment with inhibitors of other metabolic pathways (e.g., glycolysis, glutaminolysis). |
| Cell Line Authenticity and Passage Number | Verify the identity of your cell line using short tandem repeat (STR) profiling. High passage numbers can lead to phenotypic drift; use cells within a defined passage range. |
Problem 2: Development of acquired resistance after initial sensitivity to the ACC inhibitor.
| Possible Cause | Suggested Solution |
| Upregulation of ACC Expression | Perform Western blot analysis to check the protein levels of ACC1 and ACC2 in resistant versus sensitive cells. |
| Increased Exogenous Lipid Uptake | Measure the uptake of fluorescently labeled fatty acids. Consider using a lipid-depleted serum in your culture medium. |
| Activation of Bypass Signaling Pathways | Use phospho-protein arrays or Western blotting to investigate the activation status of key signaling pathways like AMPK, PI3K/Akt/mTOR in resistant cells.[13] |
| Selection of a Resistant Subpopulation | Perform single-cell cloning to isolate and characterize resistant clones. Analyze their genomic and metabolic profiles to identify resistance mechanisms. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of ACC Inhibitors
| Inhibitor | Cell Line | IC50 | Assay | Reference |
| ND-654 | HepG2 | 14 nM | Fatty Acid Synthesis Inhibition | [15] |
| ND-654 | ACC1 (enzymatic) | 3 nM | Enzymatic Activity | [15] |
| ND-654 | ACC2 (enzymatic) | 8 nM | Enzymatic Activity | [15] |
Table 2: In Vivo Efficacy of ACC Inhibitors
| Inhibitor | Cancer Model | Dosage | Effect | Reference |
| ND-654 | Hepatocellular Carcinoma (rat) | 10 mg/kg PO daily for 5 weeks | 65% reduction in tumor burden | [15] |
| ND-646 | NSCLC (Kras;Trp53-/- mouse model) | Not specified | Markedly suppressed lung tumor growth | [13][14] |
| ND-646 + Carboplatin | NSCLC (Kras;Trp53-/- mouse model) | Not specified | Markedly suppressed lung tumor growth (combination) | [13][14] |
| Cetuximab + TOFA | Cetuximab-resistant HNSCC xenografts | Not specified | Remarkable growth inhibition | [4] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of the ACC inhibitor in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48, 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Calculate the IC50 value using a non-linear regression model (four-parameter logistic curve).[16]
Protocol 2: Western Blot Analysis of ACC Expression
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ACC1 or ACC2 overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
Caption: Mechanisms of resistance to ACC inhibitors in cancer cells.
Caption: Workflow for determining the IC50 of an ACC inhibitor.
Caption: Logic of combination therapy with ACC inhibitors.
References
- 1. JCI - Adipocyte and lipid metabolism in cancer drug resistance [jci.org]
- 2. Lipid metabolism as a target for cancer drug resistance: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetyl-CoA carboxylase rewires cancer metabolism to allow cancer cells to survive inhibition of the Warburg effect by cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting acetyl-CoA carboxylase 1 for cancer therapy [frontiersin.org]
- 6. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Metabolism of glioblastoma: a review of metabolic adaptations and metabolic therapeutic interventions [frontiersin.org]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models [escholarship.org]
- 15. nimbustx.com [nimbustx.com]
- 16. mdpi.com [mdpi.com]
Adjusting dosing of "Acetyl-CoA Carboxylase-IN-1" for in vivo studies
Welcome to the technical support center for "Acetyl-CoA Carboxylase-IN-1" (ACC-IN-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the in vivo application of this potent Acetyl-CoA Carboxylase (ACC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Acetyl-CoA Carboxylase (ACC) with a reported IC50 value of less than 5 nM.[1] ACC is a key enzyme in the fatty acid synthesis pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA. By inhibiting ACC, ACC-IN-1 blocks the de novo synthesis of fatty acids. The two main isoforms of ACC are ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[2][3][4] Inhibition of both isoforms can lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[4] Notably, "this compound" has also been reported to exhibit antibacterial activity.[1]
Q2: I am planning an in vivo study with "this compound". What is a recommended starting dose?
A2: To date, specific in vivo dosing regimens for "this compound" in animal models of metabolic diseases have not been extensively published in the scientific literature. Therefore, providing a definitive starting dose is not possible. However, data from other potent, structurally distinct ACC inhibitors can offer a valuable reference point for dose-range finding studies. Researchers should always perform their own dose-finding experiments to determine the optimal dose for their specific animal model and experimental endpoint.
For initial studies, a cautious approach is recommended. This could involve starting with a low dose and escalating until the desired biological effect is observed, while closely monitoring for any signs of toxicity.
Q3: How should I formulate "this compound" for oral administration in mice?
A3: "this compound" is a poorly water-soluble compound, which presents a challenge for in vivo administration. A common approach for such compounds is to prepare a suspension or solution using a combination of solvents and excipients. While a specific formulation for ACC-IN-1 is not documented, a widely used vehicle for oral gavage of poorly soluble inhibitors in preclinical studies consists of a mixture of DMSO, PEG400, Tween 80, and saline or water.[5][6][7][8]
A typical starting formulation could be:
-
5-10% DMSO
-
30-40% PEG300 or PEG400
-
5% Tween 80
-
45-60% Saline or sterile water
It is crucial to first dissolve the compound in DMSO before sequentially adding the other components. Sonication may be required to achieve a homogenous suspension. Always prepare fresh formulations daily and visually inspect for any precipitation before administration. A vehicle-only control group is essential in all experiments.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound precipitation in formulation | Poor solubility of ACC-IN-1 in the chosen vehicle. | - Increase the percentage of DMSO or PEG in the formulation.- Try alternative co-solvents such as NMP or DMA (use with caution due to potential toxicity).- Reduce the final concentration of the compound.- Prepare the formulation immediately before dosing. |
| No observable in vivo efficacy | - Insufficient dose.- Poor bioavailability.- Rapid metabolism of the compound. | - Perform a dose-escalation study to find the effective dose.- Consider alternative routes of administration (e.g., intraperitoneal injection), though oral is often preferred for chronic studies.- Analyze plasma levels of the compound to assess pharmacokinetic properties. |
| Animal distress or toxicity | - Compound toxicity.- Vehicle toxicity. | - Reduce the dose of ACC-IN-1.- Include a vehicle-only control group to assess the toxicity of the formulation components.- Reduce the percentage of organic solvents (e.g., DMSO) in the vehicle if possible. |
Experimental Protocols
General Protocol for Oral Gavage Formulation Preparation:
-
Weigh the required amount of "this compound" powder.
-
Dissolve the powder in the specified volume of DMSO. Gentle warming or vortexing can aid dissolution.
-
In a separate tube, mix the required volumes of PEG300 (or PEG400) and Tween 80.
-
Slowly add the DMSO solution containing the compound to the PEG/Tween 80 mixture while vortexing.
-
Add the saline or sterile water dropwise while continuously vortexing to form a stable suspension.
-
Visually inspect the formulation for homogeneity before each administration.
Quantitative Data Summary
Table 1: In Vivo Dosing of Various ACC Inhibitors (for reference)
| Compound | Animal Model | Dose Range | Route | Vehicle | Reference |
| MK-4074 | Male KKAy mice | 0.3 - 100 mg/kg | Oral | Distilled water (acclimation), specific formulation not detailed | [5] |
| CP-640186 | Male Sprague-Dawley rats | 5 mg/kg (IV), 10 mg/kg (Oral) | IV, Oral | Not specified | [6][9] |
| PF-05175157 | Rats and Dogs | 3 mg/kg | Oral | Not specified | [7] |
| CMS-121 | Female SAMP8 mice | ~20 mg/kg/day | Oral | Not specified | [8][10] |
Disclaimer: The data in this table is for informational purposes only and is derived from studies on different ACC inhibitors. It should not be directly extrapolated to "this compound".
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Regulation of Acetyl-CoA Carboxylase and its role in fatty acid metabolism.
Caption: Experimental workflow for in vivo dosing and analysis of ACC-IN-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. gosset.ai [gosset.ai]
- 4. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CMS-121 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
Technical Support Center: Validating Target Engagement of Acetyl-CoA Carboxylase-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of "Acetyl-CoA Carboxylase-IN-1," a potent inhibitor of Acetyl-CoA Carboxylase (ACC).
Frequently Asked Questions (FAQs)
Q1: What is Acetyl-CoA Carboxylase (ACC) and why is it an important drug target?
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that plays a critical role in the metabolism of fatty acids.[1][2][3][4][5][6][7] It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, which is the rate-limiting step in the biosynthesis of new fatty acids.[2][3][4][7] There are two main isoforms in mammals, ACC1 and ACC2, which have distinct locations and functions within the cell.[3][4][7] ACC1 is primarily found in the cytoplasm and is crucial for fatty acid synthesis, while ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[3][4][7] Due to its central role in lipid metabolism, ACC is a key therapeutic target for a range of diseases, including metabolic disorders like diabetes and obesity, as well as various cancers that exhibit altered lipid metabolism.[3][5][8]
Q2: What is "this compound" and what is its mechanism of action?
"this compound" is a potent, allosteric inhibitor of Acetyl-CoA Carboxylase with an IC50 value of less than 5 nM.[9] As an allosteric inhibitor, it binds to a site on the ACC enzyme distinct from the active site, inducing a conformational change that prevents the dimerization of ACC subunits.[1] This inhibition of dimerization is critical for its function and ultimately blocks the synthesis of malonyl-CoA.[1] By reducing malonyl-CoA levels, this compound effectively inhibits the synthesis of new fatty acids.[2]
Q3: What are the primary methods to validate the target engagement of this compound in a cellular context?
The three primary methods to confirm that "this compound" is engaging with its target, ACC, within a cell are:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of the inhibitor to ACC by measuring changes in the thermal stability of the ACC protein.[10][11][12][13][14]
-
Western Blotting for Phosphorylated ACC (p-ACC): This technique measures the phosphorylation status of ACC at Serine 79 (p-ACC Ser79), a key regulatory site. Inhibition of ACC can lead to changes in its phosphorylation.[15][16][17][18][19]
-
Lipidomics/Metabolomics: This approach involves the direct measurement of the downstream product of ACC, malonyl-CoA. A decrease in malonyl-CoA levels provides strong evidence of target engagement and functional inhibition.[20]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Issue: No observable thermal shift upon treatment with this compound.
-
Possible Cause 1: Insufficient Compound Concentration.
-
Solution: Ensure that the concentration of this compound is sufficient to saturate the target protein. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
-
Possible Cause 2: Incorrect Heating Conditions.
-
Solution: Optimize the heating temperature and duration. A temperature gradient experiment should be performed to identify the optimal temperature at which the unbound ACC protein denatures, while the inhibitor-bound protein remains stable.
-
-
Possible Cause 3: Low Abundance of ACC in the Chosen Cell Line.
-
Solution: Select a cell line known to have high expression of ACC. Alternatively, consider overexpressing ACC in your cell line.
-
-
Possible Cause 4: Antibody Issues.
-
Solution: Verify the specificity and sensitivity of the primary antibody used for detecting ACC in the western blot analysis step of CETSA. Ensure the antibody recognizes the soluble, non-denatured form of the protein.
-
Western Blotting for Phospho-ACC (Ser79)
Issue: High background or non-specific bands.
-
Possible Cause 1: Inappropriate Blocking Buffer.
-
Solution: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.
-
-
Possible Cause 2: Antibody Concentration Too High.
-
Solution: Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.
-
-
Possible Cause 3: Insufficient Washing.
-
Solution: Increase the number and duration of washes with TBST after antibody incubations to remove non-specifically bound antibodies.
-
Issue: No change or unexpected change in p-ACC (Ser79) levels.
-
Possible Cause 1: Suboptimal Treatment Time.
-
Solution: Perform a time-course experiment to determine the optimal duration of treatment with this compound to observe a significant change in p-ACC levels.
-
-
Possible Cause 2: Cell Lysis and Sample Preparation Issues.
-
Solution: Ensure that phosphatase and protease inhibitors are included in the lysis buffer to prevent dephosphorylation and degradation of p-ACC. Keep samples on ice throughout the preparation process.
-
Lipidomics Analysis of Malonyl-CoA
Issue: Inability to detect or accurately quantify malonyl-CoA.
-
Possible Cause 1: Inefficient Extraction.
-
Solution: Use a validated extraction protocol for short-chain acyl-CoAs. A common method involves extraction with 10% trichloroacetic acid.
-
-
Possible Cause 2: Sample Instability.
-
Solution: Malonyl-CoA is labile. Process samples quickly and store them at -80°C. Analyze samples as soon as possible after extraction.
-
-
Possible Cause 3: Low Intracellular Concentration.
-
Solution: Ensure that a sufficient number of cells are used for the extraction to yield a detectable amount of malonyl-CoA.
-
Quantitative Data Summary
The following tables provide an illustrative summary of the expected quantitative data from target engagement validation experiments with this compound.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Concentration of this compound (nM) | Relative Amount of Soluble ACC at 52°C (Normalized to 37°C) |
| 0 (Vehicle) | 0.25 |
| 1 | 0.45 |
| 10 | 0.75 |
| 100 | 0.92 |
| 1000 | 0.95 |
Table 2: Western Blot Analysis of Phospho-ACC (Ser79)
| Concentration of this compound (nM) | Relative p-ACC (Ser79) Levels (Normalized to Total ACC and Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.50 |
| 100 | 0.20 |
| 1000 | 0.05 |
Table 3: Lipidomics Analysis of Malonyl-CoA Levels
| Concentration of this compound (nM) | Relative Malonyl-CoA Levels (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.70 |
| 10 | 0.35 |
| 100 | 0.10 |
| 1000 | 0.02 |
Experimental Protocols
Detailed Protocol for Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Plate cells in sufficient quantity to obtain enough protein for western blot analysis.
-
Treat cells with varying concentrations of "this compound" or vehicle control for the desired time (e.g., 1-4 hours).
-
-
Heating Step:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 37°C to 67°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Perform western blotting using an antibody specific for ACC to detect the amount of soluble ACC at each temperature.
-
Quantify the band intensities to determine the melting curve of ACC in the presence and absence of the inhibitor.
-
Detailed Protocol for Western Blotting of Phospho-ACC (Ser79)
-
Cell Lysis:
-
After treatment with "this compound", wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Centrifuge the lysate to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ACC (Ser79) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody for total ACC.
-
Detailed Protocol for Lipidomics Analysis of Malonyl-CoA
-
Sample Collection and Quenching:
-
After inhibitor treatment, rapidly quench the cellular metabolism by aspirating the media and adding ice-cold methanol (B129727) or another suitable quenching solution.
-
Scrape the cells and collect the cell suspension.
-
-
Extraction of Acyl-CoAs:
-
Pellet the cells and extract the acyl-CoAs using a solution of 10% trichloroacetic acid.
-
Vortex the samples and incubate on ice.
-
Centrifuge to pellet the precipitated proteins.
-
-
Sample Cleanup and Analysis:
-
The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE).
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to separate and quantify malonyl-CoA.
-
-
Data Analysis:
-
Quantify the peak area corresponding to malonyl-CoA and normalize it to an internal standard and the total protein content or cell number.
-
Visualizations
Caption: ACC Signaling Pathway and Point of Inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ACC1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 4. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 6. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. scispace.com [scispace.com]
- 12. Discovery of highly potent marine-derived compound Penicolinate H reveals SREBP-1 mediated lipogenesis as a druggable vulnerability in gastric cancer | springermedizin.de [springermedizin.de]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Phospho-Acetyl-CoA Carboxylase (Ser79) (D7D11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Phospho-Acetyl-CoA Carboxylase (Ser79) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Phospho-ACC1 (Ser79) antibody (29119-1-AP) | Proteintech [ptglab.com]
- 18. biocompare.com [biocompare.com]
- 19. Phospho-Acetyl-CoA Carboxylase (Ser79) Polyclonal Antibody (PA5-17725) [thermofisher.com]
- 20. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
"Acetyl-CoA Carboxylase-IN-1" interference with other assays
Welcome to the technical support center for Acetyl-CoA Carboxylase-IN-1. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential assay interferences and understanding the broader experimental implications of inhibiting Acetyl-CoA Carboxylase (ACC).
Disclaimer: The information provided is based on the known effects of the broader class of Acetyl-CoA Carboxylase inhibitors. Specific off-target effects or unique assay interferences for "this compound" may vary. Always consult the specific product datasheet for detailed information.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Acetyl-CoA Carboxylase (ACC) inhibitors?
A1: Acetyl-CoA Carboxylase is a key enzyme in the synthesis of fatty acids.[1][2][3] It catalyzes the conversion of acetyl-CoA to malonyl-CoA, which is a critical building block for new fatty acids.[1][2] ACC inhibitors block this step, thereby reducing the cell's ability to produce new fatty acids. This has significant downstream effects on cellular processes that rely on fatty acid synthesis, such as membrane formation, energy storage, and signaling molecule production.
Q2: Can this compound affect the results of my cell viability or cytotoxicity assays?
A2: Yes, it is highly probable. Since fatty acid synthesis is crucial for cell growth and proliferation, inhibiting ACC can lead to decreased cell viability and increased cytotoxicity.[4][5][6][7][8] This is a direct biological effect of the inhibitor, not necessarily an artifact or interference with the assay chemistry itself. For example, studies have shown that ACC inhibition can lead to increased lactate (B86563) dehydrogenase (LDH) release, a marker of cytotoxicity.[5][6]
Q3: I am observing increased apoptosis in my cell cultures treated with this compound. Is this expected?
A3: Yes, this is an expected outcome in many cell types, particularly cancer cells that are highly dependent on de novo lipogenesis. Inhibition of ACC can trigger apoptosis, which can be measured by assays such as the Caspase-Glo® 3/7 assay.[5][6][7] The induction of apoptosis is a known downstream effect of disrupting fatty acid metabolism.
Q4: How might this compound interfere with metabolic assays like the Seahorse XF Mito Stress Test?
A4: ACC inhibition directly alters cellular metabolism, which will be reflected in metabolic assays. Specifically, by blocking the initial step of fatty acid synthesis, the cell's metabolic landscape is shifted. Chronic treatment with an ACC inhibitor has been shown to upregulate cellular respiration and the extracellular acidification rate (a measure of glycolysis) in some cell lines, while impairing mitochondrial health by reducing maximal respiration and ATP production efficiency.[5][9] Therefore, the observed changes in oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) are likely real biological effects of the compound.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability in Control (Non-Cancer) Cells
-
Possible Cause: While many cancer cells are highly reliant on de novo fatty acid synthesis, normal cells also require it for proliferation and maintenance. The concentration of this compound may be too high for the specific cell type being used.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the EC50 value for your specific cell line to identify the optimal concentration range.
-
Reduce treatment duration: Shorter exposure times may inhibit fatty acid synthesis sufficiently for your experimental endpoint without causing excessive cell death.
-
Supplement with fatty acids: To confirm that the observed effect is due to inhibition of fatty acid synthesis, try supplementing the culture medium with fatty acids like palmitate. This may rescue the cells from the inhibitor's effects.[4]
-
Issue 2: High Background Signal in LDH Cytotoxicity Assay
-
Possible Cause: Serum in the culture medium can contain LDH, leading to a high background signal.[10] Additionally, improper handling of cells can cause premature lysis.
-
Troubleshooting Steps:
-
Use serum-free medium: For the final incubation step before the LDH assay, switch to a serum-free medium.
-
Optimize cell handling: When adding reagents, do so gently to avoid disturbing the cell monolayer.
-
Include proper controls: Always include a "culture medium background" control (medium only, no cells) to subtract the background LDH activity from your measurements.[10]
-
Issue 3: Inconsistent Results in De Novo Lipogenesis Assays
-
Possible Cause: The measurement of de novo lipogenesis using isotopic labeling (e.g., with 13C-acetate or deuterated water) can be influenced by the metabolic state of the cells and the experimental setup.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Ensure that cell density, passage number, and media composition are consistent across experiments.
-
Optimize labeling time: The duration of isotope exposure should be sufficient to allow for incorporation into newly synthesized fatty acids. This may need to be optimized for your specific cell type.
-
Ensure complete lipid extraction: Use a robust lipid extraction protocol to ensure that all newly synthesized fatty acids are recovered for analysis.
-
Quantitative Data Summary
| Assay Type | Parameter Measured | Typical Effect of ACC Inhibition | Reference |
| Cell Viability | Cell Count / Proliferation | Decrease | [4][5][8] |
| Cytotoxicity | LDH Release | Increase | [5][6] |
| Apoptosis | Caspase-3/7 Activity | Increase | [5][6][7] |
| Metabolism | De Novo Lipogenesis | Decrease | [5][11] |
| Oxygen Consumption Rate (OCR) | Can increase or decrease depending on cell type and treatment duration | [5][9] | |
| Extracellular Acidification Rate (ECAR) | Can increase | [5][9] |
Experimental Protocols
LDH Cytotoxicity Assay
This protocol is adapted from commercially available kits.
Materials:
-
96-well clear-bottom tissue culture plates
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (often 10X, provided with the kit)
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 – 5 x 104 cells/well in 100 µL of culture medium and incubate overnight.
-
Treat cells with this compound at various concentrations for the desired time. Include vehicle-only controls.
-
Prepare controls:
-
Spontaneous LDH release: Wells with untreated cells.
-
Maximum LDH release: To separate wells of untreated cells, add 10 µL of 10X Lysis Buffer 45 minutes before the end of the experiment.[12]
-
Culture medium background: Wells containing only culture medium.
-
-
At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[10][12]
-
Add 50 µL of Stop Solution to each well.[12]
-
Measure the absorbance at 490 nm and 680 nm. Subtract the 680 nm background absorbance from the 490 nm measurement.
-
Calculate percent cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
Caspase-3/7 Activity Assay (Luminescent)
This protocol is based on the Promega Caspase-Glo® 3/7 Assay.
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay kit (containing Caspase-Glo® 3/7 Buffer and lyophilized Caspase-Glo® 3/7 Substrate)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound for the desired duration.
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate. Allow the reagent to equilibrate to room temperature.[13]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[13]
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Seahorse XF Cell Mito Stress Test
This is a generalized protocol for the Agilent Seahorse XF Cell Mito Stress Test.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Supplements: Glucose, Pyruvate, Glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
One day prior to the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, wash the cells with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Add the final volume of supplemented medium to each well and incubate at 37°C in a non-CO2 incubator for 1 hour.[14][15]
-
Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, and Rotenone/Antimycin A) diluted in the assay medium.
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[16]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway for the regulation of Acetyl-CoA Carboxylase (ACC).
Caption: General experimental workflow for assessing the effects of ACC-IN-1.
Caption: Logical flowchart for troubleshooting unexpected results with ACC-IN-1.
References
- 1. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uniprot.org [uniprot.org]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells | PLOS One [journals.plos.org]
- 6. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Downregulation of ACC expression suppresses cell viability and migration in the malignant progression of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiologics.com [cellbiologics.com]
- 13. promega.com [promega.com]
- 14. content.protocols.io [content.protocols.io]
- 15. 2.11. Agilent seahorse XF Cell Mito Stress test [bio-protocol.org]
- 16. agilent.com [agilent.com]
Technical Support Center: Ensuring Selectivity of Acetyl-CoA Carboxylase Inhibitors
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and frequently asked questions (FAQs) to ensure the selective inhibition of Acetyl-CoA Carboxylase 1 (ACC1) versus Acetyl-CoA Carboxylase 2 (ACC2) using small molecule inhibitors like "Acetyl-CoA Carboxylase-IN-1".
Frequently Asked Questions (FAQs)
Q1: What are the different roles of ACC1 and ACC2, and why is selectivity important?
A1: ACC1 and ACC2 are isoforms of the enzyme Acetyl-CoA Carboxylase, which catalyzes the conversion of acetyl-CoA to malonyl-CoA.[1][2][3] However, they have distinct localizations and physiological roles:
-
ACC1 is primarily located in the cytosol and is the rate-limiting enzyme in de novo fatty acid synthesis.[1][3] Its activity is high in lipogenic tissues like the liver and adipose tissue.[2]
-
ACC2 is associated with the outer mitochondrial membrane and its product, malonyl-CoA, acts as an allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[1][3]
Selective inhibition is crucial for targeted therapeutic effects. For example, in cancer therapy, inhibiting ACC1 in the cytosol is often the primary goal to block fatty acid synthesis required for rapid cell proliferation.[4] Conversely, for metabolic diseases like obesity and diabetes, modulating fatty acid oxidation via ACC2 might be the desired outcome.[5] Non-selective inhibition could lead to off-target effects and undesirable metabolic consequences.
Q2: How can I determine the selectivity of my ACC inhibitor for ACC1 vs. ACC2?
A2: The selectivity of an ACC inhibitor is determined by comparing its potency against both isoforms, typically by measuring the half-maximal inhibitory concentration (IC50). This can be achieved through:
-
Biochemical Assays: These assays directly measure the enzymatic activity of purified ACC1 and ACC2 proteins in the presence of the inhibitor.
-
Cell-Based Assays: These assays assess the downstream functional consequences of ACC1 or ACC2 inhibition within a cellular context.
Q3: What are some common ACC inhibitors and their reported selectivity?
| Inhibitor | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Selectivity |
| ND-646 | 3.5 | 4.2 | Dual Inhibitor |
| ND-654 | 3 | 8 | ~2.7-fold for ACC1 |
| CP-640186 | ~60 | ~60 | Dual Inhibitor |
Note: IC50 values can vary depending on the assay conditions.
Troubleshooting Guides
Biochemical Assays for Selectivity
Issue 1: High variability in IC50 determination.
-
Possible Cause: Inconsistent enzyme activity.
-
Troubleshooting: Ensure consistent thawing and handling of recombinant ACC1 and ACC2 enzymes. Avoid multiple freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
-
-
Possible Cause: Substrate degradation.
-
Troubleshooting: Prepare fresh ATP and acetyl-CoA solutions for each assay. Store stock solutions at -80°C in small aliquots.
-
-
Possible Cause: Pipetting errors.
-
Troubleshooting: Use calibrated pipettes and perform serial dilutions carefully. For high-throughput screening, consider using automated liquid handlers.
-
Issue 2: No inhibition observed.
-
Possible Cause: Inhibitor instability or precipitation.
-
Troubleshooting: Check the solubility of your inhibitor in the assay buffer. The final DMSO concentration should typically not exceed 1%.[6] Prepare fresh inhibitor dilutions from a stock solution for each experiment.
-
-
Possible Cause: Inactive enzyme.
-
Troubleshooting: Run a positive control with a known ACC inhibitor to validate enzyme activity and assay setup.
-
Cell-Based Assays for Selectivity
Issue 1: Difficulty distinguishing between ACC1 and ACC2 inhibition.
-
Possible Cause: Overlapping downstream effects.
-
Troubleshooting: Use cell lines with differential expression of ACC1 and ACC2. For example, many cancer cell lines have high ACC1 and low ACC2 expression.[1] Alternatively, use siRNA to selectively knock down one isoform and observe the effect of the inhibitor on the remaining isoform's function.[7]
-
-
Possible Cause: Compensatory mechanisms.
-
Troubleshooting: Be aware that prolonged inhibition of one isoform might lead to compensatory changes in the expression or activity of the other.[8] Conduct time-course experiments to understand the kinetics of the cellular response.
-
Issue 2: Cytotoxicity interfering with the assay readout.
-
Possible Cause: The inhibitor has off-target cytotoxic effects at the concentrations tested.
Experimental Protocols
Protocol 1: In Vitro Biochemical Assay for ACC1/ACC2 Selectivity using ADP-Glo™
This protocol is adapted from commercially available assay kits and measures ACC activity by quantifying the amount of ADP produced.[6][11]
Materials:
-
Recombinant human ACC1 and ACC2 enzymes
-
ACC Assay Buffer
-
ATP
-
Acetyl-CoA
-
Sodium Bicarbonate
-
Test Inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit
-
White 96-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a master mix containing ACC assay buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate.
-
Inhibitor Dilution: Prepare serial dilutions of the test inhibitor at 10-fold the desired final concentrations.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 15 µL of the master mix to all wells except the "No Substrate Control".
-
Add diluted ACC1 or ACC2 enzyme to all wells except the "Blank".
-
-
Enzyme Reaction: Incubate the plate at room temperature for 40 minutes to allow the enzymatic reaction to proceed.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the enzyme reaction and deplete the remaining ATP. Incubate for 45 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 45-90 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 values for ACC1 and ACC2 by fitting the data to a dose-response curve. The selectivity is calculated as the ratio of IC50 (ACC2) / IC50 (ACC1).
Protocol 2: Cell-Based Assay for De Novo Lipogenesis Inhibition
This protocol measures the incorporation of a labeled precursor into newly synthesized lipids, a direct downstream effect of ACC1 activity.
Materials:
-
Cancer cell line with high ACC1 expression (e.g., A549, H157)[1]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test Inhibitor
-
[¹⁴C]-Acetate or [¹³C]-Glucose
-
Scintillation counter or Mass Spectrometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the ACC inhibitor for a predetermined time (e.g., 24 hours).
-
Labeling: Add the isotopic tracer ([¹⁴C]-Acetate or [¹³C]-Glucose) to the medium and incubate for 2-4 hours.
-
Lipid Extraction:
-
Wash the cells with cold PBS.
-
Lyse the cells and extract total lipids using a solvent mixture (e.g., hexane:isopropanol).
-
-
Quantification:
-
For [¹⁴C]-Acetate: Measure the radioactivity in the lipid extract using a scintillation counter.
-
For [¹³C]-Glucose: Analyze the isotopic enrichment in specific fatty acids (e.g., palmitate, stearate) by GC-MS or LC-MS.
-
-
Data Analysis: Normalize the tracer incorporation to total protein content. Plot the normalized values against the inhibitor concentration to determine the IC50 for the inhibition of de novo lipogenesis.
Visualizations
Caption: Distinct roles of ACC1 (cytosolic) and ACC2 (mitochondrial) in fatty acid metabolism.
Caption: Experimental workflow for determining ACC inhibitor selectivity.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. Chemical Genetics of Acetyl-CoA Carboxylases [mdpi.com]
- 4. Frontiers | Targeting acetyl-CoA carboxylase 1 for cancer therapy [frontiersin.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA carboxylase 1 is a suppressor of the adipocyte thermogenic program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.fishersci.eu [static.fishersci.eu]
- 11. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Mitigating Toxicity of Acetyl-CoA Carboxylase-IN-1 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues when using "Acetyl-CoA Carboxylase-IN-1" in primary cell cultures. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Acetyl-CoA Carboxylase (ACC) with an IC50 value of less than 5 nM.[1][2][3][4] ACC is a critical enzyme in the de novo synthesis of fatty acids. It catalyzes the conversion of acetyl-CoA to malonyl-CoA, a key building block for the production of longer fatty acid chains. By inhibiting ACC, this compound blocks the synthesis of new fatty acids. There are two main isoforms of ACC: ACC1, which is primarily located in the cytoplasm and involved in fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.
Q2: Why am I observing high levels of cell death in my primary cell cultures after treatment with this compound?
High levels of cell death in primary cells treated with a potent ACC inhibitor like this compound can stem from several factors:
-
Inhibition of Essential Fatty Acid Synthesis: Primary cells, unlike many cancer cell lines, may have a higher dependency on de novo fatty acid synthesis for membrane formation, signaling molecules, and energy storage. Abruptly halting this process can lead to cellular stress and apoptosis.
-
Disruption of Cellular Respiration: Inhibition of ACC can lead to an accumulation of acetyl-CoA, which can affect mitochondrial function and cellular respiration.
-
Off-Target Effects: Although a potent inhibitor, off-target activities at higher concentrations can contribute to cytotoxicity.
-
Solvent Toxicity: The vehicle used to dissolve the inhibitor, commonly DMSO, can be toxic to sensitive primary cells at higher concentrations.
Q3: What are the initial steps to troubleshoot the toxicity of this compound?
When encountering toxicity, a systematic approach is crucial. Begin by:
-
Confirming the Inhibitor's Purity and Concentration: Ensure the inhibitor is of high purity and that the stock solution concentration is accurate.
-
Performing a Dose-Response Curve: Determine the minimal effective concentration that elicits the desired biological effect and the concentration at which toxicity becomes apparent.
-
Evaluating the Vehicle Control: Run a control with the same concentration of the vehicle (e.g., DMSO) used for the highest inhibitor concentration to rule out solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed at Expected Efficacious Concentrations
Possible Cause: Primary cells are highly sensitive to the disruption of fatty acid synthesis.
Solutions:
-
Optimize Inhibitor Concentration and Incubation Time:
-
Recommendation: Perform a time-course and dose-response experiment to find the optimal balance between efficacy and toxicity. It's possible that a lower concentration or a shorter incubation period is sufficient to achieve the desired effect without causing widespread cell death.
-
-
Supplement the Culture Medium:
-
Recommendation: Supplementing the culture medium with fatty acids can help rescue cells from the toxic effects of ACC inhibition. The type and concentration of fatty acid supplementation should be optimized for your specific primary cell type.
-
Table 1: Example Fatty Acid Supplementation Strategies
| Supplement | Starting Concentration Range | Notes |
| Palmitic Acid | 10-100 µM | Often requires conjugation to fatty acid-free BSA for solubility and to reduce toxicity. |
| Oleic Acid | 10-100 µM | A monounsaturated fatty acid that can also be supplemented to mitigate toxicity. |
| Fatty Acid Mixture | Varies by formulation | Commercial fatty acid supplements can provide a broader range of fatty acids. |
Issue 2: Inconsistent Results or Suspected Off-Target Effects
Possible Cause: The observed phenotype may not be solely due to the inhibition of ACC.
Solutions:
-
Use a Structurally Different ACC Inhibitor:
-
Genetic Knockdown of ACC:
-
Recommendation: Use siRNA or shRNA to specifically knockdown ACC expression. If the phenotype of ACC knockdown recapitulates the effect of this compound, it provides strong evidence for on-target activity.
-
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment for Toxicity Assessment
Objective: To determine the cytotoxic concentration (CC50) and the effective concentration (EC50) of this compound in a specific primary cell type.
Methodology:
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Inhibitor Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the cells for different time points (e.g., 24, 48, and 72 hours).
-
Viability Assay: At each time point, assess cell viability using a suitable method such as an MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Plot the cell viability against the inhibitor concentration for each time point to determine the CC50. The EC50 for the desired biological effect should be determined in parallel experiments.
Protocol 2: Fatty Acid Supplementation Rescue Experiment
Objective: To determine if fatty acid supplementation can mitigate the toxicity of this compound.
Methodology:
-
Prepare Fatty Acid-BSA Conjugate:
-
Dissolve the fatty acid (e.g., palmitic acid) in ethanol.
-
Warm a solution of fatty acid-free Bovine Serum Albumin (BSA) in serum-free medium to 37°C.
-
Slowly add the fatty acid solution to the BSA solution while stirring.
-
Incubate for at least 1 hour at 37°C to allow for conjugation.
-
-
Cell Treatment:
-
Seed primary cells as in Protocol 1.
-
Treat cells with a toxic concentration of this compound (e.g., 2x CC50).
-
Concurrently, treat a set of wells with the inhibitor plus a range of concentrations of the fatty acid-BSA conjugate.
-
Include controls for the inhibitor alone, fatty acid-BSA conjugate alone, and vehicle.
-
-
Viability Assessment: After the desired incubation period, assess cell viability.
-
Data Analysis: Compare the viability of cells treated with the inhibitor alone to those co-treated with the fatty acid supplement.
Signaling Pathways and Workflows
Diagram 1: Simplified Acetyl-CoA Carboxylase Signaling Pathway
Caption: Inhibition of ACC blocks fatty acid synthesis and de-represses fatty acid oxidation.
Diagram 2: Experimental Workflow for Toxicity Mitigation
Caption: A systematic workflow for troubleshooting and mitigating inhibitor toxicity.
Diagram 3: Logical Relationship of ACC Inhibition and Cellular Effects
Caption: The downstream cellular consequences of potent ACC inhibition leading to toxicity.
References
Validation & Comparative
A Comparative Guide to Acetyl-CoA Carboxylase Inhibitors: Unveiling the Potency of ND-646
A direct comparative analysis between "Acetyl-CoA Carboxylase-IN-1" and ND-646 is not feasible at this time due to the limited publicly available data for "this compound". While ND-646 is a well-characterized inhibitor with extensive documentation of its mechanism and efficacy, "this compound" appears to be a research chemical with minimal supporting scientific literature. This guide will provide a comprehensive overview of the potent and well-documented ACC inhibitor, ND-646, and will present the currently available information for "this compound" to highlight the data gap.
Introduction to Acetyl-CoA Carboxylase (ACC) Inhibition
Acetyl-CoA carboxylase (ACC) is a critical enzyme in fatty acid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in de novo fatty acid synthesis. In mammals, two isoforms of ACC exist: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm and is involved in fatty acid synthesis, while ACC2 is associated with the outer mitochondrial membrane and plays a role in regulating fatty acid oxidation. The distinct roles of these isoforms make them attractive therapeutic targets for a range of diseases, including metabolic disorders and cancer.
ND-646: A Potent, Allosteric ACC Inhibitor
ND-646 is a potent, orally bioavailable, and allosteric inhibitor of both ACC1 and ACC2. Its mechanism of action involves binding to the biotin (B1667282) carboxylase (BC) domain of ACC, which prevents the dimerization of ACC subunits, a process essential for their enzymatic activity.
Quantitative Data Summary
| Parameter | ND-646 | This compound |
| Target(s) | Human ACC1 and Human ACC2 | Acetyl-CoA Carboxylase (ACC) |
| IC50 | hACC1: 3.5 nMhACC2: 4.1 nM | <5 nM |
| Mechanism of Action | Allosteric inhibitor; prevents ACC dimerization | Not publicly available |
| Cellular Activity | Inhibits fatty acid synthesis, induces apoptosis in cancer cells | Antibacterial activity reported |
| In Vivo Activity | Suppresses tumor growth in preclinical cancer models | Not publicly available |
Signaling Pathway of ACC in Fatty Acid Synthesis
The following diagram illustrates the central role of Acetyl-CoA Carboxylase in the de novo fatty acid synthesis pathway.
Caption: Role of ACC1 in cytoplasmic fatty acid synthesis.
Experimental Protocols
ACC Inhibition Assay (for IC50 determination of ND-646): The enzymatic activity of recombinant human ACC1 and ACC2 is measured in a cell-free system. The assay quantifies the incorporation of radiolabeled bicarbonate into acid-stable malonyl-CoA. The reaction mixture typically contains purified enzyme, acetyl-CoA, ATP, and [¹⁴C]bicarbonate in a suitable buffer. The reaction is initiated by the addition of enzyme and incubated at 37°C. The reaction is then stopped, and the amount of radiolabeled malonyl-CoA is determined by scintillation counting. IC50 values are calculated by measuring the inhibition of enzyme activity at various concentrations of the inhibitor.
Cellular Fatty Acid Synthesis Assay: Cells (e.g., A549 non-small cell lung cancer cells) are cultured in the presence of a labeled precursor, such as [¹⁴C]acetate or [¹³C]glucose. Following treatment with the ACC inhibitor or vehicle control, cellular lipids are extracted. The incorporation of the label into the total lipid fraction or specific fatty acids is quantified using scintillation counting or mass spectrometry, respectively. A reduction in the incorporation of the label indicates inhibition of de novo fatty acid synthesis.
Tumor Xenograft Model in Mice: Human cancer cells (e.g., A549) are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are treated with the ACC inhibitor (e.g., ND-646 administered orally) or a vehicle control. Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunoblotting for markers of ACC activity or apoptosis.
"this compound": An Inhibitor with Limited Data
"this compound" is commercially available and is described as a potent ACC inhibitor with an IC50 value of less than 5 nM.[1] It has also been reported to exhibit antibacterial activity.[1] However, crucial information required for a comprehensive evaluation and comparison is not publicly available.
Data Gap for "this compound"
To enable a meaningful comparison with ND-646, the following information for "this compound" would be essential:
-
Chemical Structure: The molecular structure is fundamental to understanding its properties.
-
Mechanism of Action: Is it an allosteric or competitive inhibitor? Does it affect ACC dimerization?
-
Isoform Selectivity: What are its specific IC50 values for ACC1 and ACC2?
-
In Vitro Experimental Data: Beyond the IC50, data from cellular assays demonstrating its effect on fatty acid synthesis, cell proliferation, and other relevant endpoints are needed.
-
In Vivo Experimental Data: Pharmacokinetic and pharmacodynamic data from animal models are crucial to assess its potential as a therapeutic agent.
-
Peer-Reviewed Publications: Scientific publications would provide validated experimental details and context.
Logical Workflow for Inhibitor Comparison
The following diagram outlines the necessary steps for a robust comparison of two enzyme inhibitors.
Caption: Workflow for comparing enzyme inhibitors.
Conclusion
ND-646 stands as a well-characterized, potent, and dual inhibitor of ACC1 and ACC2 with demonstrated efficacy in preclinical models of cancer. Its allosteric mechanism of action provides a clear basis for its inhibitory effects. In contrast, while "this compound" is marketed as a potent ACC inhibitor, the lack of publicly available scientific data on its structure, mechanism, and biological effects in relevant models prevents a direct and meaningful comparison with ND-646. Researchers and drug development professionals should rely on compounds with a solid foundation of peer-reviewed data to ensure the reproducibility and validity of their findings. Further research and publication of data for "this compound" are necessary before it can be effectively evaluated against other ACC inhibitors like ND-646.
References
A Comparative Guide to Acetyl-CoA Carboxylase (ACC) Inhibitors in Cancer Research
An Objective Analysis of "ND-646" and Other Leading ACC Inhibitors for Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cancer metabolism has identified Acetyl-CoA Carboxylase (ACC) as a critical therapeutic target.[1][2][3][4][5] ACC, the rate-limiting enzyme in de novo fatty acid synthesis, is frequently overexpressed in various cancers, providing the necessary building blocks for rapid cell proliferation and survival.[1][2][3][4][5] This guide provides a comparative analysis of prominent ACC inhibitors in cancer research, with a focus on ND-646, a well-characterized allosteric inhibitor, alongside other key compounds such as Soraphen A, PF-05175157, and BAY-ACC001.
Mechanism of Action: Disrupting the Lipogenic Engine of Cancer
ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, the committed step in fatty acid biosynthesis.[5][6][7] Inhibition of ACC curtails the production of malonyl-CoA, leading to a cascade of anti-cancer effects, including the suppression of fatty acid synthesis, induction of cell cycle arrest, and apoptosis.[1][3][8][9] Many cancer cells are highly dependent on this pathway for membrane production and signaling molecules.[6][10][11]
The primary ACC inhibitors discussed herein, including ND-646 and Soraphen A, act as allosteric inhibitors.[1][2][7] They bind to the biotin (B1667282) carboxylase (BC) domain of ACC, preventing the dimerization required for its enzymatic activity.[1][7][12] This disruption of the enzyme's quaternary structure effectively halts malonyl-CoA production.
Below is a diagram illustrating the central role of ACC in fatty acid synthesis and the mechanism of its inhibition.
Comparative Efficacy of ACC Inhibitors
The following tables summarize the in vitro and in vivo efficacy of various ACC inhibitors based on published experimental data.
Table 1: In Vitro Potency of ACC Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cancer Cell Line(s) | Reference(s) |
| ND-646 | ACC1/ACC2 | 3-10 | A549 (NSCLC) | [13] |
| ND-654 | ACC1/ACC2 | 3 (ACC1), 8 (ACC2) | HepG2 (HCC) | [14] |
| Soraphen A | ACC1/ACC2 | ~5 | HepG2, LNCaP | [15] |
| PF-05175157 | ACC1/ACC2 | 27 (hACC1), 33 (hACC2) | Breast Cancer Cell Lines | [16][17][18][19] |
| BAY-ACC001 | ACC | 62 (malonyl-CoA synthesis) | MCF7 (Breast) | [20] |
hACC1/2 refers to human ACC isoforms.
Table 2: In Vivo Anti-Tumor Activity of ACC Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes | Reference(s) |
| ND-646 | NSCLC Xenograft (A549) | 25 mg/kg BID or 50 mg/kg QD, oral | Significant tumor growth inhibition. | [1] |
| ND-646 | Genetically Engineered Mouse Models of NSCLC (Kras;Trp53-/- and Kras;Stk11-/-) | 50 mg/kg BID, oral | Marked suppression of lung tumor growth, alone and in combination with carboplatin. | [1][21][22] |
| ND-654 | Rat Model of Hepatocellular Carcinoma | 10 mg/kg PO daily for 5 weeks | Reduced tumor burden by 65% and improved survival. | [14][23] |
| PF-05175157 | Triple-Negative Breast Cancer PDX Model | 20 mg/kg gavage BID | Significantly delayed tumor growth. | [17] |
| BAY-ACC001 | Multiple Xenograft Models (MCF7, PC3, HCT116) | 10 mg/kg, oral | Efficacious in multiple tumor models, with partial tumor remission in MCF7 model. | [20] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to evaluate ACC inhibitors.
ACC Enzyme Activity Assay
This assay quantifies the enzymatic activity of ACC in the presence of an inhibitor.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing purified ACC1 or ACC2 enzyme, acetyl-CoA, ATP, and a source of bicarbonate (e.g., NaHCO3) is prepared.
-
Inhibitor Addition: The test compound (e.g., ND-646) is added at varying concentrations.
-
Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection of Malonyl-CoA: The amount of malonyl-CoA produced is quantified. This can be achieved through various methods, including a coupled spectrophotometric assay where the oxidation of NADPH is measured, or by direct quantification using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell Viability and Proliferation Assays
These assays assess the impact of ACC inhibitors on cancer cell growth and survival.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in multi-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the ACC inhibitor or a vehicle control.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).
-
Viability/Proliferation Measurement:
-
MTT/MTS Assay: A colorimetric assay where a tetrazolium salt is reduced by metabolically active cells to form a colored formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
Colony Formation Assay: Assesses the long-term proliferative potential of cells.
-
-
Data Analysis: The results are used to determine the EC50 or GI50 (the concentration of the compound that causes 50% of maximal effect or growth inhibition).
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of ACC inhibitors in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Group Assignment: Mice are randomized into treatment and control (vehicle) groups.
-
Drug Administration: The ACC inhibitor is administered via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and general health of the mice are also monitored to assess toxicity.
-
Study Endpoint: The study is terminated when tumors in the control group reach a specific size or after a predefined treatment period.
-
Tissue Analysis: Tumors and other tissues may be harvested for further analysis, such as western blotting for pharmacodynamic markers (e.g., phosphorylated ACC) or histological examination.
Signaling Pathways and Downstream Effects
Inhibition of ACC triggers a variety of downstream cellular responses beyond the direct suppression of fatty acid synthesis. These include the induction of endoplasmic reticulum (ER) stress and the activation of the AMP-activated protein kinase (AMPK) pathway, a key sensor of cellular energy status.[1]
Conclusion
ACC inhibitors represent a promising class of targeted therapies for a variety of cancers that exhibit a dependence on de novo fatty acid synthesis. ND-646 and other allosteric inhibitors have demonstrated significant preclinical efficacy in suppressing tumor growth in models of non-small cell lung cancer, hepatocellular carcinoma, and breast cancer.[1][14][17] The data presented in this guide highlights the potent and selective nature of these compounds. Further research, including clinical trials, is necessary to fully elucidate their therapeutic potential and establish their role in the oncology treatment landscape. This comparative guide serves as a valuable resource for researchers aiming to understand and advance the development of ACC inhibitors for cancer therapy.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The acetyl-CoA carboxylase enzyme: a target for cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. Frontiers | Targeting acetyl-CoA carboxylase 1 for cancer therapy [frontiersin.org]
- 6. What are ACC1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Chemical inhibition of acetyl-CoA carboxylase induces growth arrest and cytotoxicity selectively in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 11. Anti-cancer drugs targeting fatty acid synthase (FAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 13. Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nimbustx.com [nimbustx.com]
- 15. Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PF05175157 | 1301214-47-0 | Data Sheet | BioChemPartner [biochempartner.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 22. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models [escholarship.org]
- 23. Inhibition of acetyl-CoA carboxylase (ACC) by phosphorylation or by the liver-specific inhibitor, ND-654, suppresses lipogenesis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating ACC Inhibition by "Acetyl-CoA Carboxylase-IN-1": A Comparative Guide Using Western Blot for p-ACC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Acetyl-CoA Carboxylase-IN-1" with other common Acetyl-CoA Carboxylase (ACC) inhibitors. It details the experimental validation of their inhibitory activity by monitoring the phosphorylation status of ACC (p-ACC) using Western blot analysis.
Acetyl-CoA Carboxylase (ACC) is a critical enzyme in the de novo fatty acid synthesis pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1][2] Its two isoforms, ACC1 and ACC2, are pivotal in lipid metabolism, making them attractive targets for therapeutic intervention in diseases like cancer, obesity, and non-alcoholic fatty liver disease (NAFLD).[3][4] Validating the engagement of a small molecule inhibitor with its target is a crucial step in drug discovery. A widely accepted method for confirming ACC inhibitor activity in cells is to measure the phosphorylation of ACC at serine 79 (for human ACC1), a key regulatory site.[1]
The ACC Signaling Pathway and Inhibitor Action
ACC activity is tightly regulated by the AMP-activated protein kinase (AMPK). In response to a low cellular energy state (high AMP/ATP ratio), AMPK phosphorylates ACC at Ser79 (human ACC1) or Ser212 (human ACC2).[1] This phosphorylation event inactivates ACC, thus halting fatty acid synthesis. Many potent allosteric ACC inhibitors, including "this compound" and its alternatives, bind to a site that overlaps with this regulatory phosphorylation site. This binding physically prevents the dimerization required for ACC activity and, importantly, can also hinder the binding of phospho-specific antibodies, providing a direct readout of target engagement.[1]
Comparison of ACC Inhibitors
A variety of small molecule inhibitors have been developed to target ACC. "this compound" is a highly potent inhibitor. Below is a comparison of its potency, as indicated by its half-maximal inhibitory concentration (IC50), with other commonly used ACC inhibitors.
| Inhibitor Name | Target(s) | IC50 (ACC1) | IC50 (ACC2) | Reference |
| This compound | ACC | <5 nM | <5 nM | [5] |
| Firsocostat (ND-630/GS-0976) | ACC1/ACC2 | 2.1 nM | 6.1 nM | [5] |
| ND-646 | ACC1/ACC2 | 3.5 nM | 4.1 nM | [1][6] |
| ND-654 | ACC1/ACC2 | 3 nM | 8 nM | [5] |
| MK-4074 | ACC1/ACC2 | ~3 nM | ~3 nM | [5] |
| PF-05221304 | ACC1/ACC2 | 13 nM | 9 nM | [6] |
| CP-640186 | ACC1/ACC2 | 53 nM | 61 nM | [5] |
| TOFA | ACCα (ACC1) | - | - | [5] |
Note: IC50 values can vary depending on the assay conditions. The values presented are for human recombinant enzymes where specified.
Experimental Workflow for Validating ACC Inhibition
The following workflow outlines the key steps to assess the efficacy of "this compound" in a cellular context by monitoring p-ACC levels.
Detailed Experimental Protocol: Western Blot for p-ACC
This protocol provides a standard procedure for validating ACC inhibition in a cell-based assay.
1. Cell Culture and Treatment: a. Seed cells (e.g., A549, HepG2) in 6-well plates and grow to 70-80% confluency. b. Treat cells with "this compound" or other inhibitors at desired concentrations (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
2. Lysate Preparation: a. After treatment, place plates on ice and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE: a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. b. Heat samples at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% gradient or a 6% polyacrylamide gel. d. Run the gel until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. b. After transfer, briefly stain the membrane with Ponceau S to confirm successful transfer.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-ACC (e.g., anti-phospho-ACC Ser79) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
7. Detection and Analysis: a. Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the p-ACC antibodies and re-probed with an antibody against total ACC. This is a critical control. d. Quantify the band intensities using densitometry software. Normalize the p-ACC signal to the total ACC signal for each sample to determine the p-ACC/total ACC ratio.
Data Interpretation
Successful target engagement by "this compound" will be demonstrated by a dose-dependent decrease in the p-ACC signal, while the total ACC signal remains unchanged.[1][7] This indicates that the inhibitor is binding to ACC and preventing the p-ACC antibody from accessing its epitope. The quantitative data can be presented in a bar graph to clearly illustrate the reduction in the p-ACC/total ACC ratio with increasing inhibitor concentrations. This robust and widely-used Western blot assay provides strong evidence for the validation of ACC inhibitors in a cellular context.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acetyl-CoA Carboxylase (ACC) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Acetyl-CoA Carboxylase Inhibitor Activity Across Diverse Assay Formats
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different assay formats used to determine the activity of Acetyl-CoA Carboxylase (ACC) inhibitors, with a focus on "Acetyl-CoA Carboxylase-IN-1" and other widely studied inhibitors. Understanding the nuances of each assay platform is critical for the accurate interpretation and cross-validation of inhibitor potency data.
Introduction to Acetyl-CoA Carboxylase and its Inhibition
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that plays a crucial role in fatty acid metabolism.[1][2][3] It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[1][2][3] There are two main isoforms in mammals, ACC1 and ACC2, which are attractive therapeutic targets for metabolic diseases such as obesity, diabetes, and cancer. The development of potent and specific ACC inhibitors is an active area of research. "this compound" is a potent inhibitor of ACC with a reported IC50 value of less than 5 nM.
Comparison of Inhibitor Potency (IC50)
It is important to note that IC50 values are highly dependent on assay conditions, including enzyme and substrate concentrations, buffer composition, and temperature. Therefore, direct comparison of absolute values between different studies should be approached with caution.
| Inhibitor | Target | Reported IC50 (nM) | Assay Format (Presumed) |
| This compound | ACC | < 5 | Biochemical Assay |
| ND-646 | human ACC1 | 3.5 | Cell-free biochemical assay[4] |
| human ACC2 | 4.1 | Cell-free biochemical assay[4] | |
| PF-05175157 | human ACC1 | 27.0 | Cell-free assay |
| human ACC2 | 33.0 | Cell-free assay | |
| Firsocostat (GS-0976) | human ACC1 | 2.1 | Cell-free assay |
| human ACC2 | 6.1 | Cell-free assay | |
| TOFA | ACCα | - | Allosteric inhibitor |
Signaling Pathway and Assay Principles
The following diagram illustrates the catalytic reaction of Acetyl-CoA Carboxylase and the points of detection for the different assay formats discussed in this guide.
References
Comparative Validation of Acetyl-CoA Carboxylase Inhibitors in Patient-Derived Xenograft (PDX) Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the validation of Acetyl-CoA Carboxylase (ACC) inhibitors in patient-derived xenograft (PDX) models. While direct validation data for Acetyl-CoA Carboxylase-IN-1 (ACC-IN-1) in PDX models is not publicly available, this document outlines a comprehensive validation workflow and compares key ACC inhibitors with published preclinical data, offering a framework for the evaluation of novel compounds like ACC-IN-1.
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, are increasingly recognized for their ability to recapitulate the heterogeneity and clinical behavior of human cancers. This makes them a valuable tool for the preclinical validation of novel therapeutic agents. Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in de novo fatty acid synthesis, is a promising target in oncology due to the reliance of many tumors on this pathway for proliferation and survival.
This guide will focus on the experimental validation of ACC inhibitors in PDX models, using published data for compounds such as ND-646 and Firsocostat (GS-0976) as benchmarks for comparison.
Overview of Acetyl-CoA Carboxylase Inhibitors
ACC exists in two isoforms, ACC1 and ACC2, both of which are targets for inhibition in cancer therapy. Several small molecule inhibitors have been developed, with some progressing to clinical trials.
| Inhibitor | Target(s) | IC50 | Key Features |
| This compound | ACC | <5 nM[1][2] | Potent ACC inhibitor with demonstrated antibacterial activity.[1][2][3][4] In vivo validation in PDX models for oncology is not yet published. |
| ND-646 | ACC1/ACC2 | ~3.5 nM (ACC1), ~4.9 nM (ACC2) | Allosteric inhibitor that prevents ACC dimerization.[5] Has shown efficacy in non-small cell lung cancer (NSCLC) xenograft models.[5][6] |
| Firsocostat (GS-0976) | ACC1/ACC2 | - | Liver-targeted inhibitor investigated primarily for non-alcoholic steatohepatitis (NASH), but with relevance to liver cancers.[7][8] |
| MK-4074 | ACC1/ACC2 | ~3 nM | Liver-targeted inhibitor that has been shown to reduce hepatic steatosis.[9] |
Experimental Validation Workflow in PDX Models
The following diagram outlines a typical workflow for the validation of an ACC inhibitor in PDX models.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for key experiments in the validation of ACC inhibitors.
In Vivo Efficacy Study in PDX Models
-
Objective: To assess the anti-tumor activity of the ACC inhibitor in vivo.
-
Methodology:
-
Patient tumor tissue is surgically implanted into immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and vehicle control groups.
-
The ACC inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule. For example, ND-646 has been administered orally at 25 mg/kg or 50 mg/kg, once or twice daily.[6]
-
Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
The study is terminated when tumors in the control group reach a predetermined size or at a set time point.
-
Tumor growth inhibition (TGI) is calculated.
-
Western Blot Analysis for Target Engagement
-
Objective: To confirm that the ACC inhibitor is hitting its target and modulating downstream signaling.
-
Methodology:
-
Tumor tissues harvested at the end of the in vivo study are snap-frozen.
-
Protein lysates are prepared from the tumor samples.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated ACC (pACC), total ACC, and other relevant pathway proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry is used to quantify the protein bands, and the ratio of pACC to total ACC is calculated to assess target inhibition.
-
Immunohistochemistry (IHC) for Proliferation and Apoptosis
-
Objective: To evaluate the effect of the ACC inhibitor on tumor cell proliferation and apoptosis.
-
Methodology:
-
Harvested tumor tissues are fixed in formalin and embedded in paraffin.
-
4-5 µm sections are cut and mounted on slides.
-
Slides are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate (B86180) buffer.[10]
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.[10]
-
Sections are blocked with serum and then incubated with primary antibodies against Ki67 (a proliferation marker) or cleaved caspase-3 (an apoptosis marker).[10]
-
A biotinylated secondary antibody and an avidin-biotin-HRP complex are used for signal amplification.
-
The signal is visualized with a DAB chromogen, and the sections are counterstained with hematoxylin.
-
The percentage of Ki67-positive cells or the intensity of cleaved caspase-3 staining is quantified using image analysis software.
-
Comparative Performance of ACC Inhibitors
While specific data for ACC-IN-1 in PDX models is lacking, we can compare the expected outcomes with published data for other ACC inhibitors.
| Parameter | ND-646 in NSCLC Xenografts[6] | Firsocostat (GS-0976) in NASH models[7] | Expected/Hypothetical for ACC-IN-1 in PDX |
| Tumor Growth Inhibition | Significant tumor growth inhibition observed at 50 mg/kg QD and 25 mg/kg BID. | Not directly applicable to tumor growth, but reduces hepatic steatosis. | Potent tumor growth inhibition is anticipated based on its low IC50. |
| pACC/ACC Ratio | Dose-dependent decrease in pACC/ACC ratio, indicating target engagement. | Reduces hepatic de novo lipogenesis, implying target engagement in the liver. | A significant decrease in the pACC/ACC ratio in tumor tissue is expected. |
| Ki67 Staining | Reduced Ki67 staining in treated tumors, indicating decreased proliferation. | Not a primary endpoint in NASH studies. | A significant reduction in the percentage of Ki67-positive cells is expected. |
| Apoptosis | Increased apoptosis observed in treated tumors. | Not a primary endpoint in NASH studies. | An increase in cleaved caspase-3 staining may be observed. |
Signaling Pathway
The inhibition of ACC disrupts the de novo fatty acid synthesis pathway, which is crucial for cancer cell proliferation and survival.
Conclusion and Future Directions
While ACC-IN-1 shows high potency in enzymatic assays, its efficacy in clinically relevant preclinical models such as PDX models remains to be determined. The experimental framework and comparative data presented here provide a robust starting point for the comprehensive validation of ACC-IN-1. Future studies should focus on establishing the in vivo efficacy, pharmacokinetics, and pharmacodynamics of ACC-IN-1 in a panel of well-characterized PDX models representing various cancer types. Such studies are critical to ascertain its potential as a novel anti-cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | ACC-IN-1 | ACC inhibitor | TargetMol [targetmol.com]
- 4. Free fatty acid biosynthesis precursors are involved in pollen–stigma interactions in Brassica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models [escholarship.org]
- 6. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment and evaluation of four different types of patient-derived xenograft models | springermedizin.de [springermedizin.de]
A Comparative Guide to Acetyl-CoA Carboxylase Inhibitors: Reproducibility and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental reproducibility and performance of Acetyl-CoA Carboxylase-IN-1 and other alternative inhibitors. The data presented is intended to support researchers in selecting the most appropriate tool compounds for their studies in metabolic disorders, oncology, and other related fields.
Introduction to Acetyl-CoA Carboxylase (ACC)
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in de novo fatty acid synthesis. In mammals, two isoforms of ACC exist: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis. ACC2 is associated with the outer mitochondrial membrane, and its product, malonyl-CoA, acts as an inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. Given their central role in lipid metabolism, ACC enzymes are attractive therapeutic targets for a range of diseases, including metabolic syndrome, diabetes, and cancer.
Comparative Inhibitor Performance
The following table summarizes the in vitro potency of this compound and other commonly used ACC inhibitors against the two human isoforms, ACC1 and ACC2. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Species | Notes |
| This compound | <5 | Not Specified | Not Specified | Potent ACC inhibitor with antibacterial activity.[1] |
| CP-640186 | 53 | 61 | Rat | Orally active and cell-permeable.[1][2] |
| ND-646 | 3.5 | 4.1 | Human | Orally bioavailable, allosteric inhibitor that prevents ACC dimerization.[3][4][5][6] |
| Soraphen A | ~5 | ~5 | Not Specified | Natural product inhibitor that interferes with fatty acid elongation.[7][8][9] |
| TOFA (5-Tetradecyloxy-2-furoic acid) | ~5,000-8,000 µg/mL (cellular IC50) | Not Specified | Human | Allosteric inhibitor; IC50 values are for cytotoxicity in cancer cell lines.[10][11][12][13] |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, it is crucial to visualize the ACC signaling pathway and the general workflow for evaluating their efficacy.
Figure 1. Simplified signaling pathway of Acetyl-CoA Carboxylase regulation and its downstream effects.
Figure 2. General experimental workflow for the evaluation of ACC inhibitors.
Experimental Protocols
Reproducibility of experimental results is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of ACC inhibitors.
In Vitro ACC Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[2][3][4]
Materials:
-
Recombinant human ACC1 or ACC2 enzyme
-
ACC inhibitor compounds (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
Acetyl-CoA
-
Sodium Bicarbonate
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare the Kinase Reaction Buffer.
-
Prepare a solution of ATP, Acetyl-CoA, and Sodium Bicarbonate in the reaction buffer.
-
Prepare serial dilutions of the inhibitor compounds in the reaction buffer. A 1% DMSO concentration is common.
-
Dilute the recombinant ACC enzyme to the desired concentration in the reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the inhibitor solution or vehicle (for control) to the wells of the plate.
-
Add 10 µL of the enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the ATP/Acetyl-CoA/Bicarbonate solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of ADP produced is proportional to the luminescence signal.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Fatty Acid Synthesis Assay (Radiolabeled Acetate Incorporation)
This protocol is a generalized method based on common laboratory practices.[5][7][13]
Materials:
-
Cell line of interest (e.g., HepG2, A549)
-
Cell culture medium and supplements
-
ACC inhibitor compounds
-
[¹⁴C]-labeled sodium acetate
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Treat the cells with various concentrations of the ACC inhibitor or vehicle (DMSO) for a predetermined period (e.g., 2-24 hours).
-
-
Radiolabeling:
-
Add [¹⁴C]-acetate (typically 1 µCi/mL) to each well and incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add the lipid extraction solvent to each well and incubate for 30-60 minutes to allow for complete lipid extraction.
-
Collect the solvent containing the lipids into a new tube.
-
-
Quantification:
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a known volume of solvent.
-
Transfer an aliquot to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the total protein content of a parallel well to account for differences in cell number.
-
Calculate the percentage of inhibition of fatty acid synthesis relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.
-
Conclusion
The reproducibility of experimental results for ACC inhibitors is dependent on well-defined and consistently executed protocols. The data presented in this guide, derived from publicly available sources, indicates that compounds like ND-646 and CP-640186 are potent, dual inhibitors of ACC1 and ACC2 with low nanomolar IC50 values. This compound also demonstrates high potency, although isoform-specific data is less readily available. The choice of inhibitor will ultimately depend on the specific research question, including the desired isoform selectivity, cell permeability, and in vivo applicability. The provided protocols offer a starting point for researchers to standardize their own assays and contribute to the growing body of reproducible data in this important field of research.
References
- 1. ulab360.com [ulab360.com]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. interchim.fr [interchim.fr]
- 10. selectscience.net [selectscience.net]
- 11. researchgate.net [researchgate.net]
- 12. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves [bio-protocol.org]
- 13. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Pharmacological Inhibition with Acetyl-CoA Carboxylase-IN-1 Versus Genetic Knockdown of ACC
For researchers, scientists, and drug development professionals, understanding the nuances of targeting Acetyl-CoA Carboxylase (ACC) is critical for advancing metabolic research and therapeutic strategies. This guide provides an objective comparison between the use of a pharmacological inhibitor, represented here as "Acetyl-CoA Carboxylase-IN-1," and genetic knockdown approaches for studying ACC function.
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme crucial for the synthesis of malonyl-CoA, the committed step in de novo fatty acid synthesis.[1][2][3] In mammals, two isoforms exist: ACC1, primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[1][3][4][5][6][7] Both isoforms are attractive targets for therapeutic intervention in diseases such as cancer, obesity, and non-alcoholic fatty liver disease.[1][3][8][9][10] This guide will delve into the methodologies, advantages, and disadvantages of two primary approaches for inhibiting ACC function: pharmacological inhibition and genetic knockdown.
Mechanism of Action: A Tale of Two Approaches
Pharmacological inhibition with a small molecule inhibitor like this compound offers a rapid and often reversible means of blocking ACC activity. These inhibitors typically act by binding to the enzyme and preventing its catalytic function. For instance, some inhibitors are allosteric and prevent the dimerization of ACC subunits, which is essential for its activity.[9][11] This approach allows for temporal control over ACC inhibition, which can be crucial for studying dynamic cellular processes.
Genetic knockdown , on the other hand, involves reducing or eliminating the expression of the ACC gene (ACACA for ACC1 and ACACB for ACC2) using techniques such as RNA interference (e.g., shRNA or siRNA). This leads to a decrease in the amount of ACC protein, thereby reducing the overall capacity for malonyl-CoA synthesis. While this method can achieve profound and long-lasting inhibition, it is generally not reversible and can be subject to off-target effects.
Quantitative Comparison: Pharmacological Inhibition vs. Genetic Knockdown
To illustrate the differential effects of these two approaches, the following tables summarize key quantitative parameters. Note: As specific data for "this compound" is not publicly available, data for well-characterized, potent, and specific ACC inhibitors such as ND-646 are used as a representative for a pharmacological inhibitor.
| Parameter | Pharmacological Inhibition (e.g., ND-646) | Genetic Knockdown (shRNA/siRNA) | Key Considerations |
| Target Specificity | Can be designed to be isoform-specific (ACC1 vs. ACC2) or dual inhibitors.[6] | Can be designed to target specific isoforms. | Off-target effects are a concern for both, but mechanisms differ. |
| Potency (IC50) | Nanomolar to micromolar range (e.g., ND-646 IC50 for ACC1 is ~2.1 nM, for ACC2 is ~5.1 nM).[11] | Not applicable (measure of knockdown efficiency). | Potency of inhibitors can vary significantly. |
| Onset of Action | Rapid (minutes to hours). | Slower (days), dependent on protein turnover rate. | Important for studying acute vs. chronic effects. |
| Reversibility | Generally reversible upon withdrawal of the compound. | Generally irreversible (stable knockdown). | Reversibility is advantageous for studying recovery and dynamic processes. |
| Off-Target Effects | Can have off-target kinase inhibition or other unintended interactions. | Can cause unintended gene silencing through miRNA-like effects. | Thorough validation is crucial for both approaches. |
| In Vivo Application | Feasible with good pharmacokinetic properties.[11] | Can be challenging due to delivery and potential immunogenicity. | Pharmacological inhibitors are generally more amenable to in vivo studies in adult organisms. |
Experimental Data at a Glance
The following table presents a summary of expected experimental outcomes when comparing a potent pharmacological ACC inhibitor to genetic knockdown of ACC.
| Experimental Readout | Effect of Pharmacological Inhibition | Effect of Genetic Knockdown |
| ACC Protein Levels | No change in total protein levels.[12] | Significant reduction in ACC1 and/or ACC2 protein levels. |
| Phospho-ACC Levels | May be affected depending on the inhibitor's mechanism. Some inhibitors can prevent the detection of phosphorylated ACC.[12] | Reduced total ACC will lead to reduced phospho-ACC. |
| Malonyl-CoA Levels | Rapid and significant decrease. | Significant decrease, dependent on knockdown efficiency. |
| Fatty Acid Synthesis | Rapid and potent inhibition.[11][12] | Significant inhibition, dependent on knockdown efficiency. |
| Fatty Acid Oxidation | Increased, particularly with ACC2-specific or dual inhibitors.[6] | Increased, particularly with ACC2 knockdown. |
| Cell Viability/Proliferation | Inhibition of proliferation in cancer cells dependent on de novo lipogenesis.[9][11] | Inhibition of proliferation in cancer cells dependent on de novo lipogenesis. |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the ACC signaling pathway and a typical experimental workflow for comparing the two inhibitory methods.
Caption: ACC Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Comparison.
Detailed Experimental Protocols
For researchers looking to implement these comparative studies, detailed protocols for key experiments are provided below.
Western Blot for ACC1, ACC2, and Phospho-ACC
Objective: To determine the protein levels of total ACC1, ACC2, and phosphorylated ACC.
Materials:
-
Cells or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-ACC1, anti-ACC2, anti-phospho-ACC)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Sample Preparation: Lyse cells or tissues in ice-cold RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then visualize the protein bands using an ECL detection reagent and an imaging system.[13][14][15][16][17]
Acetyl-CoA Carboxylase (ACC) Activity Assay
Objective: To measure the enzymatic activity of ACC in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
Reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 2 mM DTT)
-
ATP
-
Acetyl-CoA
-
[¹⁴C]NaHCO₃ (radiolabeled bicarbonate)
-
Scintillation fluid and counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate with the reaction buffer containing ATP, acetyl-CoA, and [¹⁴C]NaHCO₃.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a strong acid (e.g., HCl).
-
Quantification: Dry the samples to remove unreacted [¹⁴C]NaHCO₃. Add scintillation fluid and measure the incorporation of ¹⁴C into the acid-stable product (malonyl-CoA) using a scintillation counter.[18][19][20][21]
Fatty Acid Synthesis Assay (¹⁴C-Acetate Incorporation)
Objective: To measure the rate of de novo fatty acid synthesis.
Materials:
-
Cultured cells
-
[¹⁴C]-Acetate
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Scintillation fluid and counter
Protocol:
-
Cell Treatment: Treat cells with the pharmacological inhibitor or perform genetic knockdown.
-
Labeling: Add [¹⁴C]-acetate to the cell culture medium and incubate for a specific time (e.g., 2-4 hours).
-
Lipid Extraction: Wash the cells and extract the total lipids using a suitable solvent mixture.
-
Quantification: Evaporate the solvent and measure the amount of radioactivity incorporated into the lipid fraction using a scintillation counter.[22][23][24][25]
Fatty Acid Oxidation Assay (³H-Palmitate Oxidation)
Objective: To measure the rate of fatty acid oxidation.
Materials:
-
Cultured cells or isolated mitochondria
-
[9,10-³H]-Palmitate complexed to BSA
-
Reaction buffer
-
Perchloric acid
-
Activated charcoal
Protocol:
-
Cell Treatment: Treat cells with the pharmacological inhibitor or perform genetic knockdown.
-
Labeling: Incubate the cells with [³H]-palmitate. During fatty acid oxidation, ³H is released from the fatty acid and forms ³H₂O.
-
Separation: Stop the reaction with perchloric acid. Separate the ³H₂O from the unoxidized [³H]-palmitate by adding activated charcoal, which binds the fatty acid.
-
Quantification: Centrifuge the samples and measure the radioactivity in the supernatant (containing ³H₂O) using a scintillation counter.[26][27][28][29][30]
Conclusion: Choosing the Right Tool for the Job
Both pharmacological inhibition and genetic knockdown are powerful tools for dissecting the roles of ACC1 and ACC2 in health and disease. The choice between these methods depends on the specific research question.
-
Pharmacological inhibitors like "this compound" are ideal for studying the acute effects of ACC inhibition, for dose-response studies, and for in vivo applications where temporal control is desired. They are also more directly translatable to therapeutic development.
-
Genetic knockdown provides a means to study the long-term consequences of reduced ACC expression and can offer a high degree of specificity for a particular isoform. However, the potential for off-target effects and the irreversible nature of stable knockdown require careful consideration and rigorous validation.
Ultimately, a comprehensive understanding of ACC's function is best achieved by employing both approaches in a complementary fashion, allowing for a robust and multifaceted analysis of this critical metabolic enzyme.
References
- 1. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA Carboxylase → Area → Resource 1 [lifestyle.sustainability-directory.com]
- 3. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 4. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 5. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 6. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brainkart.com [brainkart.com]
- 8. gosset.ai [gosset.ai]
- 9. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 14. astorscientific.us [astorscientific.us]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. genscript.com [genscript.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Fine-tuning acetyl-CoA carboxylase 1 activity through localization: functional genomics reveals a role for the lysine acetyltransferase NuA4 and sphingolipid metabolism in regulating Acc1 activity and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dspace.library.uu.nl [dspace.library.uu.nl]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Isolation and characterization of ACC Deaminase Producing Endophytic Bacillus mojavensis PRN2 from Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 23. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. benchchem.com [benchchem.com]
- 29. assaygenie.com [assaygenie.com]
- 30. abcam.com [abcam.com]
A Comparative Analysis of Acetyl-CoA Carboxylase-IN-1 and First-Generation ACC Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to ACC Inhibitor Performance
In the landscape of metabolic disease and cancer research, the inhibition of Acetyl-CoA Carboxylase (ACC) has emerged as a promising therapeutic strategy. ACC is a critical enzyme in the fatty acid synthesis pathway, making it a key target for modulating cellular metabolism. This guide provides a comprehensive comparison of "Acetyl-CoA Carboxylase-IN-1," a potent and novel ACC inhibitor, against established first-generation inhibitors. This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
Performance Comparison of ACC Inhibitors
The inhibitory activity of "this compound" and a selection of first-generation and other notable ACC inhibitors are summarized below. The data highlights the half-maximal inhibitory concentration (IC50) against the two main isoforms of ACC, ACC1 and ACC2. A lower IC50 value indicates greater potency.
| Inhibitor | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Selectivity |
| This compound | < 5 | Not Specified | Not Specified |
| TOFA | ~7,000-8,000 | ~7,000-8,000 | Non-selective |
| CP-640186 | 53 (rat) | 61 (rat) | Non-selective |
| ND-646 | 3.5 | 4.1 | Non-selective |
| Firsocostat (GS-0976) | 2.1 | 6.1 | Non-selective |
Table 1: Comparative inhibitory activities of selected ACC inhibitors. Data is compiled from various sources and assays; direct comparison should be made with caution.
As evidenced by the data, "this compound" demonstrates high potency with an IC50 value below 5 nM[1]. While its specific selectivity for ACC1 versus ACC2 is not detailed in the available literature, its potency is comparable to or exceeds that of other listed inhibitors. For instance, ND-646 and Firsocostat also exhibit low nanomolar inhibition of both ACC isoforms[2][3][4]. In contrast, first-generation inhibitors such as TOFA show significantly higher IC50 values, indicating lower potency[5][6]. CP-640186, another early inhibitor, displays moderate nanomolar potency against rat ACC isoforms[7][8][9][10].
Understanding the ACC Signaling Pathway
Acetyl-CoA Carboxylase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis. The activity of ACC is tightly regulated by both allosteric mechanisms and covalent modification.
The diagram above illustrates the central role of ACC in cellular metabolism. Citrate, a key intermediate in the citric acid cycle, allosterically activates ACC, promoting the conversion of acetyl-CoA to malonyl-CoA. This malonyl-CoA then serves as a building block for fatty acid synthesis. Conversely, AMP-activated protein kinase (AMPK), an energy sensor, phosphorylates and inactivates ACC in times of low energy. Insulin, on the other hand, can promote the dephosphorylation and activation of ACC through protein phosphatase 2A (PP2A). Malonyl-CoA also plays a crucial regulatory role by inhibiting Carnitine Palmitoyltransferase 1 (CPT1), thereby preventing the transport of fatty acids into the mitochondria for oxidation.
Experimental Methodologies
The determination of ACC inhibitor potency is primarily achieved through in vitro enzyme activity assays. Below are representative protocols for two commonly employed methods.
ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during the ACC-catalyzed reaction.
Materials:
-
ACC1 or ACC2 enzyme
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate
-
ACC assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation: Prepare a master mix containing ACC assay buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup:
-
To each well of the plate, add the test inhibitor solution.
-
Add the ACC enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the reaction by adding the master mix to all wells.
-
The final reaction volume is typically 25 µL.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the ACC activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Radiochemical [¹⁴C]-Acetyl-CoA Fixation Assay
This classic method measures the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.
Materials:
-
ACC1 or ACC2 enzyme
-
Acetyl-CoA
-
ATP
-
MgCl₂
-
Citrate
-
DTT
-
Bovine Serum Albumin (BSA)
-
[¹⁴C]-Sodium Bicarbonate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitors dissolved in DMSO
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Trichloroacetic acid (TCA) or perchloric acid
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, citrate, DTT, BSA, and Acetyl-CoA.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors.
-
Reaction Setup:
-
Pre-incubate the ACC enzyme with the test inhibitor in the assay buffer for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the reaction mixture containing [¹⁴C]-Sodium Bicarbonate.
-
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding a strong acid (e.g., 6M HCl or 10% TCA).
-
Spot an aliquot of the reaction mixture onto a glass fiber filter.
-
Wash the filters extensively with a solution like cold 5% TCA to remove unincorporated [¹⁴C]-bicarbonate.
-
-
Data Acquisition: Place the dried filters into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity corresponds to the amount of [¹⁴C]-malonyl-CoA formed. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for the comparative evaluation of ACC inhibitors.
This workflow begins with the careful preparation of inhibitor solutions and assay reagents. The core of the process is the enzyme inhibition assay, where the effect of different inhibitor concentrations on ACC activity is measured. Finally, the raw data is analyzed to calculate IC50 values, enabling a direct comparison of the inhibitors' potencies.
Conclusion
"this compound" represents a significant advancement in the development of ACC inhibitors, demonstrating high potency. When benchmarked against first-generation inhibitors like TOFA and CP-640186, it shows a marked improvement in inhibitory activity. Its potency is on par with other highly potent inhibitors such as ND-646 and Firsocostat. For researchers in metabolic diseases and oncology, the choice of inhibitor will depend on the specific requirements of their experimental system, including the desired potency, isoform selectivity, and cell permeability. The detailed protocols and workflows provided in this guide offer a robust framework for conducting such comparative studies and advancing the understanding and therapeutic application of ACC inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. TOFA | CAS 54857-86-2 | Ac-CoA carboxylase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 6. TOFA | Cell Signaling Technology [cellsignal.com]
- 7. caymanchem.com [caymanchem.com]
- 8. abmole.com [abmole.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
The Two-Pronged Attack on Fat Metabolism: A Comparative Guide to Acetyl-CoA Carboxylase Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced effects of metabolic inhibitors is paramount. Acetyl-CoA Carboxylase (ACC) inhibitors, a class of molecules with significant therapeutic potential, offer a compelling case study in dual-action metabolic modulation. This guide provides a comparative analysis of a potent ACC inhibitor, Firsocostat (GS-0976/ND-630), and its alternatives, focusing on their differential effects on fatty acid synthesis and oxidation, supported by experimental data and detailed protocols.
At the heart of cellular lipid metabolism lies Acetyl-CoA Carboxylase (ACC), a key enzyme that exists in two primary isoforms: ACC1 and ACC2. ACC1 is predominantly found in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it catalyzes the initial, rate-limiting step of de novo fatty acid synthesis.[1][2] Conversely, ACC2 is primarily located on the outer mitochondrial membrane of oxidative tissues such as the heart and skeletal muscle. Its main role is to produce a localized pool of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of fatty acids into the mitochondria for β-oxidation.[2][3] By inhibiting both isoforms, dual ACC inhibitors like Firsocostat can simultaneously halt the production of new fats and promote the burning of existing ones, making them attractive candidates for treating metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[4][5][6]
Comparative Efficacy of ACC Inhibitors
The potency of ACC inhibitors is a critical determinant of their biological effects. Firsocostat (also known as GS-0976 or ND-630) is a highly potent, allosteric inhibitor of both ACC isoforms.[7][8] Its efficacy, along with that of other notable ACC inhibitors, is summarized in the tables below.
| Inhibitor | Target(s) | IC50 (nM) vs. ACC1 | IC50 (nM) vs. ACC2 | Reference(s) |
| Firsocostat (GS-0976/ND-630) | ACC1/ACC2 | 2.1 | 6.1 | [7] |
| MK-4074 | ACC1/ACC2 | ~3 | ~3 | [7][9] |
| ND-646 | ACC1/ACC2 | 3.5 | 4.2 | [7] |
| PF-05175157 | ACC1/ACC2 | 27 | 33 | [7] |
| Compound 9c (S-enantiomer) | ACC2 selective | >10,000 | 226 (EC50 for FAO) | [10] |
| CP-640186 | ACC1/ACC2 | ~60 | ~60 | [11] |
Table 1: In Vitro Potency of Various ACC Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) of several ACC inhibitors against the human ACC1 and ACC2 isoforms, providing a direct comparison of their enzymatic inhibition.
| Inhibitor | Cell Line | Assay | EC50 (nM) | Effect | Reference(s) |
| Firsocostat (ND-630) | HepG2 | Fatty Acid Synthesis | 66 | Inhibition | [8][12] |
| Firsocostat (ND-630) | C2C12 | Fatty Acid Oxidation | ~200 | 2-fold Stimulation | [8] |
| Unnamed ACCi | U87 | Fatty Acid Synthesis | 140 | Inhibition | [13] |
| Unnamed ACCi | U87 EGFRvIII | Fatty Acid Synthesis | 464 | Inhibition | [13] |
Table 2: Cellular Activity of ACC Inhibitors. This table showcases the effective concentration (EC50) of ACC inhibitors in cellular assays, demonstrating their functional impact on fatty acid synthesis and oxidation in different cell types.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
References
- 1. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ACC2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 6. Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl-CoA Carboxylase (ACC) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. nimbustx.com [nimbustx.com]
- 9. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recombinant yeast screen for new inhibitors of human acetyl-CoA carboxylase 2 identifies potential drugs to treat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nimbustx.com [nimbustx.com]
- 13. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells | PLOS One [journals.plos.org]
Independent Verification of "Acetyl-CoA Carboxylase-IN-1" IC50: A Comparative Guide
For researchers, scientists, and drug development professionals, the independent verification of a compound's inhibitory concentration (IC50) is a critical step in preclinical research. This guide provides a comparative analysis of "Acetyl-CoA Carboxylase-IN-1" and other known Acetyl-CoA Carboxylase (ACC) inhibitors, supported by experimental data and detailed methodologies.
Introduction to Acetyl-CoA Carboxylase (ACC)
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that plays a crucial role in fatty acid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis. In mammals, two isoforms of ACC exist: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it directs malonyl-CoA towards fatty acid synthesis. ACC2 is associated with the outer mitochondrial membrane, and its product, malonyl-CoA, acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT-1), thereby regulating fatty acid oxidation. This central role in lipid metabolism makes ACC a compelling therapeutic target for metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as for certain cancers that exhibit upregulated lipogenesis.
Comparative Analysis of ACC Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of "this compound" and other selected ACC inhibitors against human ACC1 and ACC2 isoforms.
| Inhibitor | hACC1 IC50 (nM) | hACC2 IC50 (nM) | Notes |
| This compound | <5 | <5 | A potent ACC inhibitor with antibacterial activity.[1] |
| ND-646 | 3.5 | 4.1 | An allosteric inhibitor that prevents ACC subunit dimerization.[1][2] |
| MK-4074 | ~3 | ~3 | A potent, liver-specific dual inhibitor of ACC1 and ACC2.[1][2][3] |
| Firsocostat (ND-630/GS-0976) | 2.1 | 6.1 | A highly potent and selective ACC inhibitor.[1][2] |
| PF-05175157 | 27.0 | 33.0 | A broad-spectrum ACC inhibitor.[1][2] |
| CP-640186 | ~60 | ~60 | An isozyme-nonselective inhibitor that reduces fatty acid synthesis and stimulates fatty acid oxidation.[4] |
| ACC2 inhibitor 2e | 1950 | 1.9 | A highly potent and selective ACC2 inhibitor.[2] |
| A-908292 | >30,000 | 38 | A highly potent and selective ACC2 inhibitor.[2] |
| ACC1 inhibitor Compound 1 | 0.58 | >10,000 | A potent and highly selective oral ACC1 inhibitor.[2] |
Experimental Protocols for IC50 Determination
The determination of IC50 values is crucial for characterizing the potency of an inhibitor. Below are detailed methodologies for a biochemical and a cell-based assay to measure ACC inhibition.
1. Biochemical Assay: ADP-Glo™ Kinase Assay
This assay quantifies ACC activity by measuring the amount of ADP produced in the carboxylation reaction. A decrease in ADP production corresponds to inhibition of the enzyme.
Materials:
-
Human recombinant ACC1 or ACC2 enzyme
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate (NaHCO₃)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 5 mM DTT, 0.01% Tween-20)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a reaction buffer containing all components except the enzyme and ATP.
-
Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute the inhibitor in the reaction buffer to the final desired concentrations. Include a DMSO-only control (vehicle).
-
Prepare the ACC enzyme solution in the reaction buffer.
-
Prepare the ATP solution in the reaction buffer.
-
-
Enzyme Reaction:
-
To each well of the microplate, add the test inhibitor solution.
-
Add the ACC enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ATP solution. The final reaction mixture should contain the desired concentrations of acetyl-CoA, NaHCO₃, and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the enzymatic reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
2. Cell-Based Assay: Fatty Acid Synthesis Inhibition in Cultured Cells
This assay measures the ability of an inhibitor to block de novo fatty acid synthesis in a cellular context, often using a radiolabeled precursor.
Materials:
-
A suitable cell line (e.g., HepG2, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
[¹⁴C]-Acetate or [³H]-Acetate
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a 24-well or 96-well plate and allow them to adhere and grow to approximately 80% confluency.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the old medium and treat the cells with the different concentrations of the inhibitor for 2-4 hours. Include a DMSO-only vehicle control.
-
-
Radiolabeling:
-
Add [¹⁴C]-Acetate or [³H]-Acetate to each well at a final concentration of 1 µCi/mL.
-
Incubate the cells for an additional 2-4 hours to allow for the incorporation of the radiolabel into newly synthesized fatty acids.
-
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a saponification solution (e.g., 2 M NaOH) and heating at 60°C for 60 minutes.
-
Acidify the lysate with an acid (e.g., 4 M HCl).
-
Extract the lipids by adding an organic solvent (e.g., hexane (B92381) or a chloroform:methanol mixture). Vortex and centrifuge to separate the phases.
-
-
Quantification:
-
Transfer the organic (lipid-containing) phase to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of a parallel set of wells to account for any differences in cell number.
-
Calculate the percentage of inhibition of fatty acid synthesis for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Signaling Pathways and Experimental Workflows
ACC Signaling Pathway
The activity of ACC is tightly regulated by both allosteric mechanisms and covalent modification. Citrate, a signal of high energy status, allosterically activates ACC, while long-chain fatty acyl-CoAs provide feedback inhibition. Covalent modification primarily occurs through phosphorylation. AMP-activated protein kinase (AMPK), an energy sensor, phosphorylates and inactivates ACC when cellular AMP/ATP ratios are high. Conversely, insulin (B600854) signaling can lead to the dephosphorylation and activation of ACC.
Caption: Regulation of Acetyl-CoA Carboxylase (ACC) activity and its role in lipid metabolism.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 of an ACC inhibitor using a biochemical assay.
Caption: A generalized workflow for determining the IC50 of an ACC inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acetyl-CoA Carboxylase (ACC) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Isoform Selectivity of Acetyl-CoA Carboxylase (ACC) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the isoform selectivity of several key Acetyl-CoA Carboxylase (ACC) inhibitors. Understanding the selectivity of these compounds for the two main isoforms, ACC1 and ACC2, is critical for targeted drug development in metabolic diseases and oncology. This document presents supporting experimental data, detailed methodologies for inhibitor evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to ACC Isoforms and Their Roles
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the de novo synthesis of fatty acids. In mammals, two isoforms of ACC exist with distinct cellular locations and functions:
-
ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. The malonyl-CoA produced by ACC1 is a key building block for the synthesis of new fatty acids.
-
ACC2: Found on the outer mitochondrial membrane, predominantly in oxidative tissues like the heart and skeletal muscle. The malonyl-CoA generated by ACC2 acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the transport of fatty acids into the mitochondria for β-oxidation.
Given their distinct roles, the selective inhibition of ACC1 or ACC2, or the dual inhibition of both, presents different therapeutic opportunities. ACC1 inhibition is pursued for indications where reducing lipogenesis is desired, such as in certain cancers, while ACC2 inhibition is targeted to enhance fatty acid oxidation, a potential strategy for metabolic disorders like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).
Comparative Analysis of ACC Inhibitor Isoform Selectivity
The isoform selectivity of an ACC inhibitor is a key determinant of its pharmacological effect. The following table summarizes the in vitro potency (IC50 values) of a selection of well-characterized ACC inhibitors against human ACC1 and ACC2. The inhibitors have been chosen to represent a range of selectivity profiles, from highly selective for one isoform to potent dual inhibition.
| Compound Name | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Selectivity Profile |
| Monocyclic derivate-1q | 0.58 | >10,000 | ACC1 Selective[1] |
| ND-646 | 3.5 | 4.1 | Potent Dual Inhibitor |
| CP-640186 | 53 (rat) | 61 (rat) | Non-selective |
| A-908292 | >30,000 | 23 | ACC2 Selective[2] |
Experimental Protocols
Biochemical Assay for Determining ACC Inhibitor Potency (ADP-Glo™ Kinase Assay)
The following protocol describes a common method for determining the IC50 values of inhibitors against ACC1 and ACC2, utilizing the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced in the enzymatic reaction, which is directly proportional to ACC activity.
Materials:
-
Recombinant human ACC1 or ACC2 enzyme
-
ACC Assay Buffer (e.g., 5x buffer containing Tris-HCl, MgCl₂, BSA)
-
Substrates: Acetyl-CoA, Sodium Bicarbonate (NaHCO₃)
-
ATP (Ultra-Pure)
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V6930), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare 1x ACC Assay Buffer by diluting the 5x stock with distilled water.
-
Prepare a master mix containing the substrates (Acetyl-CoA and NaHCO₃) and ATP in 1x ACC Assay Buffer.
-
Prepare serial dilutions of the test inhibitors in 1x ACC Assay Buffer containing a constant percentage of DMSO (e.g., 1%). Also, prepare a vehicle control (DMSO only).
-
-
Enzyme Reaction:
-
Add a specific volume of the test inhibitor dilutions or vehicle control to the wells of the assay plate.
-
Add the substrate master mix to all wells.
-
Initiate the enzymatic reaction by adding a specific concentration of recombinant ACC1 or ACC2 enzyme to each well. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at room temperature for a defined period (e.g., 40-60 minutes).
-
-
ATP Depletion:
-
Add a volume of ADP-Glo™ Reagent equal to the reaction volume to each well. This terminates the enzymatic reaction and depletes the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP Detection and Signal Generation:
-
Add a volume of Kinase Detection Reagent, equal to twice the initial reaction volume, to each well. This reagent converts the ADP generated in the enzymatic reaction back to ATP and provides the luciferase and luciferin (B1168401) needed for the light-generating reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the ACC activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
ACC Signaling Pathway in Fatty Acid Metabolism
Caption: Distinct roles of ACC1 and ACC2 in cellular fatty acid metabolism.
Experimental Workflow for ACC Inhibitor IC50 Determination
Caption: Workflow for determining ACC inhibitor IC50 values using the ADP-Glo™ assay.
References
Unveiling the Cellular Impact of Acetyl-CoA Carboxylase Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of "Acetyl-CoA Carboxylase-IN-1" and other potent Acetyl-CoA Carboxylase (ACC) inhibitors. We delve into their effects on cellular phenotypes, supported by experimental data and detailed protocols for key assays.
Acetyl-CoA Carboxylase (ACC) is a critical enzyme that catalyzes the rate-limiting step in de novo fatty acid synthesis, the conversion of acetyl-CoA to malonyl-CoA.[1][2] This places ACC at a crucial metabolic crossroads, making it an attractive therapeutic target for a range of diseases, including metabolic disorders and cancer.[1] This guide focuses on "this compound" and compares its known properties with other well-characterized ACC inhibitors, providing a framework for phenotypic screening to confirm its effects.
There are two major isoforms of ACC in mammals: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm and is a key regulator of fatty acid synthesis.[1] ACC2 is associated with the outer mitochondrial membrane and its product, malonyl-CoA, inhibits carnitine palmitoyltransferase I (CPT1), thereby regulating fatty acid oxidation.[1][3]
Comparative Analysis of ACC Inhibitor Potency
The inhibitory potential of a compound is a key parameter in drug discovery. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Below is a comparison of the reported IC50 values for "this compound" and other notable ACC inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Notes |
| This compound | ACC | < 5 | A potent inhibitor of Acetyl-CoA Carboxylase with demonstrated antibacterial activity. |
| ND-646 | ACC1/ACC2 | 3.5/4.1 | An allosteric inhibitor that prevents ACC dimerization. It has shown efficacy in preclinical models of non-small cell lung cancer and breast cancer.[4][5] |
| Firsocostat (GS-0976) | ACC1/ACC2 | 2.1/6.1 | A liver-targeted inhibitor that has been investigated for the treatment of non-alcoholic steatohepatitis (NASH).[6][7] |
| ND-654 | ACC1/ACC2 | 3/8 | A highly selective ACC inhibitor that reduces hepatic lipogenesis and has shown promise in research related to nonalcoholic steatohepatitis and hepatocellular carcinoma. |
Phenotypic Effects of ACC Inhibition
Inhibition of ACC can lead to a variety of cellular phenotypes, primarily due to the disruption of fatty acid metabolism. These effects can be harnessed for therapeutic benefit, particularly in diseases characterized by aberrant lipid metabolism, such as cancer.
Effects on Cancer Cell Lines
Studies have demonstrated that inhibition of ACC can significantly impact the viability and growth of cancer cells, which often exhibit a high rate of de novo fatty acid synthesis to support their rapid proliferation.
| Phenotypic Effect | Experimental Observations with ND-646 in Non-Small Cell Lung Cancer (NSCLC) Cells[4][8][9] |
| Inhibition of Proliferation | Marked inhibition of proliferation and viability in A549, H157, H1355, and H460 NSCLC cell lines.[4] |
| Reduction of Fatty Acid Levels | Significant reduction in the cellular pools of various fatty acids, including palmitate and stearate.[4] |
| Induction of Apoptosis | Increased levels of cleaved PARP1, a marker of apoptosis, in ACC1-knockout cells.[4] |
| Tumor Growth Inhibition | Chronic treatment with ND-646 inhibited tumor growth in xenograft and genetically engineered mouse models of NSCLC.[4][9] |
While direct comparative quantitative data for the phenotypic effects of "this compound" are not as extensively published as for compounds like ND-646, its potent IC50 value suggests it would elicit similar dose-dependent effects on cancer cell proliferation, lipid content, and apoptosis. Phenotypic screening assays, as detailed below, are essential to confirm and quantify these effects.
Experimental Protocols for Phenotypic Screening
To confirm and quantify the effects of "this compound," a series of well-established in vitro assays can be employed. These assays will allow for a direct comparison of its efficacy against other ACC inhibitors.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[10] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of "this compound" and control inhibitors (e.g., ND-646) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lipid Accumulation Assay (Oil Red O Staining)
Oil Red O staining is a common method for visualizing and quantifying neutral lipids in cultured cells.[14][15]
Principle: Oil Red O is a fat-soluble dye that stains neutral triglycerides and lipids red. The intensity of the staining is proportional to the amount of accumulated lipid.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with "this compound" or other inhibitors as described for the viability assay.
-
Cell Fixation: After treatment, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.[16]
-
Staining:
-
Wash the fixed cells with distilled water.
-
Incubate the cells with a freshly prepared Oil Red O working solution (e.g., 3 parts Oil Red O stock solution in 2 parts water) for 10-20 minutes at room temperature.[16]
-
Wash the cells with 60% isopropanol (B130326) and then with distilled water to remove excess stain.[16]
-
-
Counterstaining (Optional): Stain the cell nuclei with hematoxylin (B73222) for 1 minute for better visualization of cellular morphology.[16]
-
Visualization and Quantification:
-
Mount the coverslips on microscope slides.
-
Visualize the lipid droplets under a light microscope.
-
For quantification, the stain can be extracted from the cells using isopropanol, and the absorbance of the extract can be measured at approximately 492 nm.[16]
-
Signaling Pathways and Experimental Workflows
Understanding the underlying signaling pathways affected by ACC inhibition is crucial for interpreting experimental results. Below are diagrams generated using Graphviz (DOT language) to visualize these pathways and a typical experimental workflow for inhibitor screening.
Caption: De Novo Fatty Acid Synthesis Pathway and Point of Inhibition.
Caption: Regulation of Fatty Acid Oxidation by ACC2 and Point of Inhibition.
Caption: Workflow for Phenotypic Screening of ACC Inhibitors.
References
- 1. Frontiers | Targeting acetyl-CoA carboxylase 1 for cancer therapy [frontiersin.org]
- 2. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
Comparative Guide to Acetyl-CoA Carboxylase (ACC) Inhibitors: A Focus on the Structure-Activity Relationship of Acetyl-CoA Carboxylase-IN-1 and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acetyl-CoA Carboxylase (ACC) inhibitors, with a specific focus on the structure-activity relationship (SAR) of the potent inhibitor "Acetyl-CoA Carboxylase-IN-1" and its analogs. The information is intended to support researchers and professionals in the fields of metabolic diseases, oncology, and drug discovery.
Introduction to Acetyl-CoA Carboxylase (ACC)
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that plays a critical role in fatty acid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo lipogenesis (DNL). In mammals, two isoforms of ACC exist:
-
ACC1: Primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, ACC1 provides malonyl-CoA for fatty acid synthesis.
-
ACC2: Associated with the outer mitochondrial membrane, ACC2-produced malonyl-CoA regulates fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1).
Given its central role in lipid metabolism, ACC has emerged as a promising therapeutic target for a range of diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NASH), diabetes, and various cancers that exhibit upregulated lipogenesis.
This compound: A Potent Inhibitor
This compound is a potent inhibitor of ACC with a reported half-maximal inhibitory concentration (IC50) of less than 5 nM. Beyond its effects on lipid metabolism, this compound has also demonstrated antibacterial activity.
Structure-Activity Relationship (SAR) of ACC Inhibitors
The development of ACC inhibitors has led to the exploration of various chemical scaffolds. The following table summarizes the SAR data for different series of ACC inhibitors, providing a comparative landscape for understanding the key structural features that govern their potency and selectivity.
| Compound/Analog Series | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Key Structural Features & SAR Insights | Reference |
| Firsocostat (GS-0976/ND-630) | 2.1 | 6.1 | Allosteric inhibitor targeting the dimerization of the biotin (B1667282) carboxylase (BC) domain. | [1] |
| CP-640186 | ~60 (rat) | ~60 (rat) | Isozyme-nonselective inhibitor. | |
| ND-654 | 3 | 8 | Highly selective for liver uptake. | [1] |
| Bicyclic Scaffolds (e.g., 1f) | Potent | Selective | Good potency and selectivity but suffered from low aqueous solubility and CYP inhibition. | [2] |
| Monocyclic Derivative (1q) | Highly Potent | Selective | Improved druglikeness with acceptable solubility and CYP inhibition profiles compared to bicyclic precursors. | [2] |
| TLC-3595 | - | Potent & Selective | Selective for ACC2. | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ACC inhibitors are provided below.
Biochemical Assay: ADP-Glo™ Kinase Assay for ACC Activity
This assay quantifies ACC activity by measuring the amount of ADP produced during the carboxylation reaction.
Materials:
-
Recombinant human ACC1 or ACC2 enzyme
-
5x ACC Assay Buffer
-
ATP
-
Acetyl-CoA
-
Sodium Bicarbonate
-
Test inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White 384-well or 96-well plates
Procedure:
-
Prepare Master Mix: For each reaction, prepare a master mix containing 5x ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate in distilled water.
-
Add Inhibitor: Add the test inhibitor compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate Reaction: Add the diluted ACC enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 40 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and reflects the ACC activity.
Cellular Assay: De Novo Lipogenesis (DNL) Assay using [³H]-Acetate
This assay measures the rate of new fatty acid synthesis in cells by tracking the incorporation of a radiolabeled precursor.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
Cell culture medium
-
[³H]-Acetate
-
Test inhibitor compounds
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 24-well plates) and allow them to adhere.
-
Serum Starvation: To minimize hormonal interference, serum-starve the cells overnight.
-
Inhibitor Treatment: Pre-incubate the cells with the test inhibitor or vehicle control for a defined period.
-
Radiolabeling: Add [³H]-Acetate to the culture medium and incubate for a specific duration (e.g., 2 hours) to allow for incorporation into newly synthesized lipids.
-
Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids using an appropriate solvent mixture (e.g., hexane/isopropanol).
-
Quantification: Add the lipid extract to scintillation fluid and measure the radioactivity using a scintillation counter. The amount of incorporated [³H]-Acetate is proportional to the rate of de novo lipogenesis.
In Vivo Analysis: Malonyl-CoA Measurement in Tissue
This protocol describes the quantification of the direct product of ACC activity in tissue samples.
Materials:
-
Tissue samples (e.g., liver, muscle)
-
10% Trichloroacetic acid (TCA)
-
Internal standard (e.g., [¹³C₃]malonyl-CoA)
-
Solid-phase extraction (SPE) columns
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Procedure:
-
Tissue Homogenization: Homogenize the frozen tissue samples in cold 10% TCA containing the internal standard.
-
Extraction and Isolation: Centrifuge the homogenate and isolate the supernatant. Purify the malonyl-CoA from the supernatant using a reversed-phase SPE column.
-
HPLC-MS Analysis: Analyze the extracted sample using an HPLC-MS system to separate and quantify malonyl-CoA and the internal standard.
-
Data Analysis: Determine the concentration of malonyl-CoA in the tissue by comparing the peak area ratio of malonyl-CoA to the internal standard against a standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ACC signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: ACC Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for ACC Inhibitor Discovery.
References
- 1. EP2970982B1 - Acetyl-coa carboxylase mutations - Google Patents [patents.google.com]
- 2. Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC) 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic deletion or pharmacological inhibition of acetyl-CoA carboxylase 2 enhances fatty acid oxidation and improves cardiac function and survival in the murine ATGL knockout model of severe heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Acetyl-CoA Carboxylase-IN-1
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides detailed, step-by-step procedures for the proper disposal of Acetyl-CoA Carboxylase-IN-1, a potent acetyl-CoA carboxylase (ACC) inhibitor. Adherence to these protocols is essential for personnel safety, environmental protection, and regulatory compliance.
I. Compound Identification and Hazard Profile
Before handling or disposal, it is crucial to be familiar with the specific characteristics and hazards of this compound.
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 179343-23-8[1][2] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
| GHS Pictograms | Warning[1] |
| Storage | Store locked up in a well-ventilated place. Keep container tightly closed.[1] Recommended storage at -80°C for 6 months or -20°C for 1 month for stock solutions.[2] |
II. Personal Protective Equipment (PPE) and Safety Precautions
Prior to initiating any disposal procedures, ensure that all recommended personal protective equipment is worn and safety measures are in place.
-
Engineering Controls : Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[1][3] An accessible safety shower and eye wash station should be nearby.[1]
-
Eye Protection : Wear safety goggles with side-shields.[1]
-
Hand Protection : Use appropriate chemical-resistant gloves.[1]
-
Skin and Body Protection : Wear impervious clothing, such as a lab coat, to prevent skin contact.[1]
-
Respiratory Protection : If ventilation is inadequate, use a suitable respirator.[1]
III. Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most laboratory chemicals, involves a systematic approach of identification, segregation, and transfer to a licensed waste disposal service. Direct disposal into the sanitary sewer or regular trash is strictly prohibited unless the material has been appropriately treated and neutralized, and local regulations permit it.[4][5][6]
Step 1: Identification and Classification
-
Identify the waste as "Hazardous Chemical Waste" due to its toxicological properties.[5]
-
This includes the pure compound, solutions containing the inhibitor, and any materials grossly contaminated with it (e.g., pipette tips, contaminated labware).[5]
Step 2: Waste Segregation
-
Segregate waste containing this compound from other waste streams.[7]
-
Do not mix with incompatible materials.[5]
-
Solutions of the inhibitor in organic solvents should be collected in a designated "Organic Solvent Waste" container.[4]
-
Aqueous solutions should be collected in a designated "Aqueous Waste" container.
Step 3: Containerization and Labeling
-
Use a suitable, leak-proof, and compatible container for waste collection.[5] The container must have a secure lid and be kept closed except when adding waste.[5]
-
Clearly label the waste container with the words "Hazardous Waste".[3][5]
-
The label must include the full chemical name, "this compound," and its CAS number (179343-23-8).[5] List all constituents of the waste solution, including solvents and their approximate concentrations.
Step 4: On-site Storage
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.[7]
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[5]
Step 5: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified professional waste disposal service.[7] Your institution's Environmental Health and Safety (EHS) department will typically manage this process.[5]
-
Follow all institutional and local regulations for the final disposal of the waste.[1]
IV. Decontamination and Spill Management
Decontamination of Labware:
-
For glassware that is not heavily contaminated, triple-rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) capable of dissolving the compound.[5] Collect the rinsate as hazardous waste.[5] After decontamination, the glassware can be washed normally.
-
Empty containers of the pure compound should also be triple-rinsed, with the rinsate collected as hazardous waste.[5]
-
Disposable labware that is grossly contaminated should be placed in the designated hazardous waste container.[5]
Spill Response:
-
Evacuate and Secure : Alert others in the area and restrict access to the spill.
-
Ventilate : Ensure adequate ventilation to disperse any dust or vapors.
-
Contain : Prevent the spill from spreading. For liquid spills, absorb with an inert, non-combustible absorbent material like diatomite or universal binders.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]
-
Decontaminate : Clean the spill area by scrubbing with alcohol.[1]
-
Collect Waste : Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container for disposal.
-
Report : Report the spill to your laboratory supervisor and EHS department.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed in a responsible and compliant manner. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Safeguarding Your Research: Essential Safety and Handling Protocols for Acetyl-CoA Carboxylase-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling Acetyl-CoA Carboxylase-IN-1 (CAS No. 179343-23-8), a potent acetyl-CoA carboxylase (ACC) inhibitor.[1][2] Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate careful handling.[1] Understanding these risks is the first step in proper laboratory safety.
Summary of Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Must be worn to protect against splashes.[1][3][4] Always wear safety glasses or goggles beneath a face shield.[3] |
| Hand Protection | Protective, impervious gloves | Disposable nitrile gloves are a minimum requirement.[1][3] For extended contact, consider double-gloving or using more robust chemical-resistant gloves. |
| Body Protection | Impervious clothing, such as a lab coat | A lab coat is the minimum requirement to protect skin and clothing from spills.[1][3][5] |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area.[1] If working with the solid form where dust may be generated, a respirator is necessary.[1] |
Experimental Workflow: Handling and Preparation of this compound
Proper handling procedures are essential to ensure both personal safety and the quality of the experimental results. The following workflow outlines the key steps for safely handling this compound from receipt to use.
Detailed Experimental Protocol for Handling:
-
Preparation and Risk Assessment:
-
Compound Handling:
-
When handling the solid form, avoid breathing dust.[1] Weigh the necessary amount in a ventilated enclosure.
-
To prepare a stock solution, dissolve the compound in a suitable solvent, such as DMSO.[2]
-
Store stock solutions in a tightly sealed container in a well-ventilated place, typically at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
-
-
Experimental Use:
-
When ready for use, thaw the stock solution on ice.[7]
-
Prepare working dilutions from the stock solution as required by your experimental design.
-
Carry out the experiment, adhering to all laboratory safety protocols.
-
Spills, First Aid, and Disposal
Accidents can happen, and being prepared is crucial.
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wear full personal protective equipment, including respiratory protection if necessary.[1]
-
Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[1]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a sealed container for proper disposal.[1]
-
Prevent spilled material from entering drains or water courses.[1]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[1]
-
If on Skin: Wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.
-
If Inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If respiratory symptoms occur, call a poison center or doctor.
-
If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.
Disposal Plan:
All waste containing this compound must be treated as hazardous chemical waste.
-
Unused Product and Contaminated Materials: Dispose of the contents and container in accordance with local, state, and federal regulations.[1][8]
-
Contaminated PPE: Dispose of used gloves and other disposable PPE as hazardous waste.
-
Empty Containers: Do not reuse empty containers.[8] They should be disposed of as hazardous waste.
By adhering to these safety protocols, researchers can confidently work with this compound while maintaining a safe and secure laboratory environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. westlab.com [westlab.com]
- 5. uah.edu [uah.edu]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 7. 乙酰辅酶 A 羧化酶 1 人 recombinant, expressed in Sf9 cells | Sigma-Aldrich [sigmaaldrich.com]
- 8. media.cellsignal.com [media.cellsignal.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
